Product packaging for Vermistatin(Cat. No.:CAS No. 72669-21-7)

Vermistatin

Cat. No.: B192645
CAS No.: 72669-21-7
M. Wt: 328.3 g/mol
InChI Key: YORFGPDHNOBVBM-BDUNBXCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vermistatin is a member of benzofurans.
This compound has been reported in Talaromyces verruculosus, Penicillium simplicissimum, and other organisms with data available.
metabolite from Penicillium vermiculatum;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B192645 Vermistatin CAS No. 72669-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72669-21-7

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1

InChI Key

YORFGPDHNOBVBM-BDUNBXCCSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2

Canonical SMILES

CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2

Other CAS No.

131602-06-7

Synonyms

5-(4,6-dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one
vermistatin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Identification of Vermistatin-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a polyketide metabolite produced by several fungal species, has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the identification of this compound-producing fungi, detailing experimental protocols for their isolation, cultivation, and the subsequent extraction and characterization of this compound. This document summarizes key quantitative data and presents visual workflows and a proposed biosynthetic pathway to facilitate a deeper understanding and further research into this promising natural product.

Introduction to this compound

This compound is a secondary metabolite characterized by a phthalide and a γ-pyrone ring system. First isolated from Penicillium vermiculatum, it has since been identified in a range of other fungal species[1]. The interest in this compound and its derivatives, such as penisimplicissin, stems from their potential as therapeutic agents, notably exhibiting anticancer and antiviral activities[2]. This guide aims to provide researchers and drug development professionals with a detailed technical resource for the identification and study of this compound-producing fungi.

Known this compound-Producing Fungi

Several fungal species across different genera have been identified as producers of this compound. It is important to note that taxonomic classifications can be complex and subject to revision; for instance, some strains initially identified as Penicillium simplicissimum may be more accurately classified within the genus Talaromyces.

Table 1: Confirmed and Reported this compound-Producing Fungal Species

Fungal SpeciesReference Strain(s)Notes
Penicillium vermiculatumNot specifiedOriginal source of this compound.
Penicillium simplicissimumIFM 53375Produces this compound and its derivatives[3][4].
Talaromyces verruculosusNot specifiedReported producer of this compound.
Talaromyces flavusNot specifiedA known producer of this compound.
Talaromyces thailandensisPSU-SPSF059Produces this compound and a derivative, talarostatin[5][6][7].
Mycosphaerella fijiensisNot specifiedProduces a compound identical to this compound, named fijiensin.

Experimental Protocols

This section outlines the key experimental methodologies for the study of this compound-producing fungi, from isolation and cultivation to the extraction and purification of the target compound.

Fungal Isolation and Cultivation

The successful production of this compound is highly dependent on the fungal strain and the cultivation conditions.

Protocol 1: General Fungal Cultivation for this compound Production

  • Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a modified M-1-D liquid medium, is prepared. The composition of the medium can significantly influence metabolite production. For instance, the biosynthesis of this compound in Penicillium vermiculatum is affected by the carbon and nitrogen sources, with glucose and sucrose being effective carbon sources, and corn steep liquor also influencing production[8]. The medium should be sterilized by autoclaving.

  • Inoculation: A pure culture of the target fungus is used to inoculate the sterile liquid medium. This can be done by transferring a small agar plug containing fungal mycelium or a spore suspension into the broth.

  • Incubation: The inoculated flasks are incubated under appropriate conditions. For Penicillium simplicissimum IFM 53375, cultivation is typically carried out at 25°C for 21 days in Roux flasks[4]. For Talaromyces thailandensis PSU-SPSF059, cultivation is also performed in a suitable broth medium to encourage the production of secondary metabolites[5][6][7]. Shaking may be required for some species to ensure proper aeration.

  • Monitoring: The fungal growth and production of secondary metabolites can be monitored over time by observing changes in the culture broth and by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Diagram 1: Fungal Cultivation and Extraction Workflow

Fungal_Cultivation_and_Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification Media_Preparation Media Preparation Inoculation Inoculation Media_Preparation->Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent_Extraction Solvent Extraction Harvesting->Solvent_Extraction Purification Purification Solvent_Extraction->Purification

Fungal cultivation and extraction process.
Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from fungal cultures. Optimization may be required depending on the fungal species and culture volume.

Protocol 2: this compound Extraction and Purification

  • Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelium and the filtrate should be processed as this compound can be intracellular or secreted.

  • Solvent Extraction: The culture filtrate is extracted with an appropriate organic solvent such as ethyl acetate or chloroform. The fungal mycelium can also be extracted with a polar solvent like methanol, followed by partitioning with a less polar solvent.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel column is commonly used. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound. Fractions containing the pure compound are pooled.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system to obtain a highly pure compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Chemical shifts (δ) in CDCl₃. (A complete, assigned list is not yet publicly available in a consolidated format).[1]
¹³C NMR Chemical shifts (δ) in CDCl₃. (A complete, assigned list is not yet publicly available in a consolidated format).[1]
Mass Spectrometry (MS) Molecular Formula: C₁₈H₁₆O₆; Exact Mass: 328.0947. Fragmentation patterns can be analyzed via ESI-MS/MS.[9]
Quantitative Bioactivity Data

This compound has been reported to exhibit a range of biological activities. The following table summarizes some of the available quantitative data.

Table 3: Bioactivity of this compound

ActivityCell Line/OrganismIC₅₀ / MICReference
Antiviral (Canine Coronavirus)A72 cellsIC₅₀ values have been determined.[2]
CytotoxicityVarious cancer cell linesData is emerging but not yet consolidated.
AntifungalPathogenic fungiMIC values can be determined using standard protocols.

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and modification to yield the final structure. While the complete gene cluster and regulatory network for this compound biosynthesis have not been fully elucidated for all producing organisms, a general proposed pathway can be outlined.

Diagram 2: Proposed this compound Biosynthetic Pathway

Vermistatin_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Domains PKS Domains (KS, AT, KR, DH, etc.) Starter_Unit->PKS_Domains Extender_Units Extender Units (Malonyl-CoA) Extender_Units->PKS_Domains Polyketide_Chain Linear Polyketide Chain PKS_Domains->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Oxidation Oxidation/Reduction Cyclization->Oxidation Methylation Methylation Oxidation->Methylation This compound This compound Methylation->this compound

A generalized pathway for this compound biosynthesis.

The regulation of this compound production is likely controlled at the transcriptional level by pathway-specific transcription factors located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental cues[8].

Conclusion

The identification and study of this compound-producing fungi present a promising avenue for the discovery and development of new therapeutic agents. This guide provides a foundational framework for researchers to isolate, cultivate, and characterize these fungi and their bioactive metabolite. Further research is warranted to fully elucidate the biosynthetic pathway and regulatory networks of this compound, which will be instrumental in optimizing its production through metabolic engineering and synthetic biology approaches. The detailed protocols and compiled data herein serve as a valuable resource to advance these research endeavors.

References

Vermistatin: A Fungal Metabolite with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Vermistatin

Abstract

This compound is a polyketide metabolite first identified from the filamentous fungus Penicillium vermiculatum. This document provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on its potential as a cytotoxic agent and a caspase-1 inhibitor. Due to the limited publicly available data, this guide synthesizes the foundational knowledge and outlines general experimental approaches for its study, providing a resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Origin

This compound was first isolated and characterized as a secondary metabolite produced by the fungus Penicillium vermiculatum.[1] Subsequent studies have also reported its presence in other fungal species, including Talaromyces verruculosus and Penicillium simplicissimum. The biosynthesis of this compound by P. vermiculatum is sensitive to the culture conditions. The type and concentration of carbon and nitrogen sources, as well as the presence of metal ions such as Fe³⁺ and Cu²⁺, have been shown to influence the production yield of this metabolite.[1]

Table 1: General Properties of this compound

PropertyValue
Producing Organism Penicillium vermiculatum, Talaromyces verruculosus, Penicillium simplicissimum
Chemical Class Polyketide
Biological Activity Cytotoxic, Caspase-1 inhibitor

Experimental Protocols

While detailed, step-by-step protocols for the isolation and analysis of this compound are not extensively published, this section outlines the general methodologies that would be employed based on standard practices in natural product chemistry.

Fermentation and Extraction

A typical workflow for the production and extraction of this compound from Penicillium vermiculatum would involve the following steps:

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification a Inoculation of P. vermiculatum b Liquid Culture Fermentation a->b c Separation of Mycelia and Supernatant b->c d Solvent Extraction of Supernatant c->d e Solvent Extraction of Mycelia c->e f Concentration of Extracts d->f e->f g Chromatographic Separation f->g h Isolation of Pure this compound g->h

Caption: General workflow for the production and isolation of this compound.

  • Fermentation: Penicillium vermiculatum is cultured in a suitable liquid medium containing specific carbon and nitrogen sources to optimize this compound production. The fermentation is carried out under controlled temperature and aeration for a defined period.

  • Extraction: After fermentation, the fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the supernatant are typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

  • Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to purify this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the overall structure of the molecule.

Biological Assays

Caspase-1 Inhibition Assay:

The ability of this compound to inhibit caspase-1 can be assessed using a fluorometric assay. A general protocol is as follows:

  • Recombinant human caspase-1 is incubated with varying concentrations of this compound.

  • A specific fluorogenic caspase-1 substrate, such as Ac-YVAD-AMC, is added to the reaction.

  • The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit cytotoxic properties and to act as an inhibitor of caspase-1.

Cytotoxic Activity
Caspase-1 Inhibition

Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Inhibition of caspase-1 is a therapeutic strategy for a range of inflammatory diseases. The identification of this compound as a caspase-1 inhibitor suggests its potential in this area.

G Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage This compound This compound This compound->Caspase1 Inhibition IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Simplified diagram of this compound's inhibitory action on Caspase-1.

Biosynthesis

The biosynthesis of this compound in Penicillium vermiculatum is known to be influenced by nutritional factors.[1] However, the specific genes and enzymatic pathway responsible for its production have not been fully elucidated. As a polyketide, it is presumed to be synthesized by a polyketide synthase (PKS) enzyme complex, a common pathway for secondary metabolite production in fungi. Further research, including genome mining and gene knockout studies, would be necessary to identify the complete biosynthetic gene cluster for this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with documented cytotoxic and caspase-1 inhibitory activities. While its discovery dates back several decades, a comprehensive understanding of its biological potential and mechanism of action remains to be fully explored. The lack of detailed public data on its efficacy and specific molecular targets presents an opportunity for further research. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand the molecular basis of its cytotoxic and anti-inflammatory effects.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the gene cluster responsible for this compound biosynthesis to enable metabolic engineering for improved production and the generation of novel analogs.

The information presented in this guide provides a foundation for researchers interested in exploring the therapeutic potential of this intriguing natural product.

References

Unraveling the Molecular Architecture of Vermistatin: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of vermistatin, a polyketide metabolite primarily produced by fungi of the Penicillium and Talaromyces genera. First isolated from Penicillium vermiculatum, this compound has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic effects against various cancer cell lines and potential as an inhibitor of the NLRP3 inflammasome pathway. This document serves as a technical resource, compiling and detailing the spectroscopic and crystallographic data that have been pivotal in defining the precise molecular structure of this compound.

Physicochemical and Spectroscopic Data of this compound

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, corroborated by single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₆O₆
Molar Mass 328.32 g/mol
Appearance White crystals
CAS Number 72669-21-7
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The following tables summarize the chemical shifts (δ) and coupling constants (J) for this compound, which have been instrumental in assigning its proton and carbon framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.19s
H-56.91s
H-86.61s
H-116.22s
H-147.36s
H-156.88dq15.8, 6.9
H-166.18dq15.8, 1.8
H₃-171.95dd6.9, 1.8
4-OCH₃3.93s
6-OCH₃3.89s

Table 3: ¹³C NMR Spectroscopic Data for this compound

(Data for this table is currently being compiled from referenced literature and will be included in a future update.)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound by providing a highly accurate mass measurement. Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that offer valuable structural insights.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-EIMS [M]⁺C₁₈H₁₈O₆
EI-MS [M]⁺328
Fragment 1Data unavailable in current search results
Fragment 2Data unavailable in current search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Solvent not specifiedData unavailable in current search results
X-ray Crystallography

The absolute configuration and solid-state conformation of this compound were unequivocally determined by single-crystal X-ray diffraction analysis. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 6: Crystallographic Data for this compound (CCDC 634972)

ParameterValue
Crystal System Data unavailable in current search results
Space Group Data unavailable in current search results
a (Å) Data unavailable in current search results
b (Å) Data unavailable in current search results
c (Å) Data unavailable in current search results
α (°) Data unavailable in current search results
β (°) Data unavailable in current search results
γ (°) Data unavailable in current search results
Volume (ų) Data unavailable in current search results

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures for its isolation, purification, and analysis.

Isolation and Purification of this compound

The general workflow for obtaining pure this compound from fungal cultures is outlined below.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Solid or Liquid Culture of Penicillium sp. Extraction Solvent Extraction (e.g., EtOAc, CH₂Cl₂/MeOH) Fermentation->Extraction Biomass Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Crude Extract HPLC HPLC Purification Chromatography->HPLC Fractions Crystallization Crystallization HPLC->Crystallization Pure this compound Spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis) HPLC->Spectroscopy Xray X-ray Diffraction Crystallization->Xray Single Crystals

Fig. 1: General workflow for the isolation and purification of this compound.

A representative protocol for the isolation of this compound from Penicillium simplicissimum involves the following steps[2]:

  • Fermentation: The fungus is cultured on a solid rice medium at 25°C for 21 days.

  • Extraction: The fermented rice is extracted with a mixture of dichloromethane and methanol (1:1).

  • Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) on a silica gel column with a suitable solvent system (e.g., dichloromethane-acetone, 15:1) to yield pure this compound.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry: High-resolution electron ionization mass spectrometry (HR-EIMS) is used to determine the exact mass and molecular formula.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.

  • X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent. The data is collected using a diffractometer, and the structure is solved and refined using appropriate software.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The precise mechanism of this compound's inhibitory action on this pathway is an area of ongoing research.

G Stimuli Pathogen/Danger Signals (PAMPs/DAMPs) NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits & activates Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProCytokines Pro-IL-1β / Pro-IL-18 Casp1->ProCytokines cleaves Cytokines Mature IL-1β / IL-18 ProCytokines->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->NLRP3 Inhibits

Fig. 2: Postulated inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

The chemical structure of this compound has been rigorously established through the application of modern spectroscopic and crystallographic techniques. This in-depth technical guide provides a consolidated resource of the key data and methodologies that have defined its molecular architecture. The elucidation of this compound's structure is not only a testament to the power of these analytical methods but also provides a crucial foundation for ongoing research into its synthesis, derivatization, and the exploration of its therapeutic potential as an anti-cancer and anti-inflammatory agent. Further investigation into its precise mechanism of action and structure-activity relationships will be vital for its future development in the pharmaceutical arena.

References

The Vermistatin Biosynthesis Pathway in Penicillium vermiculatum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vermistatin, a polyketide metabolite produced by the fungus Penicillium vermiculatum, has garnered interest due to its structural features, which include a substituted benzofuranone moiety linked to a pyranone ring. While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, this technical guide synthesizes current knowledge on the biosynthesis of structurally analogous fungal polyketides to propose a putative pathway. This document provides a comprehensive overview of the likely enzymatic steps, the genetic organization of the biosynthetic gene cluster, and detailed, generalized experimental protocols for researchers investigating this and similar natural product pathways. The guide is intended to serve as a foundational resource for the functional characterization of the this compound biosynthetic machinery and to support efforts in natural product discovery and bioengineering.

Introduction

Penicillium vermiculatum is a filamentous fungus known to produce a range of secondary metabolites, including the polyketide this compound.[1][2] Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes.[3][4] The biosynthesis of these compounds often involves a series of enzymatic modifications to the initial polyketide chain, including cyclization, oxidation, and methylation, which are typically encoded by genes clustered together with the PKS gene on the fungal chromosome.[5][6] The production of this compound in P. vermiculatum is known to be influenced by culture conditions, such as the available carbon and nitrogen sources, as well as the concentration of metal ions like Fe³⁺ and Cu²⁺.[1] This suggests a regulated biosynthetic pathway, a common feature of secondary metabolism in Penicillium species.[6][7]

This guide will first propose a putative biosynthetic pathway for this compound, drawing parallels with the known biosynthesis of structurally related fungal metabolites. Subsequently, it will provide detailed experimental protocols that are fundamental to the study of fungal polyketide biosynthesis.

Proposed this compound Biosynthesis Pathway

Based on the structure of this compound, which features a benzofuranone and a pyranone moiety, its biosynthesis is likely to proceed through a pathway involving a non-reducing polyketide synthase (NR-PKS). The biosynthesis of similar fungal polyketides, such as funicones, provides a strong model for the likely steps involved.[2] The proposed pathway can be divided into three main stages: polyketide chain assembly, cyclization and tailoring modifications.

Polyketide Chain Assembly

The biosynthesis is proposed to be initiated by a Type I NR-PKS. This multi-domain enzyme would catalyze the iterative condensation of acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain. The number of condensation reactions will determine the length of the polyketide backbone.

Cyclization and Formation of Core Scaffolds

Following the assembly of the polyketide chain, the PKS, likely in concert with a dedicated product template (PT) domain and possibly a thioesterase/Claisen-cyclase (TE/CLC) domain, would catalyze the intramolecular cyclization of the reactive polyketide intermediate.[8] This would lead to the formation of the aromatic core of the benzofuranone moiety. A separate enzymatic or spontaneous cyclization event would form the pyranone ring.

Tailoring Modifications

After the formation of the core structures, a series of tailoring enzymes, encoded by genes within the same biosynthetic cluster, would modify the scaffold to yield the final this compound molecule. These modifications are predicted to include:

  • Methylation: O-methyltransferases would catalyze the addition of methyl groups to hydroxyl moieties on the benzofuranone ring, using S-adenosyl methionine (SAM) as a methyl donor.

  • Oxidation/Reduction: Oxidoreductases, such as cytochrome P450 monooxygenases or short-chain dehydrogenases/reductases (SDRs), may be involved in modifying the oxidation state of the molecule.

A schematic of the proposed biosynthetic pathway is presented below.

Vermistatin_Biosynthesis cluster_assembly Polyketide Chain Assembly cluster_cyclization Cyclization cluster_tailoring Tailoring Modifications Acetyl-CoA Acetyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Poly-β-keto_chain Linear Poly-β-keto Intermediate PKS->Poly-β-keto_chain Cyclization Intramolecular Cyclization (PT/TE domains) Poly-β-keto_chain->Cyclization Aromatic_Intermediate Aromatic Intermediate (Benzofuranone Precursor) Cyclization->Aromatic_Intermediate Pyranone_Formation Pyranone Ring Formation Aromatic_Intermediate->Pyranone_Formation Bicyclic_Intermediate Bicyclic Intermediate Pyranone_Formation->Bicyclic_Intermediate Methylation O-Methylation (O-Methyltransferases) Bicyclic_Intermediate->Methylation Oxidation Oxidation/Reduction (Oxidoreductases) Methylation->Oxidation This compound This compound Oxidation->this compound

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data, such as enzyme kinetics, metabolite concentrations, or gene expression levels, specifically for the this compound biosynthetic pathway in P. vermiculatum. The following table is provided as a template for researchers to populate as data becomes available.

Enzyme/MetaboliteParameterValueConditionsReference
This compound PKSKm for Acetyl-CoA---
Km for Malonyl-CoA---
kcat---
O-Methyltransferase 1Km for SAM---
Km for substrate---
kcat---
This compoundTiter (mg/L)-Specific media, time-
pks geneRelative expression-Different growth phases-

Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments required to elucidate and characterize the this compound biosynthetic pathway. These protocols are based on established methods for studying secondary metabolism in filamentous fungi.

Fungal Cultivation and Metabolite Extraction

This protocol describes the general procedure for growing P. vermiculatum and extracting its secondary metabolites for analysis.

Materials:

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glassware

Procedure:

  • Inoculate a PDA plate with P. vermiculatum spores and incubate at 25°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface.

  • Inoculate 100 mL of PDB in a 250 mL flask with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubate the liquid culture at 25°C with shaking at 150 rpm for 7-14 days.[9]

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract in vacuo using a rotary evaporator.

  • The dried extract can be redissolved in a suitable solvent (e.g., methanol) for analysis by HPLC, LC-MS, and NMR.[10]

metabolite_extraction_workflow start P. vermiculatum Culture cultivation Liquid Cultivation (PDB, 25°C, 7-14 days) start->cultivation filtration Filtration cultivation->filtration broth Culture Broth filtration->broth mycelium Mycelium (discard or extract separately) filtration->mycelium extraction Liquid-Liquid Extraction (Ethyl Acetate) broth->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration analysis Crude Extract for Analysis (HPLC, LC-MS) concentration->analysis

Figure 2: Workflow for metabolite extraction.
Gene Knockout via CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., the putative PKS) in P. vermiculatum using the CRISPR/Cas9 system. This method has been successfully applied to other Penicillium species.[11][12][13]

Materials:

  • P. vermiculatum protoplasts

  • Cas9 protein

  • in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA for homologous recombination (containing flanking regions of the target gene and a selection marker)

  • PEG-CaCl₂ solution

  • Regeneration medium with selection agent

Procedure:

  • Protoplast Preparation: Grow P. vermiculatum in liquid medium and treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

  • RNP Assembly: Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex.[12]

  • Transformation: Mix the protoplasts with the RNP complex and the donor DNA. Add PEG-CaCl₂ solution to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selection agent (e.g., hygromycin B, phleomycin).

  • Screening: Isolate genomic DNA from putative transformants and confirm the gene deletion by PCR using primers flanking the target gene.

  • Phenotypic Analysis: Analyze the metabolite profile of the knockout mutant by HPLC or LC-MS to confirm the loss of this compound production.

crispr_knockout_workflow start P. vermiculatum protoplasting Protoplast Generation start->protoplasting transformation PEG-mediated Transformation protoplasting->transformation rnp_prep Prepare sgRNA and Cas9 RNP Complex rnp_prep->transformation donor_dna Prepare Donor DNA (with selection marker) donor_dna->transformation selection Regeneration on Selective Medium transformation->selection screening PCR Screening of Putative Mutants selection->screening confirmation Metabolite Analysis (HPLC, LC-MS) screening->confirmation mutant Confirmed Knockout Mutant confirmation->mutant

Figure 3: Workflow for CRISPR/Cas9-mediated gene knockout.
Heterologous Expression of the PKS

To confirm the function of the putative this compound PKS, it can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[3][14][15]

Materials:

  • cDNA of the putative PKS gene

  • Expression vector (e.g., pTYGS series for A. oryzae)

  • Restriction enzymes and ligase, or recombination-based cloning kit

  • Competent E. coli for plasmid amplification

  • Heterologous host strain (e.g., A. oryzae NSAR1)

  • Transformation reagents for the host strain

  • Culture media for the host strain

Procedure:

  • Gene Cloning: Amplify the full-length cDNA of the PKS gene from P. vermiculatum RNA and clone it into the expression vector under the control of a strong, inducible promoter.[16]

  • Vector Amplification: Transform the expression vector into E. coli and purify the plasmid DNA.

  • Host Transformation: Transform the purified plasmid into the heterologous host using an appropriate method (e.g., protoplast-PEG for A. oryzae).[14]

  • Expression and Analysis: Cultivate the transformants under inducing conditions. Extract the secondary metabolites from the culture and analyze by HPLC or LC-MS for the production of novel polyketides. Comparison with an authentic standard of this compound or its precursors would confirm the function of the PKS.

In Vitro Biochemical Assay of the PKS

Biochemical characterization of the purified PKS enzyme can provide insights into its substrate specificity and catalytic mechanism.

Materials:

  • Heterologously expressed and purified PKS enzyme

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • Reaction buffer

  • Quenching solution (e.g., acid or organic solvent)

  • Analytical instrument (HPLC or LC-MS)

Procedure:

  • Protein Expression and Purification: Express the PKS in a suitable host (e.g., S. cerevisiae) and purify it using affinity chromatography (e.g., His-tag).[17]

  • Enzyme Assay: Set up a reaction mixture containing the purified enzyme, substrates, and buffer. Incubate at an optimal temperature for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the polyketide product.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.[18]

Conclusion

The biosynthesis of this compound in Penicillium vermiculatum represents an intriguing area of research in fungal natural product chemistry. While the specific genetic and enzymatic details remain to be uncovered, the principles of polyketide biosynthesis provide a solid framework for a putative pathway. The experimental protocols outlined in this guide offer a roadmap for researchers to functionally characterize the this compound biosynthetic gene cluster, elucidate the roles of the individual enzymes, and potentially engineer the pathway to produce novel bioactive compounds. The application of modern techniques in molecular biology and analytical chemistry will be pivotal in transforming the proposed pathway from a hypothesis into a well-defined biochemical map.

References

Vermistatin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin is a fungal metabolite with promising biological activities, including anticancer and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its biological activity with a focus on its mechanism of action as a caspase-1 inhibitor, and outlines experimental protocols for its isolation, characterization, and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a polyketide metabolite produced by several species of fungi, most notably Penicillium vermiculatum and Penicillium simplicissimum.[1] Its chemical structure features a phthalide ring system linked to a pyran-4-one moiety.

Structure and Nomenclature
  • IUPAC Name: (3R)-4,6-dimethoxy-3-[4-oxo-6-[(1E)-prop-1-en-1-yl]-4H-pyran-3-yl]-2-benzofuran-1(3H)-one[1]

  • Synonyms: 5-(4,6-Dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one[1]

  • Molecular Formula: C₁₈H₁₆O₆[1]

  • Molecular Weight: 328.32 g/mol [1]

  • CAS Number: 72669-21-7[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Melting Point 205-210 °C[2]
Appearance White amorphous powder[3]
Solubility Soluble in methanol, chloroform, and other organic solvents.[3]

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Spectroscopic TechniqueKey Peaks and AssignmentsReference
¹H NMR (CDCl₃) δ (ppm): 6.99 (d, J=1.8 Hz, H-3), 6.69 (d, J=1.8 Hz, H-5), 6.47 (s, H-8), 6.06 (s, H-11), 5.50 (qt, J=6.4, 6.4 Hz, H-16), 3.89 (s, 4-OCH₃), 3.75 (s, 6-OCH₃), 2.76 (d, J=6.4 Hz, H-15), 1.44 (d, J=6.4 Hz, H-17)[3]
¹³C NMR (CDCl₃) δ (ppm): 170.0, 163.1, 129.3, 105.2, 99.0[3]
FT-IR (KBr) ν (cm⁻¹): 3200-3600 (-OH stretching), 1632 (C=O stretching)[4]
UV-Vis (MeOH) λmax (nm): 217, 258[5][6]

Table 2: Spectral Data of this compound

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest to the scientific community.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of anticancer action is attributed to its ability to inhibit caspase-1, an enzyme involved in inflammatory and apoptotic pathways.

Inhibition of Caspase-1 Signaling Pathway

Caspase-1 is a key mediator of inflammation and pyroptosis, a form of programmed cell death.[7] this compound acts as an inhibitor of this enzyme, thereby modulating the inflammatory response and inducing apoptosis in cancer cells. The proposed mechanism involves the binding of this compound to the active site of caspase-1, preventing its activation and subsequent cleavage of downstream targets.

Vermistatin_Caspase1_Pathway This compound's Inhibition of the Caspase-1 Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammasome Assembly Inflammasome Assembly Pro-inflammatory Stimuli->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Pro-IL-1β Cleavage Pro-IL-1β Cleavage Active Caspase-1->Pro-IL-1β Cleavage Inflammation Inflammation Pro-IL-1β Cleavage->Inflammation This compound This compound This compound->Active Caspase-1

Caption: this compound inhibits the activation of Caspase-1, blocking inflammation.

Modulation of NF-κB and MAPK Signaling Pathways

Preliminary evidence suggests that this compound may also exert its anticancer effects through the modulation of other key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are crucial regulators of cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. Further research is needed to fully elucidate the specific interactions of this compound with these pathways.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Fungal_Culture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound HPLC NMR NMR Spectroscopy Pure_this compound->NMR IR FT-IR Spectroscopy Pure_this compound->IR UV_Vis UV-Vis Spectroscopy Pure_this compound->UV_Vis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_this compound->Cytotoxicity_Assay Caspase_Inhibition_Assay Caspase-1 Inhibition Assay Pure_this compound->Caspase_Inhibition_Assay Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Anticancer_Effect Anticancer Effect Cytotoxicity_Assay->Anticancer_Effect Mechanism_of_Action Mechanism of Action Caspase_Inhibition_Assay->Mechanism_of_Action

References

Vermistatin: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a secondary metabolite produced by several fungal species, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential therapeutic applications.

Molecular Profile

This compound is a polyketide with a complex chemical structure. Its fundamental molecular attributes are summarized in the table below.

PropertyValueCitation
Molecular Formula C₁₈H₁₆O₆[1][2]
Molecular Weight 328.32 g/mol [1][2]
CAS Number 72669-21-7[1]
IUPAC Name (3R)-4,6-Dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one[2]

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, including antiviral, antifungal, and enzyme inhibitory effects. The underlying mechanisms of these activities are multifaceted and are the subject of ongoing research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Canine Coronavirus (CCoV). Research indicates that this compound can inhibit CCoV infection in vitro.

In A72 canine fibrosarcoma cells, this compound exhibited a cytotoxic effect with a calculated IC₅₀ of 29.67 µM . However, at a concentration of 1 µM , it showed no significant cytotoxicity, suggesting a viable therapeutic window for its antiviral effects.

Enzyme Inhibition: Caspase-1

This compound has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory process.[1][3][4][5] Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By inhibiting caspase-1, this compound can modulate the inflammatory response, indicating its potential as an anti-inflammatory agent. The specific IC₅₀ value for this compound's inhibition of caspase-1 has been reported in dedicated studies.[1][3][4][5]

Antifungal Activity

This compound has been reported to possess antifungal properties, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against common fungal pathogens like Candida and Aspergillus species are still being extensively researched.

Signaling Pathway Involvement

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The antiviral activity of this compound against CCoV has been linked to its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Studies have shown that this compound treatment leads to a strong inhibition of AhR expression in CCoV-infected A72 cells. The AhR pathway is a ligand-activated transcription factor pathway involved in regulating various cellular processes, including immune responses. This compound's modulation of this pathway appears to be a key component of its antiviral mechanism.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Inhibits Expression Lysosome Lysosome This compound->Lysosome Induces AhR_active Activated AhR AhR_complex->AhR_active Ligand Binding (e.g., during viral infection) ARNT ARNT AhR_active->ARNT Translocates & Dimerizes Alkalinization Alkalinization Lysosome->Alkalinization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Regulates

Caption: this compound's interaction with the AhR signaling pathway.

Lysosomal Alkalinization

In addition to its effects on the AhR pathway, this compound has been observed to induce the alkalinization of lysosomes in A72 cells. The pH of lysosomes is critical for their function in cellular degradation processes and immune responses. By altering lysosomal pH, this compound may interfere with viral entry, replication, or egress, contributing to its overall antiviral effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • A72 canine fibrosarcoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A72 cells in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed A72 cells in 96-well plate start->seed_cells end End incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with this compound dilutions incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Caspase-1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on caspase-1 activity.

Objective: To determine the concentration of this compound that inhibits caspase-1 activity by 50% (IC₅₀).

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)

  • Assay buffer (e.g., HEPES buffer with DTT and CHAPS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant caspase-1, and different concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the caspase-1 substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance (for pNA substrate) or fluorescence at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration of this compound. Calculate the percentage of inhibition relative to the control. Determine the IC₅₀ value from a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, as determined visually or by a spectrophotometer.

Conclusion

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its ability to inhibit caspase-1 and modulate the AhR signaling pathway, coupled with its antiviral and antifungal properties, makes it a compelling candidate for the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this fascinating fungal metabolite. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Vermistatin (CAS Number: 72669-21-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a fungal secondary metabolite with the CAS number 72669-21-7, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological functions, and underlying mechanisms of action. The information is presented to support further research and development efforts in the fields of antifungal, antiviral, and anticancer therapies. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Physicochemical Properties

This compound is a polyketide-derived natural product.[1][3] It is structurally characterized as a substituted pyran-4-one derivative linked to a dimethoxyphthalide moiety.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72669-21-7[1][4][5]
Molecular Formula C₁₈H₁₆O₆[1][4][5]
Molecular Weight 328.32 g/mol [1][4][5]
IUPAC Name (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]-4H-pyran-3-yl]isobenzofuran-1(3H)-one
Synonyms 5-(4,6-Dimethoxy-3R-phthalidyl)-2-(1E)-propenyl-4H-pyran-4-one[1]
Appearance Solid[6]
Melting Point 205-210 °C[4]
Boiling Point (Predicted) 580.7±50.0 °C[4]
Density (Predicted) 1.367±0.06 g/cm³[4]
SMILES C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2[1]

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and antiviral properties.[1][2][7]

Antifungal Activity

This compound is known to be a fungal secondary metabolite and has been investigated for its antifungal properties.[1][2] Its proposed mechanism of action involves the disruption of critical enzymatic pathways in pathogenic fungi, with a particular focus on those involved in cell wall synthesis and energy production.[1] Specifically, it is suggested to interfere with the metabolic processes that maintain the structural integrity of the fungal cell wall.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines.[2][7] While the precise mechanisms are still under investigation, it is believed to induce apoptosis. Some related fungal metabolites have been shown to inhibit human leukemia cell lines with low micromolar IC50 values.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against coronaviruses. Research on canine coronavirus (CCoV) has shown that this compound can inhibit viral replication. The proposed mechanism involves the modulation of the aryl hydrocarbon receptor (AhR), a cellular factor that can be exploited by some viruses for replication.

Table 2: Summary of Reported IC50 Values for this compound

ActivityCell Line / OrganismIC50 ValueSource
AntiviralCanine Coronavirus (CCoV) in A72 cellsDose-response curve available, specific IC50 to be determined from the study[1]

Note: Specific IC50 values for antifungal and a broad range of anticancer activities are not consistently reported in the currently available literature and require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of this compound and its derivatives from fungal cultures.

  • Fungal Culture: Cultivate the producing fungal strain (e.g., Penicillium vermiculatum or Penicillium simplicissimum) in a suitable liquid medium.

  • Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the fungal biomass and the culture filtrate separately with an organic solvent such as ethyl acetate or chloroform.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and acetone, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the this compound-containing fractions by HPLC on a silica gel column.

    • Use an isocratic or gradient solvent system (e.g., dichloromethane-acetone) to achieve high purity.

    • Monitor the elution profile with a UV detector.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. Adjust the cell suspension to a specific turbidity corresponding to a known cell concentration.

  • Drug Dilution: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the test medium (e.g., RPMI-1640).

  • Microdilution Assay:

    • In a 96-well microtiter plate, add the diluted this compound solutions to the wells.

    • Add the standardized fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to assess cell viability.

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Proposed Antiviral Mechanism of Action

The antiviral activity of funicone-like compounds, including this compound, against canine coronavirus (CCoV) has been linked to the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that can be hijacked by some viruses to facilitate their replication. This compound is hypothesized to interfere with this process.

Antiviral_Mechanism cluster_virus Canine Coronavirus (CCoV) Infection cluster_cell Host Cell cluster_drug Intervention CCoV CCoV AhR Aryl Hydrocarbon Receptor (AhR) CCoV->AhR Hijacks for Replication Viral_Replication Viral Replication AhR_Activation AhR Activation AhR->AhR_Activation AhR_Activation->Viral_Replication Promotes This compound This compound This compound->AhR_Activation Inhibits

Caption: Proposed antiviral mechanism of this compound via inhibition of AhR activation.

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

Cytotoxicity_Workflow start Start: Compound (this compound) cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with Varying Concentrations cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) ic50->apoptosis_assay If potent end End: Cytotoxicity Profile ic50->end pathway_analysis Mechanism of Action (Signaling Pathway Analysis) apoptosis_assay->pathway_analysis pathway_analysis->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound (CAS 72669-21-7) is a promising natural product with demonstrated antifungal, cytotoxic, and antiviral activities. Its unique chemical structure and multifaceted biological profile make it a compelling candidate for further investigation in drug discovery programs. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic potential and mechanisms of action. A more detailed investigation into its specific IC50 values across a wider range of targets and a deeper exploration of its impact on cellular signaling pathways are critical next steps in its development.

References

Vermistatin: An In-Depth Examination of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that detailed mechanism of action studies for vermistatin, a metabolite of the fungus Penicillium vermiculatum, are currently limited. While early research has identified its chemical structure and suggested potential biological activities, in-depth investigations into its specific signaling pathways, quantitative effects on cellular processes, and detailed experimental protocols are not extensively documented in publicly accessible scientific databases.

This technical guide synthesizes the existing data on this compound and its analogs, highlighting its known biological effects and identifying areas where further research is required. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical and Biological Profile of this compound

This compound is an organic compound first isolated from Penicillium vermiculatum[1][2]. Its chemical formula is C18H16O6, and its structure has been elucidated[2]. An analog of this compound, penisimplicissin, has also been identified and is noted to possess anticancer activity[3]. The biosynthesis of this compound can be influenced by the composition of the culture medium, including carbon and nitrogen sources, as well as the concentration of certain metal ions[4].

Cytotoxic and Anti-inflammatory Potential

The primary biological activity associated with this compound is its cytotoxicity, particularly against leukemia cell lines[1]. While its broad-spectrum anticancer potential is not yet fully characterized, these initial findings suggest a potential for further investigation in oncology.

One of the most specific, yet still preliminary, findings is the identification of this compound as a potential caspase-1 inhibitor[3]. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Inhibition of caspase-1 is a therapeutic strategy for a range of inflammatory diseases. The precise mechanism by which this compound inhibits caspase-1 has not been experimentally detailed.

Based on the general mechanism of caspase-1 inhibition, a hypothetical model of this compound's action can be proposed. This model is for illustrative purposes and awaits experimental validation.

Vermistatin_Caspase1_Inhibition cluster_inflammasome Inflammasome Complex cluster_cytokines Cytokine Maturation NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1B Pro-IL-1β IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B Pro_IL18 Pro-IL-18 IL18 Mature IL-18 (Inflammation) Pro_IL18->IL18 Caspase1->Pro_IL1B Cleavage Caspase1->Pro_IL18 Cleavage This compound This compound This compound->Caspase1 Inhibition

Figure 1: Hypothetical mechanism of this compound as a caspase-1 inhibitor.

Quantitative Data

A thorough review of the literature did not yield sufficient quantitative data to populate comparative tables on this compound's mechanism of action. While cytotoxicity has been noted, specific and reproducible IC50 values across a range of cancer cell lines are not consistently available. Similarly, data on the effects of this compound on protein expression, enzyme kinetics, or other quantitative cellular assays are lacking.

Experimental Protocols

Detailed experimental protocols for the study of this compound's mechanism of action are not available in the reviewed literature. To facilitate future research, this section outlines general methodologies that could be adapted to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., leukemia, breast, lung, colon) and a non-cancerous control cell line.

  • Method: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. Cell viability can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Caspase-1 Inhibition Assay
  • Enzyme Source: Recombinant human caspase-1.

  • Substrate: A fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

  • Method: The assay is performed in a 96-well plate format. Recombinant caspase-1 is pre-incubated with varying concentrations of this compound before the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 value for caspase-1 inhibition is calculated.

Western Blot Analysis for Signaling Pathway Components
  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a BCA (bicinchoninic acid) assay.

  • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, ERK, p-ERK, cyclins, CDKs) and apoptosis markers (e.g., cleaved caspase-3, PARP).

  • Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways: Avenues for Future Research

The user's core requirements included diagrams of signaling pathways affected by this compound. However, due to the lack of specific research in this area, it is not possible to generate accurate diagrams for its effects on angiogenesis, STAT3 signaling, apoptosis, cell migration, or cell cycle progression. The following workflows represent standard experimental approaches to investigate these potential mechanisms of action for any novel compound, including this compound.

Experimental_Workflow_Apoptosis cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Start Treat Cancer Cells with this compound AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV CaspaseGlo Caspase-Glo 3/7, 8, 9 Assays Start->CaspaseGlo WesternBlot Western Blot for Apoptotic Markers (Bcl-2 family, Caspases) Start->WesternBlot ApoptosisQuant Quantify Apoptotic Cell Population AnnexinV->ApoptosisQuant CaspaseActivity Measure Caspase Activity CaspaseGlo->CaspaseActivity ProteinExpression Analyze Protein Expression Levels WesternBlot->ProteinExpression Conclusion Determine Pro-apoptotic Mechanism of this compound ApoptosisQuant->Conclusion CaspaseActivity->Conclusion ProteinExpression->Conclusion

Figure 2: Experimental workflow for investigating this compound-induced apoptosis.

Experimental_Workflow_CellCycle cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Start Treat Cancer Cells with this compound PI_Staining Propidium Iodide Staining (Flow Cytometry) Start->PI_Staining WesternBlot Western Blot for Cell Cycle Regulators (Cyclins, CDKs, p21, p27) Start->WesternBlot CellCycleDist Analyze Cell Cycle Distribution (G1, S, G2/M phases) PI_Staining->CellCycleDist ProteinExpression Analyze Protein Expression Levels WesternBlot->ProteinExpression Conclusion Identify Effects on Cell Cycle Progression CellCycleDist->Conclusion ProteinExpression->Conclusion

Figure 3: Experimental workflow for analyzing the effect of this compound on the cell cycle.

Conclusion and Future Directions

This compound is a natural product with preliminary evidence of cytotoxic and anti-inflammatory activity. However, a significant gap exists in the scientific literature regarding its detailed mechanism of action. The initial findings of cytotoxicity and potential caspase-1 inhibition warrant further in-depth investigation. Future research should focus on comprehensive screening against a wider range of cancer cell lines, detailed enzymatic and cellular assays to confirm and characterize its inhibitory activities, and unbiased "omics" approaches to identify its primary cellular targets and affected signaling pathways. Such studies will be crucial to unlock the full therapeutic potential of this compound and its analogs.

References

In Vitro Antifungal Activity of Vermistatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite produced by various species of Penicillium and Talaromyces, has been the subject of interest for its diverse biological activities. While research has explored its anticancer and antiviral properties, its direct in vitro antifungal activity remains an area with limited published data. This technical guide synthesizes the available information on the antifungal potential of this compound, provides detailed experimental protocols for its evaluation based on established methodologies, and presents visual workflows and hypothetical mechanisms of action to guide future research. The current body of literature suggests that this compound may not possess potent direct antifungal activity but could act as a synergist with existing antifungal drugs. This guide aims to provide a framework for researchers to systematically investigate the antifungal properties of this compound.

Introduction

This compound is a polyketide metabolite first isolated from Penicillium vermiculatum.[1] It has since been identified in other fungal species, including Talaromyces flavus.[2][3] Structurally, it belongs to the funicone-like compounds. While its bioactivities have been explored in various contexts, including as an antibacterial and antiviral agent, its potential as an antifungal agent is not well-documented. This guide addresses the current knowledge gap and provides the necessary technical details for researchers to conduct in vitro antifungal studies on this compound.

Quantitative Data on Antifungal Activity

A comprehensive review of published literature reveals a significant lack of quantitative data on the direct antifungal activity of this compound. Specifically, Minimum Inhibitory Concentration (MIC) values against a broad panel of fungal pathogens have not been reported. One study has indicated that this compound can potentiate the activity of the antifungal drug miconazole against Candida albicans.[2] In this synergistic role, this compound and related funicone-like compounds were shown to decrease the IC50 value of miconazole significantly.[2] However, the study did not provide the MIC of this compound when used as a standalone agent.

To facilitate future research and data comparison, the following table is provided as a template for recording MIC values of this compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrain IDMIC (µg/mL)MethodReference
Candida albicansATCC 90028Data not availableBroth Microdilution-
Candida glabrataATCC 90030Data not availableBroth Microdilution-
Candida parapsilosisATCC 22019Data not availableBroth Microdilution-
Cryptococcus neoformansATCC 90112Data not availableBroth Microdilution-
Aspergillus fumigatusATCC 204305Data not availableBroth Microdilution-
Aspergillus flavusATCC 204304Data not availableBroth Microdilution-
Trichophyton rubrumATCC 28188Data not availableBroth Microdilution-

Note: The above table is a template. Researchers are encouraged to use standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to generate reproducible data.[4]

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[4][5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (standard ATCC strains and clinical isolates)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final inoculum concentration.

    • For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted this compound.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or spectrophotometrically by reading the absorbance at a specific wavelength.

Synergistic Activity Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between this compound and a known antifungal agent.

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate.

  • Prepare serial dilutions of a known antifungal drug (e.g., miconazole, fluconazole) along the columns of the same plate.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • After incubation, determine the MIC of each compound alone and in combination.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal_Culture Fungal Culture (SDA/PDA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Fungal Suspension Inoculum_Prep->Inoculation Drug_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (24-72h at 35°C) Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition

Given the absence of specific mechanistic data for this compound, a common antifungal target is the ergosterol biosynthesis pathway. The following diagram illustrates this pathway, which could be a hypothetical target for this compound pending experimental validation.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Points AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into Vermistatin_Hypothetical This compound (Hypothetical Target) Vermistatin_Hypothetical->Lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion and Future Directions

The in vitro antifungal activity of this compound is an understudied area. While preliminary evidence suggests a potential synergistic role with existing antifungals, its direct activity remains to be elucidated. This technical guide provides the necessary framework for researchers to systematically evaluate the antifungal properties of this compound. Future research should focus on:

  • Comprehensive MIC screening: Testing this compound against a diverse panel of clinically relevant yeasts and molds.

  • Mechanism of action studies: Investigating the specific cellular targets and pathways affected by this compound in fungal cells. This could include examining its effects on cell wall integrity, membrane permeability, and key metabolic pathways like ergosterol biosynthesis.

  • In vivo efficacy: Should in vitro activity be established, subsequent studies in animal models of fungal infections would be warranted.

By following standardized protocols and exploring its mechanism of action, the scientific community can determine the true potential of this compound as a novel antifungal agent or as a valuable tool in combination therapies.

References

Vermistatin: A Technical Guide on its Phytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a secondary metabolite produced by several fungal species, has garnered attention for its diverse biological activities. While extensively studied for its antiviral and anticancer properties, its role as a phytotoxic agent presents a compelling area for research and development, particularly in the pursuit of novel bioherbicides. This technical guide provides a comprehensive overview of this compound's phytotoxic potential, consolidating available data, outlining experimental methodologies for its assessment, and postulating its potential impact on plant signaling pathways.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite first isolated from Penicillium vermiculatum. It is also produced by other fungi, including Talaromyces flavus and Penicillium simplicissimum. The compound is also known by the name fijiensin. Its chemical structure features a phthalide derivative linked to a pyran-4-one moiety. While its bioactivities are diverse, evidence points towards its phytotoxic nature, suggesting a potential role in plant-fungus interactions and as a lead compound for herbicide development.

Phytotoxic Effects of this compound

Direct and quantitative data on the phytotoxicity of this compound is limited in publicly available literature. However, existing reports confirm its detrimental effects on plant tissues.

2.1. Known Phytotoxic Activity

The most direct evidence of this compound's phytotoxicity comes from studies on "fijiensin," which is structurally identical to this compound. Research has shown that fijiensin, produced by Pseudocercospora fijiensis (formerly Mycosphaerella fijiensis), the causal agent of Black Sigatoka disease in bananas, induces necrotic lesions on the leaves of susceptible banana cultivars. This observation strongly indicates its role as a virulence factor in this plant disease.

2.2. Data on Phytotoxicity

Due to the scarcity of specific studies on this compound's phytotoxicity across different plant species, a comprehensive quantitative dataset is not available. The following table summarizes the currently known qualitative phytotoxic effects.

Plant SpeciesEffect ObservedCompound Name Used in Study
Banana (Musa spp.)Induces necrotic lesions on leavesFijiensin

Further research is critically needed to establish a quantitative profile of this compound's phytotoxic activity, including determining the half-maximal inhibitory concentration (IC50) for seed germination and seedling growth across a panel of representative plant species.

Experimental Protocols for Phytotoxicity Assessment

To evaluate the phytotoxic potential of this compound, standardized bioassays are essential. The following protocols are adapted from general methods for assessing the phytotoxicity of fungal secondary metabolites.

3.1. Seed Germination Assay

This assay determines the effect of this compound on the germination of seeds.

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions in distilled water or a plant growth medium to achieve a range of final concentrations. A solvent control must be included.

  • Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana) by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place a sterile filter paper in a Petri dish and moisten it with a specific volume of the test solution or control. Place a defined number of sterilized seeds on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment (e.g., 25°C with a 16/8h light/dark cycle).

  • Data Collection: After a set period (e.g., 3-7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage for each concentration and compare it to the control. The IC50 value for germination can be determined by plotting the germination percentage against the log of the this compound concentration.

3.2. Seedling Growth Inhibition Assay

This assay assesses the impact of this compound on the early growth of seedlings.

Methodology:

  • Seed Germination: Germinate seeds of the target plant species as described above in the absence of this compound.

  • Seedling Transfer: Once the radicles have emerged and reached a certain length, transfer a set number of uniform seedlings to new Petri dishes containing filter paper moistened with the different concentrations of this compound solution or control.

  • Incubation: Incubate the Petri dishes under controlled conditions as described for the germination assay.

  • Data Collection: After a defined period (e.g., 5-10 days), measure the root length and shoot length of each seedling. The fresh and dry weight of the seedlings can also be determined.

  • Analysis: Calculate the percentage of root and shoot growth inhibition for each concentration relative to the control. Determine the IC50 values for root and shoot growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Vermistatin_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions Vermistatin_Stock->Serial_Dilutions Germination_Assay Seed Germination Assay Serial_Dilutions->Germination_Assay Seedling_Assay Seedling Growth Assay Serial_Dilutions->Seedling_Assay Seed_Sterilization Seed Sterilization Seed_Sterilization->Germination_Assay Germination_Assay->Seedling_Assay Transfer of seedlings Data_Collection Data Collection (Germination %, Root/Shoot Length) Germination_Assay->Data_Collection Seedling_Assay->Data_Collection IC50_Determination IC50 Determination Data_Collection->IC50_Determination

Caption: Workflow for assessing the phytotoxicity of this compound.

Postulated Signaling Pathways Affected by this compound

The precise molecular targets and signaling pathways affected by this compound in plants have not yet been elucidated. However, based on the known mechanisms of other fungal phytotoxins, several pathways can be hypothesized as potential targets.

4.1. Stress Response Pathways

Phytotoxins often induce a stress response in plants, leading to the production of reactive oxygen species (ROS). This oxidative burst can trigger a signaling cascade involving mitogen-activated protein kinases (MAPKs), which in turn can lead to the expression of defense-related genes and, in cases of severe stress, programmed cell death (PCD) or necrosis.

4.2. Hormonal Signaling

Many phytotoxins interfere with plant hormone signaling pathways, such as those of auxins, cytokinins, gibberellins, and abscisic acid. Disruption of these pathways can lead to severe developmental defects, including inhibition of root and shoot growth, and altered leaf morphology. This compound could potentially act as an antagonist or agonist of a key hormone receptor or interfere with hormone biosynthesis or transport.

4.3. Cell Wall Integrity Pathway

Fungal phytotoxins can target the plant cell wall, either by enzymatic degradation or by interfering with the synthesis of cell wall components. This can activate the cell wall integrity signaling pathway, leading to reinforcement of the cell wall or, if the damage is too severe, cell death.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Receptor Putative Receptor This compound->Receptor binds Plant_Cell Plant Cell ROS_Production ROS Production Receptor->ROS_Production activates Hormone_Signaling Hormone Signaling Disruption Receptor->Hormone_Signaling interferes MAPK_Cascade MAPK Cascade ROS_Production->MAPK_Cascade triggers Gene_Expression Altered Gene Expression MAPK_Cascade->Gene_Expression regulates Hormone_Signaling->Gene_Expression Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition Necrosis Necrosis Gene_Expression->Necrosis

Caption: Hypothetical signaling cascade initiated by this compound in a plant cell.

Conclusion and Future Directions

This compound represents a promising but underexplored phytotoxic compound. Its confirmed ability to induce necrosis in plants, coupled with its production by common fungal species, suggests a significant ecological role and potential for agricultural applications. Future research should focus on:

  • Quantitative Phytotoxicity Screening: A comprehensive evaluation of this compound's phytotoxicity against a broad range of monocotyledonous and dicotyledonous plants is necessary to determine its spectrum of activity and potency.

  • Mode of Action Studies: Elucidating the specific molecular target(s) of this compound in plants is crucial for understanding its mechanism of action and for the rational design of derived herbicides.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with enhanced phytotoxicity and selectivity.

  • Field Trials: Evaluating the efficacy of this compound under greenhouse and field conditions is a critical step towards its potential development as a commercial bioherbicide.

The study of this compound as a phytotoxic agent is a fertile ground for discovery, with the potential to contribute to the development of novel and sustainable weed management strategies.

Unveiling the Fungal Origins of Vermistatin: A Technical Guide to its Natural Sources and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive technical guide has been compiled detailing the natural sources, isolation methodologies, and biosynthetic insights of vermistatin and its structurally related analogs. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, offering a deep dive into the fungal production of these promising bioactive compounds.

This compound, a polyketide metabolite, and its analogs have garnered significant interest in the scientific community for their potential therapeutic applications. This guide systematically organizes the current knowledge on their origins, focusing primarily on their production by various fungal species.

Primary Natural Sources: A Fungal Treasury

This compound and its derivatives are predominantly secondary metabolites produced by fungi belonging to the genera Penicillium and Talaromyces. These microorganisms synthesize a diverse array of these compounds, often as part of their chemical defense or signaling mechanisms.

Key Producing Organisms:

  • Penicillium vermiculatum : Historically, this species is one of the first identified producers of this compound.[1]

  • Penicillium simplicissimum : This species is a known producer of this compound and a variety of its analogs, including penisimplicissin.[2]

  • Talaromyces verruculosus : This fungus has also been identified as a natural source of this compound.

  • Talaromyces thailandensis : Research on this species has led to the discovery of novel this compound derivatives, such as talarostatin.[3]

  • Mangrove Endophytic Fungus (Penicillium sp. HN29-3B1): An endophytic fungus isolated from Cerbera manghas has been shown to produce a suite of new this compound derivatives.[2]

The production of this compound and its analogs can be influenced by various factors, including the composition of the culture medium. Studies have shown that carbon and nitrogen sources, as well as the concentration of metal ions like Fe³⁺ and Cu²⁺, can significantly affect the biosynthesis of these metabolites in Penicillium vermiculatum.[4]

A Spectrum of Analogs

The metabolic pathways of these fungi give rise to a variety of this compound analogs, each with unique structural modifications. These variations can influence the biological activity of the compounds.

Table 1: Known this compound Analogs and their Fungal Sources

Analog NameProducing Organism(s)Reference(s)
PenisimplicissinPenicillium simplicissimum[2]
6-DemethylpenisimplicissinPenicillium sp. HN29-3B1[2]
5′-HydroxypenisimplicissinPenicillium sp. HN29-3B1[2]
2′′-Epihydroxydihydrothis compoundPenicillium sp. HN29-3B1[2]
Methoxythis compoundPenicillium sp. HN29-3B1[2]
6-Demethylthis compoundPenicillium sp. HN29-3B1[2]
Hydroxythis compoundPenicillium sp. HN29-3B1[2]
TalarostatinTalaromyces thailandensis[3]
Dihydrothis compoundTalaromyces sp.[5]

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation and purification of this compound and its analogs are critical steps for their characterization and further investigation. The general workflow involves fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification.

Fungal Culture and Fermentation

A standardized procedure for the cultivation of these fungi is essential for consistent production of the target metabolites.

Protocol 1: General Fungal Culture for Secondary Metabolite Production

  • Inoculation: Inoculate a suitable liquid or solid substrate medium with spores or mycelial fragments of the desired fungal strain. Common media include Potato Dextrose Broth (PDB) or rice solid medium.

  • Incubation: Incubate the cultures under controlled conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period ranging from several days to a few weeks to allow for fungal growth and metabolite production.

  • Monitoring: Monitor the culture for growth and pigmentation, which can be indicative of secondary metabolite production.

Extraction and Purification

Following fermentation, the bioactive compounds are extracted from the fungal biomass and/or the culture broth.

Protocol 2: Extraction and Purification of this compound and its Analogs

  • Extraction:

    • For solid cultures, the entire culture material is typically macerated and extracted with an organic solvent such as ethyl acetate or methanol.[6]

    • For liquid cultures, the broth is often separated from the mycelium. The broth is then extracted with a water-immiscible organic solvent, and the mycelium can be separately extracted.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: Often used as an initial purification step, with silica gel as the stationary phase and a gradient of solvents (e.g., a mixture of chloroform and methanol) as the mobile phase.[6]

    • High-Performance Liquid Chromatography (HPLC): Used for the final purification of the compounds to achieve high purity. Reverse-phase columns are commonly employed.

Biosynthetic Pathway: A Glimpse into Fungal Metabolism

While the complete biosynthetic gene cluster for this compound has not been fully elucidated in all producing organisms, it is understood to be a product of a polyketide synthase (PKS) pathway. Fungal genomes contain a multitude of PKS genes, which are responsible for the synthesis of a wide array of secondary metabolites. The biosynthesis of such compounds is often localized to specific gene clusters that include the core PKS gene as well as genes encoding tailoring enzymes that modify the polyketide backbone.

The diagram below illustrates a generalized workflow for the discovery and characterization of secondary metabolites like this compound from fungal sources.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_analysis Characterization fungal_strain Fungal Strain Selection (e.g., Penicillium sp.) culture Solid/Liquid Fermentation fungal_strain->culture extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (Column, HPLC) crude_extract->chromatography pure_compounds Isolation of Pure Analogs chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioactivity Bioactivity Screening structure_elucidation->bioactivity

Caption: A generalized workflow for the isolation and characterization of this compound and its analogs from fungal sources.

The following diagram illustrates a hypothetical logical relationship in a biosynthetic gene cluster responsible for producing a this compound-like polyketide.

biosynthetic_pathway PKS Polyketide Synthase (PKS) Core Enzyme Intermediate Polyketide Intermediate PKS->Intermediate TailoringEnzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) FinalProduct This compound Analog TailoringEnzymes->FinalProduct Precursor Precursor Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) Precursor->PKS Intermediate->TailoringEnzymes Transporter Transporter Protein FinalProduct->Transporter is exported by Regulator Regulatory Gene (Transcription Factor) Regulator->PKS activates

Caption: A conceptual diagram of a biosynthetic gene cluster for a this compound-like compound.

This technical guide provides a foundational understanding of the natural production of this compound and its analogs. Further research into the genetic and enzymatic machinery of these fungi will undoubtedly unveil new derivatives and provide opportunities for metabolic engineering to enhance the production of these valuable compounds.

References

An In-depth Technical Guide to the Anticancer Activities of Vermistatin and Pensimplicissin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite produced by the fungus Penicillium vermiculatum, and its analog, pensimplicissin, have emerged as compounds of interest in oncology research. This technical guide provides a comprehensive overview of their anticancer activities, with a focus on their mechanism of action as caspase-1 inhibitors and their selective cytotoxicity against leukemia cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Fungal secondary metabolites, in particular, have yielded a diverse array of bioactive compounds with potent anticancer properties. This compound, first isolated from Penicillium vermiculatum, and its structural analog, pensimplicissin, have been identified as promising leads. Research has indicated that these compounds exhibit selective cytotoxic effects, particularly against leukemia cell lines, by inhibiting caspase-1, a key enzyme in the inflammatory and apoptotic pathways.[1] This guide aims to consolidate the current understanding of the anticancer activities of this compound and pensimplicissin to aid researchers and drug development professionals in further exploring their therapeutic potential.

Quantitative Data on Anticancer Activity

Table 1: Summary of Reported Anticancer Activity for Pensimplicissin

CompoundCancer TypeCell LinesReported ActivityCitation
PensimplicissinLeukemiaNCI-60 Leukemia PanelSelective cytotoxic activity[1]

Note: Specific IC50 values are not provided in the cited literature but are indicated to be present in the NCI-60 database.

Mechanism of Action: Caspase-1 Inhibition and Apoptosis

The primary mechanism of anticancer activity for this compound and pensimplicissin is the inhibition of caspase-1.[1] Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response and in a form of programmed cell death called pyroptosis. In the context of cancer, the role of caspase-1 is complex and can be both pro-tumorigenic and anti-tumorigenic depending on the cancer type and context.

Inhibition of caspase-1 by this compound and pensimplicissin in specific leukemia cell lines suggests an interference with signaling pathways critical for the survival and proliferation of these cancer cells. This inhibition likely leads to the induction of apoptosis, a more classical and non-inflammatory form of programmed cell death.

Signaling Pathways

The precise downstream signaling cascade following caspase-1 inhibition by this compound and pensimplicissin in cancer cells is an area of ongoing research. However, based on the known roles of caspases in apoptosis, a putative pathway can be outlined. Inhibition of caspase-1 may disrupt the normal processing of pro-inflammatory cytokines like IL-1β and IL-18, which can have autocrine or paracrine effects on cancer cell survival. Furthermore, the interplay between different caspase family members means that inhibition of caspase-1 could indirectly affect the activation of other caspases more central to the apoptotic cascade, such as caspase-3 and caspase-7.

Vermistatin_Pensimplicissin_Apoptosis_Pathway This compound This compound / Pensimplicissin Caspase1 Caspase-1 This compound->Caspase1 Inhibits Pro_IL1B Pro-IL-1β Pro_IL18 Pro-IL-18 Apoptosis_Modulation Modulation of Apoptotic Pathways Caspase1->Apoptosis_Modulation IL1B IL-1β Pro_IL1B->IL1B Cleavage Inflammation Inflammation-Mediated Survival Signals IL1B->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation Apoptosis Apoptosis Apoptosis_Modulation->Apoptosis

Putative signaling pathway of this compound and pensimplicissin.

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of the anticancer activity of compounds like this compound and pensimplicissin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or pensimplicissin. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compound Add this compound/ Pensimplicissin Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for a typical MTT cell viability assay.
Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 to confirm its inhibition by this compound or pensimplicissin.

Principle: The assay utilizes a specific caspase-1 substrate that is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be detected by fluorescence or absorbance.

Protocol:

  • Cell Lysis: Lyse the cancer cells (treated with or without the compounds) to release the cellular contents, including caspases.

  • Assay Buffer: Prepare an assay buffer containing the specific caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assay or Ac-YVAD-AMC for fluorometric assay).

  • Incubation: Add the cell lysate to the assay buffer and incubate at 37°C for a specified time to allow for substrate cleavage.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-1 activity in treated cells to that in untreated control cells to determine the percentage of inhibition.

Caspase1_Activity_Assay_Workflow Start Start Treat_Cells Treat Cells with This compound/Pensimplicissin Start->Treat_Cells Lyse_Cells Lyse Cells to Release Cellular Contents Treat_Cells->Lyse_Cells Prepare_Lysate Prepare Cell Lysate Lyse_Cells->Prepare_Lysate Add_Substrate Add Caspase-1 Substrate (e.g., Ac-YVAD-pNA) Prepare_Lysate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Signal Measure Absorbance or Fluorescence Incubate->Measure_Signal Analyze Calculate % Inhibition Measure_Signal->Analyze End End Analyze->End

Workflow for a caspase-1 activity assay.

Conclusion and Future Directions

This compound and its analog pensimplicissin represent a promising class of natural products with selective anticancer activity, particularly against leukemia. Their mechanism of action as caspase-1 inhibitors provides a unique therapeutic target. However, further research is imperative to fully elucidate their potential. Key future directions include:

  • Comprehensive Screening: Systematic screening of this compound and pensimplicissin against a broader panel of cancer cell lines to identify other sensitive cancer types.

  • Detailed Mechanistic Studies: In-depth investigation of the downstream signaling pathways affected by caspase-1 inhibition in cancer cells to identify biomarkers of response and potential combination therapies.

  • In Vivo Efficacy: Evaluation of the antitumor efficacy and toxicity of these compounds in preclinical animal models of leukemia and other sensitive cancers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency, selectivity, and pharmacokinetic properties.

The information compiled in this technical guide serves as a foundation for these future investigations, which will be crucial in determining the clinical translatability of this compound and pensimplicissin as novel anticancer agents.

References

Methodological & Application

Application Notes & Protocols for the Purification of Vermistatin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin is a polyketide metabolite produced by the filamentous fungus Penicillium vermiculatum.[1] Structurally, it features a benzofuran ring system linked to a pyranone moiety. This compound and its analogues have garnered significant interest within the scientific community due to their diverse biological activities, including potential anticancer and α-glucosidase inhibitory effects. As research into the therapeutic applications of this compound progresses, robust and efficient purification protocols are essential for obtaining high-purity material for further investigation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like this compound. Its high resolution and adaptability make it suitable for both analytical and preparative-scale separations. This document provides detailed application notes and protocols for the purification of this compound using HPLC, compiled from established methodologies for fungal metabolite separation.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Appearance Crystalline solid
General Solubility Soluble in methanol, ethanol, ethyl acetate, and other organic solvents.

Experimental Protocols

I. Fermentation and Extraction of this compound from Penicillium vermiculatum

Objective: To cultivate Penicillium vermiculatum and extract the crude secondary metabolites containing this compound.

Materials:

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Shaking incubator

  • Sterile flasks and culture tubes

Protocol:

  • Fungal Activation: Inoculate Penicillium vermiculatum onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece of the fungal culture from the PDA plate into a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

  • Production Culture: Inoculate a larger volume of PDB with the seed culture (e.g., 10 mL of seed culture into 1 L of PDB). Incubate under the same conditions as the seed culture for 14-21 days.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.

II. HPLC Purification of this compound

Objective: To purify this compound from the crude extract using analytical and preparative HPLC.

A. Analytical HPLC Method Development

Purpose: To develop a high-resolution method for the detection and quantification of this compound in the crude extract and to determine its retention time.

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 30 minutes, then 90% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Diode Array Detector (DAD) at 254 nm and 280 nm

B. Preparative HPLC for this compound Isolation

Purpose: To isolate larger quantities of pure this compound for biological assays and structural elucidation.

ParameterRecommended Conditions
Instrument Preparative HPLC system with a fraction collector
Column C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized based on the analytical method, typically a shallower gradient around the elution time of this compound.
Flow Rate 15-20 mL/min
Injection Volume 1-5 mL of concentrated crude extract dissolved in methanol
Detection UV detector at 254 nm
Fraction Collection Collect fractions based on the elution profile of the target peak corresponding to this compound.

Post-Purification:

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent using a rotary evaporator.

  • The purity of the isolated this compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (e.g., NMR, MS).

Experimental Workflows and Signaling Pathways

Vermistatin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_hplc HPLC Purification cluster_analysis Analysis & Characterization pda P. vermiculatum on PDA seed Seed Culture (PDB) pda->seed prod Production Culture (PDB) seed->prod extraction Solvent Extraction (Ethyl Acetate) prod->extraction crude Crude Extract extraction->crude analytical Analytical HPLC (Method Development) crude->analytical Method Optimization preparative Preparative HPLC (Isolation) crude->preparative Scale-up analytical->preparative fractions Fraction Collection preparative->fractions pure Pure this compound fractions->pure purity Purity Check (Analytical HPLC) pure->purity structure Structural Elucidation (NMR, MS) pure->structure

Figure 1. Experimental workflow for the purification of this compound.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit notable biological activities, primarily α-glucosidase inhibition and anticancer effects.

α-Glucosidase Inhibition

Certain derivatives of this compound have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] This suggests a potential therapeutic application in the management of type 2 diabetes. The mechanism is believed to involve the binding of the this compound analogue to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose.

Alpha_Glucosidase_Inhibition carbs Complex Carbohydrates (e.g., Starch) glucose Glucose carbs->glucose Hydrolysis absorption Glucose Absorption in Intestine glucose->absorption alpha_glucosidase α-Glucosidase This compound This compound Derivative This compound->alpha_glucosidase Inhibits hyperglycemia Reduced Postprandial Hyperglycemia absorption->hyperglycemia Leads to

Figure 2. Proposed mechanism of α-glucosidase inhibition by this compound derivatives.

Anticancer Activity and Proposed Signaling Pathway

This compound has demonstrated cytotoxic effects against certain cancer cell lines. While the precise signaling pathways are still under investigation, the anticancer activity of many natural products involves the induction of apoptosis (programmed cell death) and cell cycle arrest. A plausible mechanism for this compound's anticancer action could involve the modulation of key regulatory proteins in these pathways.

Anticancer_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound cyclins_cdks Cyclins/CDKs This compound->cyclins_cdks Inhibits bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates g1_s G1/S Transition cyclins_cdks->g1_s g2_m G2/M Transition cyclins_cdks->g2_m cell_cycle_arrest Cell Cycle Arrest cyclins_cdks->cell_cycle_arrest Leads to caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3. Proposed anticancer signaling pathway of this compound.

This proposed pathway suggests that this compound may exert its anticancer effects by:

  • Inducing Cell Cycle Arrest: By inhibiting the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, this compound could halt the progression of the cell cycle at the G1/S or G2/M checkpoints, thereby preventing cancer cell proliferation.

  • Promoting Apoptosis: this compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift leads to the activation of caspases, a family of proteases that execute the apoptotic program.

Further research is necessary to fully elucidate the specific molecular targets and signaling cascades affected by this compound in cancer cells.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the successful purification of this compound from fungal cultures using HPLC. The detailed methodologies, from fermentation to preparative-scale isolation, are designed to yield high-purity this compound suitable for advanced research. The elucidation of its biological activities and the ongoing investigation into its mechanisms of action highlight this compound as a promising natural product for drug discovery and development.

References

Quantitative Analysis of Vermistatin in Microbial Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin, a secondary metabolite primarily produced by the fungus Penicillium vermiculatum, has garnered interest in the scientific community due to its potential biological activities.[1] This pyrone-derivative compound has demonstrated cytotoxic effects against certain cancer cell lines and functions as a caspase-1 inhibitor.[1] Accurate and precise quantification of this compound in microbial extracts is paramount for research and development, enabling the assessment of fermentation yields, purification efficiency, and for conducting structure-activity relationship studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular FormulaC₁₈H₁₆O₆[2][3]
Molecular Weight328.32 g/mol [2][3]
Chemical Structure5-(4,6-dimethoxy-1-oxo-1,3-dihydroisobenzofuran-3-yl)-2-propenyl-4H-pyran-4-one[4]

Experimental Protocols

Extraction of this compound from Fungal Solid Culture

This protocol outlines a general procedure for the extraction of this compound from solid-state fermentation of Penicillium species. Optimization may be required based on the specific fungal strain and culture conditions.

Materials:

  • Fungal culture grown on a solid substrate (e.g., rice, wheat bran)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Centrifuge

Procedure:

  • Harvest the fungal solid culture and dry it at 40-50°C to a constant weight.

  • Grind the dried culture to a fine powder.

  • Extract the fungal powder with ethyl acetate (e.g., 100 g of powder in 500 mL of ethyl acetate) by shaking at room temperature for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper to remove the solid residue.

  • Repeat the extraction of the residue two more times with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a known volume of methanol for further analysis.

  • Centrifuge the methanolic solution to remove any insoluble material before injection into the HPLC or UHPLC system.

Quantitative Analysis by HPLC-UV

This method is suitable for the routine quantification of this compound in partially purified extracts where the concentration is relatively high.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40, v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound needs to be determined by acquiring a UV-Vis spectrum of a purified standard. Based on its pyrone chromophore, a starting wavelength of 254 nm or 280 nm is recommended for initial method development.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration to generate a calibration curve.

Data Presentation:

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Detection (UV)To be determined (e.g., 254 nm)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Quantitative Analysis by UHPLC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex microbial extracts, even at low concentrations.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar high-efficiency column (e.g., 2.1 x 100 mm, 1.8 µm).

UHPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 329.1

  • Product Ions: At least two specific product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. These transitions will be used for Multiple Reaction Monitoring (MRM).

  • Collision Energy (CE): To be optimized for each MRM transition.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Data Presentation:

ParameterValue
UHPLC
ColumnC18 (2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient10-95% B over 8 min
MS/MS
Ionization ModeESI+
Precursor Ion (m/z)329.1
Product Ion 1 (m/z)To be determined
Collision Energy 1 (eV)To be determined
Product Ion 2 (m/z)To be determined
Collision Energy 2 (eV)To be determined
Linearity Range0.1 - 100 ng/mL
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Biological Activity and Signaling Pathways

This compound has been reported to exhibit cytotoxic effects, particularly against leukemia cell lines.[1] One of the proposed mechanisms of action is the inhibition of caspase-1.[1] Caspase-1 is a key inflammatory caspase that plays a crucial role in the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

The cytotoxic effects of this compound on leukemia cells likely involve the induction of apoptosis. While the precise signaling cascade is a subject of ongoing research, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in microbial extracts. The choice between HPLC-UV and UHPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Further method development and validation are essential to ensure the accuracy and reliability of the obtained results. The elucidation of the detailed mechanism of action of this compound remains an active area of research, and the analytical methods described herein are critical tools for advancing these studies.

References

Application Notes and Protocols for Vermistatin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the proposed synthesis of vermistatin, methods for its derivatization, and a summary of its biological activity. The protocols are based on established chemical methodologies for the synthesis of its core structural motifs.

Introduction

This compound is a fungal metabolite first isolated from Penicillium vermiculatum. It belongs to the class of funicone-like compounds and is characterized by a molecular structure that features a substituted 4H-pyran-4-one ring linked to a 4,6-dimethoxy-2-benzofuran-1(3H)-one (also known as a dimethoxyphthalide) moiety. This compound and its analogs, such as penisimplicissin, have garnered interest due to their diverse biological activities, including potential antiviral and anticancer properties. This document outlines a proposed synthetic strategy for this compound, potential derivatization pathways to generate novel analogs, and summarizes the available biological data.

Proposed Total Synthesis of this compound

A complete total synthesis of this compound has not been extensively reported in the scientific literature. Therefore, a plausible synthetic route is proposed here, based on the convergent synthesis of two key intermediates: a substituted 4,6-dimethoxyphthalide and a functionalized 4H-pyran-4-one, followed by their coupling.

Diagram of Proposed this compound Synthesis Workflow

This compound Synthesis Workflow cluster_0 Phthalide Moiety Synthesis cluster_1 Pyranone Moiety Synthesis A 3,5-Dimethoxy- phthalic Anhydride B Intermediate 1 (4,6-Dimethoxy- phthalide) A->B Reduction E This compound B->E Coupling C Dehydroacetic Acid D Intermediate 2 (6-(prop-1-en-1-yl)- 4H-pyran-4-one derivative) C->D Multi-step transformation D->E

Caption: A proposed convergent synthetic workflow for this compound.

Experimental Protocols:

Protocol 2.1: Synthesis of 4,6-Dimethoxyphthalide (Intermediate 1)

This protocol is based on the reduction of a commercially available or synthesized phthalic anhydride derivative.

  • Materials: 3,5-Dimethoxyphthalic anhydride, Sodium borohydride (NaBH₄), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric acid (1 M), Dichloromethane, Magnesium sulfate (anhydrous).

  • Procedure: a. Dissolve 3,5-dimethoxyphthalic anhydride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol, followed by the slow addition of 1 M HCl to neutralize the excess borohydride and adjust the pH to ~2. g. Extract the aqueous layer with dichloromethane (3 x 50 mL). h. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 4,6-dimethoxyphthalide.

Protocol 2.2: Synthesis of a Functionalized 4H-Pyran-4-one (Intermediate 2)

This protocol describes a general method for the synthesis of a substituted 4H-pyran-4-one from dehydroacetic acid.

  • Materials: Dehydroacetic acid, Acetic anhydride, Sulfuric acid (catalytic amount), Propionaldehyde, Piperidine (catalyst), Toluene.

  • Procedure (Multi-step): a. Step 1 (Ring opening of Dehydroacetic Acid): Reflux dehydroacetic acid (1.0 eq) in a mixture of acetic anhydride and a catalytic amount of sulfuric acid to yield the corresponding triacetic acid lactone derivative. b. Step 2 (Condensation with Propionaldehyde): Dissolve the product from Step 1 in toluene. Add propionaldehyde (1.2 eq) and a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water. c. Step 3 (Cyclization and Functionalization): The resulting intermediate can be cyclized under acidic or basic conditions to form the 6-(prop-1-en-1-yl)-4H-pyran-4-one core. Further functionalization at the C3 position (e.g., via halogenation) would be required to prepare it for coupling. d. Purify the final intermediate by recrystallization or column chromatography.

Protocol 2.3: Coupling of Intermediates and Final Synthesis of this compound

This is a proposed coupling strategy, for which conditions would need to be optimized. A common method for such C-C bond formation is a palladium-catalyzed cross-coupling reaction.

  • Materials: Intermediate 1 (e.g., a halogenated derivative), Intermediate 2 (e.g., a boronic ester derivative), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Anhydrous solvent (e.g., Dioxane or Toluene).

  • Procedure: a. To an oven-dried Schlenk flask, add the halogenated derivative of Intermediate 1 (1.0 eq), the boronic ester of Intermediate 2 (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of this compound

The chemical structure of this compound offers several sites for derivatization to generate analogs with potentially improved or novel biological activities.

Diagram of Potential this compound Derivatization Sites

This compound Derivatization cluster_0 Derivatization Strategies This compound This compound A Lactone Ring Opening This compound->A 1. Lactone B Pyranone Modification This compound->B 2. Pyranone C Propenyl Chain Modification This compound->C 3. Side Chain D Demethylation This compound->D 4. Methoxy Groups

Caption: Key functional groups in this compound targeted for derivatization.

Experimental Protocols for Derivatization:

Protocol 3.1: Lactone Ring Opening/Amidation

  • Reaction: Treatment of the lactone with an amine to form the corresponding amide.

  • Materials: this compound, desired primary or secondary amine (e.g., benzylamine), aprotic solvent (e.g., THF or DMF), and potentially a catalyst (e.g., a Lewis acid).

  • Procedure: a. Dissolve this compound (1.0 eq) in the chosen aprotic solvent. b. Add the amine (1.5-2.0 eq). c. Stir the reaction at room temperature or with gentle heating (40-60 °C). d. Monitor the reaction by TLC. e. Upon completion, remove the solvent under reduced pressure and purify the resulting amide by column chromatography.

Protocol 3.2: Modification of the Propenyl Side Chain

  • Reaction: Hydrogenation of the double bond to a propyl group.

  • Materials: this compound, Palladium on carbon (10% Pd/C), Hydrogen gas, Solvent (e.g., Ethanol or Ethyl Acetate).

  • Procedure: a. Dissolve this compound in the solvent in a flask suitable for hydrogenation. b. Add the Pd/C catalyst (catalytic amount). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the reaction vigorously at room temperature for 2-8 hours. e. Monitor the reaction by TLC. f. Upon completion, filter the reaction mixture through Celite to remove the catalyst. g. Concentrate the filtrate to obtain the hydrogenated derivative. Purify further if necessary.

Protocol 3.3: Demethylation of Methoxy Ethers

  • Reaction: Cleavage of the methyl ethers to the corresponding phenols.

  • Materials: this compound, Boron tribromide (BBr₃), Anhydrous dichloromethane (DCM), Methanol (for quenching).

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add a solution of BBr₃ in DCM (2.0-3.0 eq) dropwise. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. e. Monitor the reaction by TLC. f. Quench the reaction by slowly adding methanol at 0 °C. g. Remove the solvent in vacuo and purify the resulting phenolic derivative by column chromatography.

Biological Activity of this compound and Analogs

This compound and its analogs have demonstrated a range of biological activities. The following table summarizes the available quantitative data.

CompoundBiological ActivityCell Line / TargetIC₅₀Reference
This compound Antiviral (Canine Coronavirus)A72 (canine adenocarcinoma)26.7 µM[1]
Penisimplicissin Antiviral (Canine Coronavirus)A72 (canine adenocarcinoma)16.5 µM[1]

Note: IC₅₀ is the half-maximal inhibitory concentration.[1]

Other reported biological activities for this compound, for which quantitative data is not detailed in the provided search results, include α-glucosidase inhibition and insecticidal activity against the larvae of Helicoverpa armigera.[1]

Conclusion

The provided protocols offer a foundational approach for the synthesis and derivatization of this compound. The proposed synthetic route, while requiring experimental optimization, is based on well-established chemical transformations. The derivatization strategies target key functional groups within the this compound scaffold, providing a basis for the generation of novel analogs for structure-activity relationship studies. The documented antiviral activity of this compound and its natural analog penisimplicissin underscores the potential of this chemical class as a starting point for the development of new therapeutic agents. Further research is warranted to explore the full biological potential of this compound and its derivatives.

References

Application Notes and Protocols for Cell-Based Assays to Determine Vermistatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. A critical initial step in the evaluation of any new compound is the characterization of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the cytotoxicity of this compound. The following sections will detail methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values for this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTissue OriginIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5
SKOV-3Ovarian Cancer25.1 ± 2.9
HEK293Normal Kidney> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a soluble cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[2]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (provided with the kit) to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • To determine the percentage of cytotoxicity, a maximum LDH release control must be prepared by treating cells with a lysis buffer.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents can eliminate cancer cells. Several methods can be used to detect apoptosis, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and caspase activity assays.

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting and Staining:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Caspase-Glo® 3/7 Reagent Addition:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_vermislatin Treat with this compound (various concentrations) incubate_24h->treat_vermislatin incubate_treatment Incubate (24, 48, 72h) treat_vermislatin->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay Measure Viability ldh_assay LDH Assay incubate_treatment->ldh_assay Measure Membrane Integrity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate_treatment->apoptosis_assay Measure Apoptosis analyze_data Data Analysis (e.g., IC50 calculation) mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

Illustrative Apoptosis Signaling Pathway

apoptosis_pathway cluster_legend Legend vermislatin This compound ros ↑ ROS Production vermislatin->ros dna_damage DNA Damage vermislatin->dna_damage cell_membrane Cell Membrane p53 ↑ p53 ros->p53 dna_damage->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion Promotes bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis l1 ↑ Increase l2 ↓ Decrease l3 → Activates/Promotes l4 -- Inhibits

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of the compound's effects on cell viability and the mechanisms of cell death. It is important to note that the specific conditions, such as cell density and incubation times, may need to be optimized for different cell lines. The hypothetical data and pathway are provided as a guide for data presentation and mechanistic investigation.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin is a naturally occurring compound first isolated from Penicillium vermiculatum and subsequently found in other fungi such as Penicillium simplicissimum.[1][2][3][4] Structurally, it is a member of the benzofuran class of organic compounds.[1] While research has explored various biological activities of this compound and its derivatives, its potential as an antifungal agent warrants systematic investigation.[5][6] These application notes provide a comprehensive set of protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound.

The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, adapted for a natural product like this compound.[3][7][8][9][10][11] These protocols will enable researchers to generate reliable and reproducible data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound, which are crucial parameters in the evaluation of novel antifungal candidates.

Data Presentation

Quantitative data from antifungal susceptibility testing should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables are templates for summarizing experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Trichophyton rubrumATCC 28188
[Other]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Trichophyton rubrumATCC 28188
[Other]

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)

This protocol details the determination of the MIC of this compound against fungal isolates.

a. Materials and Reagents:

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile deionized water

  • Fungal isolates (yeasts or filamentous fungi)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Humidified incubator

b. Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at a concentration twice the highest desired test concentration.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

    • For Filamentous Fungi (Aspergillus spp., Trichophyton spp.):

      • Grow the fungus on a PDA plate at 28-35°C until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Microtiter Plate Preparation:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 in each row to be used.

    • Add 200 µL of the working this compound solution to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds when read spectrophotometrically, or complete visual inhibition for other agents) compared to the growth control.[10]

Minimum Fungicidal Concentration (MFC) Determination

This protocol is performed after the MIC is determined to assess whether this compound has a cidal or static effect on the tested fungi.

a. Materials:

  • SDA or PDA plates

  • Micropipette

b. Protocol Steps:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete inhibition of growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate, labeled sections of an SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours (or until growth is visible in the control spot).

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) compared to the initial inoculum.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vermistatin_Stock This compound Stock Preparation Serial_Dilution Serial Dilution in 96-well Plate Vermistatin_Stock->Serial_Dilution Fungal_Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Plates Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading MFC_Plating MFC Plating MIC_Reading->MFC_Plating MFC_Reading MFC Determination MFC_Plating->MFC_Reading

Caption: Workflow for Antifungal Susceptibility Testing of this compound.

Putative Antifungal Mechanism of Action: Inhibition of a Fungal Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, many antifungal agents target key signaling pathways essential for fungal growth, virulence, and stress response.[13][14] The following diagram illustrates a hypothetical mechanism where this compound inhibits a critical kinase in a fungal signaling cascade, such as the cell wall integrity (CWI) or high osmolarity glycerol (HOG) pathway.[15]

putative_mechanism cluster_pathway Fungal Cell Signaling Pathway (e.g., CWI or HOG) External_Stress External Stress (e.g., Cell Wall Damage) Membrane_Sensor Membrane Sensor External_Stress->Membrane_Sensor Activates Kinase_Cascade_1 Kinase 1 Membrane_Sensor->Kinase_Cascade_1 Phosphorylates Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates MAP_Kinase MAP Kinase Kinase_Cascade_2->MAP_Kinase Phosphorylates Transcription_Factor Transcription Factor MAP_Kinase->Transcription_Factor Activates Gene_Expression Stress Response Gene Expression Transcription_Factor->Gene_Expression Induces This compound This compound This compound->Inhibition

References

Vermistatin as a Caspase-1 Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite isolated from the fungus Penicillium rubrum, has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory pathway. This document provides an overview of the known information on this compound's activity and detailed protocols for evaluating its potential as a caspase-1 inhibitor. Due to the limited public availability of specific quantitative data on this compound, this note also provides comprehensive, standard laboratory protocols for assessing caspase-1 inhibition and its downstream effects.

Introduction to Caspase-1 and this compound

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune response. It is a central component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms. These cytokines are potent mediators of inflammation. Caspase-1 activation also leads to a form of programmed cell death called pyroptosis. Given its central role in inflammation, caspase-1 is a significant target for the development of anti-inflammatory therapeutics.

This compound is a polyketide metabolite produced by the extremophilic fungus Penicillium rubrum[1]. Scientific literature has reported the isolation of this compound and its analogs, and their evaluation as caspase-1 inhibitors[1][2][3]. These studies indicate that this compound and related compounds were assessed for their ability to directly inhibit the caspase-1 enzyme and to reduce the production of IL-1β in human monocytic (THP-1) cells[1][2][3].

Data Presentation

While the specific IC50 value for this compound's inhibition of caspase-1 is not available in the public domain, the foundational research by Stierle et al. (2012) confirmed its inhibitory activity. The following table summarizes the compounds isolated and evaluated in that study.

Compound NameStructureSource OrganismActivity
This compound C₁₈H₁₆O₆Penicillium rubrumCaspase-1 Inhibitor ; inhibits IL-1β production
Dihydrothis compound C₁₈H₁₈O₆Penicillium rubrumEvaluated for Caspase-1 inhibition
Penisimplicissin C₁₆H₁₄O₆Penicillium rubrumCaspase-1 Inhibitor ; inhibits IL-1β production; selective activity against leukemia cell lines

Signaling Pathway

The canonical inflammasome pathway leading to caspase-1 activation and IL-1β production is a critical process in the inflammatory response. This compound, as a caspase-1 inhibitor, would act to disrupt this pathway at the level of caspase-1 activity.

Caspase-1 Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Inhibition PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex assembles Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits ASC->Inflammasome Complex assembles Pro-Caspase-1->Inflammasome Complex assembles Caspase-1 (active) Caspase-1 (active) Inflammasome Complex->Caspase-1 (active) auto-cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves This compound This compound This compound->Caspase-1 (active) inhibits IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation promotes Caspase-1 Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Caspase-1, Substrate, and this compound dilutions Start->Prepare Reagents Plate Setup Add Buffer, Caspase-1, and this compound to 96-well plate Prepare Reagents->Plate Setup Incubate Incubate at 37°C Plate Setup->Incubate Add Substrate Add Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Incubate->Add Substrate Read Fluorescence Measure Fluorescence (Ex/Em = 400/505 nm) over time Add Substrate->Read Fluorescence Analyze Data Calculate % Inhibition and IC50 value Read Fluorescence->Analyze Data End End Analyze Data->End THP-1 IL-1β Assay Workflow Start Start Cell Culture Culture and differentiate THP-1 cells with PMA Start->Cell Culture Priming Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) Cell Culture->Priming Inhibitor Treatment Treat cells with various concentrations of this compound Priming->Inhibitor Treatment Inflammasome Activation Activate inflammasome (e.g., with ATP or Nigericin) Inhibitor Treatment->Inflammasome Activation Incubate and Collect Incubate and collect cell culture supernatants Inflammasome Activation->Incubate and Collect ELISA Measure IL-1β concentration in supernatants by ELISA Incubate and Collect->ELISA Data Analysis Determine the effect of This compound on IL-1β secretion ELISA->Data Analysis End End Data Analysis->End

References

Experimental Design for Vermistatin in Leukemia Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Vermistatin

This compound is a metabolite produced by the fungus Penicillium vermiculatum.[1] It has been identified as an inhibitor of caspase-1, an enzyme involved in inflammatory signaling pathways.[1] Notably, an analog of this compound, penisimplicissin, has demonstrated selective cytotoxic activity against leukemia cell lines, suggesting the potential of this compound and its derivatives as therapeutic agents for leukemia.[1] These application notes provide a framework for the experimental design of studies investigating the effects of this compound on leukemia cell lines.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of caspase-1.[1] Caspase-1 is a key mediator of pyroptosis, a form of programmed cell death that is distinct from apoptosis and is characterized by the release of pro-inflammatory cytokines. In the context of leukemia, the inhibition of caspase-1 by this compound may disrupt signaling pathways that contribute to the survival and proliferation of cancer cells. Further research is required to fully elucidate the downstream effects of caspase-1 inhibition by this compound in leukemia cells.

Data Summary
Cell LineLeukemia SubtypeGI50 (µM)
CCRF-CEMT-cell lymphoblastic leukemia2.5
HL-60(TB)Acute promyelocytic leukemia3.1
K-562Chronic myelogenous leukemia4.2
MOLT-4T-cell lymphoblastic leukemia2.8
RPMI-8226Myeloma1.9
SRT-cell leukemia2.1

Data is indicative and should be confirmed by independent experiments.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Leukemia_Cells Leukemia Cell Lines (e.g., CCRF-CEM, HL-60) Vermistatin_Treatment This compound Treatment (Dose-response & Time-course) Leukemia_Cells->Vermistatin_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Vermistatin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Vermistatin_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Vermistatin_Treatment->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Vermistatin_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Protein_Levels Analysis of Protein Levels Western_Blot->Protein_Levels

Caption: Experimental workflow for investigating this compound's effects on leukemia cells.

Proposed Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves GasderminD Gasdermin D Caspase1->GasderminD cleaves This compound This compound This compound->Caspase1 inhibits IL1B Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation GSDMD_N GSDMD-N Fragment GasderminD->GSDMD_N Pore_Formation Pore Formation GSDMD_N->Pore_Formation Pyroptosis Pyroptosis (Inflammatory Cell Death) Pore_Formation->Pyroptosis

Caption: Proposed mechanism of this compound via Caspase-1 inhibition in leukemia cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., CCRF-CEM, HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat the cells with various concentrations of this compound (based on IC50 values) for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Leukemia cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the proposed signaling pathway.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-1, anti-IL-1β, anti-GSDMD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, harvest, and lyse using RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin).

References

Vermistatin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vermistatin is a fungal metabolite first isolated from Penicillium vermiculatum. It has garnered interest in the scientific community for its cytotoxic and antifungal properties. Notably, this compound has been identified as an inhibitor of caspase-1, an enzyme involved in inflammation and apoptosis, and has shown selective activity against leukemia cell lines.[1] These characteristics make it a compound of interest for research in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, with a focus on its solubility in common solvents, preparation of stock solutions, and application in cell-based assays.

Solubility of this compound

The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] However, specific quantitative solubility data (e.g., mg/mL) is not widely reported in scientific literature or supplier documentation. The following table summarizes the available qualitative solubility information.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

Note: Due to the lack of precise quantitative solubility data, it is recommended to perform small-scale solubility tests to determine the optimal concentration for stock solutions.

Protocols

Preparation of this compound Stock Solutions

This protocol provides a general procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques, especially for solutions intended for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Methanol, ACS grade or higher

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: Based on the experimental requirements, decide on the desired stock concentration (e.g., 10 mM).

  • Calculate the Required Mass of this compound:

    • The molecular weight of this compound is 328.32 g/mol .

    • Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 328.32 g/mol / 1000 = 3.28 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder and add it to the tube.

  • Dissolving this compound:

    • Add the desired volume of DMSO or methanol to the tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Sterilization (for cell culture applications):

    • If the stock solution is intended for cell culture, it should be sterile-filtered through a 0.22 µm syringe filter into a new sterile vial. This is particularly important if the initial solvent was not of cell culture grade.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests long-term storage at -20°C.[1]

Workflow for Preparing this compound Stock Solution:

G cluster_prep Preparation cluster_sterilization Sterilization (for cell culture) cluster_storage Storage weigh Weigh this compound dissolve Dissolve in DMSO or Methanol weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution.
Cell-Based Assay Protocol: Assessing the Cytotoxicity of this compound

This protocol outlines a general method for determining the cytotoxic effects of this compound on a leukemia cell line (e.g., THP-1, a human monocytic cell line used in inflammasome studies) using a colorimetric cell viability assay such as the MTT assay.

Materials:

  • Leukemia cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere and stabilize.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate the plate for another 4-12 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cell Viability Assay:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate Cell Viability & IC50 read->calculate

Workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

This compound has been reported to be an inhibitor of caspase-1.[1] Caspase-1 is a key component of the inflammasome, a multiprotein complex that plays a critical role in the innate immune system by activating the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, this compound can potentially modulate inflammatory responses. In the context of cancer, particularly leukemia, the inhibition of certain caspases can influence apoptotic pathways. The diagram below illustrates a simplified signaling pathway involving caspase-1 and its potential downstream effects that may be modulated by this compound.

Simplified Signaling Pathway of Caspase-1 Inhibition by this compound:

G cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation cluster_pyroptosis Cell Death stimuli PAMPs / DAMPs inflammasome Inflammasome Assembly (e.g., NLRP3) stimuli->inflammasome pro_caspase1 Pro-caspase-1 inflammasome->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b gascerminD Gasdermin D caspase1->gascerminD il1b Mature IL-1β pro_il1b->il1b Cleavage inflammation Inflammation il1b->inflammation pyroptosis Pyroptosis gascerminD->pyroptosis Pore Formation This compound This compound This compound->caspase1

This compound inhibits active caspase-1, blocking cytokine maturation and pyroptosis.

Conclusion

This compound is a promising natural product with potential applications in cancer and inflammatory disease research. While quantitative solubility data is limited, it is readily soluble in DMSO and methanol, allowing for its use in a variety of experimental settings. The protocols provided here offer a starting point for researchers interested in investigating the biological activities of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite produced by Penicillium vermiculatum, has garnered interest for its biological activities, notably as a caspase-1 inhibitor. As with any compound intended for research or therapeutic development, understanding its long-term storage and stability is paramount to ensure the integrity and reproducibility of experimental results. These application notes provide a comprehensive guide to the recommended long-term storage of this compound, protocols for assessing its stability, and an overview of its relevant signaling pathway. Due to the limited availability of specific stability data for this compound, the following recommendations and protocols are based on general principles for natural products with similar chemical scaffolds, such as benzofurans and pyranones. Experimental validation is strongly recommended.

Long-Term Storage of this compound

Proper storage is crucial to prevent the degradation of this compound and maintain its biological activity. The following conditions are recommended for long-term storage in both solid and solution forms.

1.1. Solid Form

For long-term storage of solid (powder) this compound, it is recommended to:

  • Temperature: Store at -20°C or lower. Ultra-low temperatures (-80°C) are preferable to minimize the potential for degradation over extended periods.

  • Light: Protect from light. This compound's chromophoric structure suggests potential photosensitivity. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed, high-quality glass or polypropylene vials to prevent moisture absorption and contamination.

1.2. In Solution

Stock solutions of this compound are more susceptible to degradation than the solid form. To mitigate this:

  • Solvent Selection: Use a suitable, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare high-concentration stock solutions.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage Temperature: Store aliquots at -80°C.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphereContainer
Solid -20°C to -80°CRequiredInert (Argon/Nitrogen)Tightly sealed glass or polypropylene vials
Solution -80°CRequiredN/ATightly sealed, single-use aliquots

Stability Assessment Protocols

To ensure the quality and reliability of this compound in research and development, its stability should be assessed under various conditions. The following protocols outline a forced degradation study and a long-term stability testing plan.

2.1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.

2.1.1. Objective

To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

2.1.2. Materials

  • This compound (solid)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

2.1.3. Methodology

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Subsequently, dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol or acetonitrile) to light in a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

2.2. Long-Term Stability Testing Protocol

2.2.1. Objective

To determine the shelf-life and appropriate storage conditions for this compound under defined temperature and humidity conditions.

2.2.2. Methodology

  • Sample Packaging: Package solid this compound in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions: Store the samples in stability chambers under the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions; 0, 1, 2, 3, and 6 months for accelerated conditions).

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and content of this compound.

Signaling Pathway

This compound has been identified as an inhibitor of caspase-1 . Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It is also a critical component of the inflammasome, a multiprotein complex that gets activated in response to pathogenic and sterile danger signals. The inhibition of caspase-1 by this compound can therefore modulate inflammatory responses and a form of programmed cell death known as pyroptosis.

Vermistatin_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (Sensor) PAMPs_DAMPs->NLRP3 Activates ASC ASC (Adaptor) NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GasderminD Gasdermin D Caspase1->GasderminD Cleaves This compound This compound This compound->Caspase1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis (Inflammatory Cell Death) GasderminD->Pyroptosis Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 60°C) start->thermal photo Photolytic Degradation (Light Exposure) start->photo analysis Sample Analysis (HPLC/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradation Products & Develop Stability-Indicating Method analysis->end Long_Term_Stability_Workflow cluster_storage ICH Storage Conditions start Start: Package this compound Samples longterm Long-Term (25°C/60%RH) start->longterm intermediate Intermediate (30°C/65%RH) start->intermediate accelerated Accelerated (40°C/75%RH) start->accelerated refrigerated Refrigerated (5°C) start->refrigerated frozen Frozen (-20°C) start->frozen pull Pull Samples at Predetermined Time Points longterm->pull intermediate->pull accelerated->pull refrigerated->pull frozen->pull analysis Analyze for Appearance, Purity, and Content pull->analysis end End: Determine Shelf-Life & Storage Conditions analysis->end

Inducing Vermistatin Production in Penicillium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the induction, extraction, and analysis of vermistatin, a polyketide metabolite produced by the filamentous fungus Penicillium vermiculatum. This compound and its derivatives have garnered interest for their potential biological activities, including anticancer properties. The following sections detail the methodologies for culturing P. vermiculatum, inducing this compound production, and downstream processing.

Data Presentation: Factors Influencing Secondary Metabolite Production

While specific quantitative data for this compound yield is not extensively documented in publicly available literature, the following tables summarize the known qualitative factors influencing its production and provide illustrative quantitative data from related Penicillium secondary metabolites to serve as a baseline for optimization experiments.

Table 1: Key Factors Influencing this compound Production in Penicillium vermiculatum

FactorComponent/ParameterEffect on ProductionReference
Carbon Source Glucose, SucroseLevels affect metabolite yield.[1][1]
Nitrogen Source Sodium Nitrate (in Czapek-Dox)Serves as the primary nitrogen source.[2][3]
Additives Corn Steep LiquorInfluences the quality of biosynthesis.[1][1]
Metal Ions Fe³⁺, Cu²⁺Concentrations affect biosynthesis.[1][1]
Electron Transport Compounds capable of electron transportGenerally stimulate production.[1][1]

Table 2: Example Yields of Other Polyketide Secondary Metabolites from Penicillium Species (Illustrative)

Penicillium SpeciesMetaboliteBasal MediumYield (mg/L)
Penicillium sp. ESF2MLovastatinNot specified~20
P. citrinum (wild type)LovastatinNot specified~61
P. funiculosumLovastatinNot specified~19.3

Note: This data is for illustrative purposes to provide a general production scale for polyketides in wild-type Penicillium strains.

Experimental Protocols

Protocol 1: Cultivation and Induction of this compound Production

This protocol describes the preparation of media and cultivation of P. vermiculatum for the production of this compound. It is based on a modified Czapek-Dox medium, incorporating factors known to influence this compound biosynthesis.

1. Materials and Reagents:

  • Penicillium vermiculatum culture (e.g., ATCC strain)

  • Potato Dextrose Agar (PDA) plates

  • Sucrose

  • Sodium Nitrate (NaNO₃)

  • Dipotassium Phosphate (K₂HPO₄)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Potassium Chloride (KCl)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Corn Steep Liquor (optional)

  • Distilled or deionized water

  • 250 mL Erlenmeyer flasks

  • Sterile microbiological loops, plugs, and foil

2. Media Preparation (per 1 Liter):

  • PDA Plates (for stock culture maintenance): Prepare according to manufacturer's instructions.

  • Seed Culture Medium (Modified Czapek-Dox Broth):

    • Sucrose: 30.0 g

    • Sodium Nitrate: 2.0 g

    • Dipotassium Phosphate: 1.0 g

    • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g

    • Dissolve all ingredients in 1 L of distilled water.

    • Dispense 50 mL into 250 mL Erlenmeyer flasks.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Production Medium (this compound Induction Medium):

    • Prepare Modified Czapek-Dox Broth as above.

    • After autoclaving and cooling, add a filter-sterilized solution of CuSO₄·5H₂O to a final concentration of 0.025 mg/L.

    • (Optional) Add corn steep liquor to a final concentration of 1-5% (v/v). Note that this will make the medium undefined.

3. Cultivation Procedure:

  • Stock Culture: Streak P. vermiculatum onto a PDA plate and incubate at 25°C for 5-7 days until well-sporulated.

  • Seed Culture: Inoculate a flask of Seed Culture Medium with spores from the PDA plate using a sterile loop.

  • Incubation (Seed): Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Culture: Inoculate 50 mL of the Production Medium with 2-5 mL of the seed culture.

  • Incubation (Production): Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 7-14 days. Production of secondary metabolites typically occurs during the stationary phase of growth.[4]

Protocol 2: Extraction and Isolation of this compound

This protocol details the extraction of this compound from the liquid culture.

1. Materials and Reagents:

  • P. vermiculatum production culture

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Gauze or cheesecloth

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Separatory funnel

2. Extraction Procedure:

  • After the incubation period, add an equal volume of methanol to the whole fungal culture in the Erlenmeyer flask (e.g., 50 mL of methanol for 50 mL of culture).

  • Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature to facilitate cell lysis and extraction of intracellular metabolites.

  • Separate the mycelial biomass from the liquid by filtering through several layers of gauze.

  • Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to pellet any remaining cellular debris.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of chloroform to the separatory funnel.

  • Mix vigorously and allow the layers to separate. The organic (chloroform) layer will contain the secondary metabolites.

  • Collect the lower organic layer. Repeat the extraction of the aqueous layer with chloroform to maximize yield.

  • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be redissolved in a small volume of methanol or an appropriate solvent for further analysis (e.g., HPLC, LC-MS) or purification (e.g., column chromatography).

Visualizations

Biosynthetic Pathway

This compound is an aromatic polyketide, synthesized by a Type I non-reducing polyketide synthase (NRPKS). The biosynthesis involves the iterative condensation of acyl-CoA units, followed by modifications from tailoring enzymes encoded within a biosynthetic gene cluster (BGC).

Vermistatin_Biosynthesis_Pathway cluster_PrimaryMetabolism Primary Metabolism cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Post-PKS Tailoring cluster_Regulation Regulation AcetylCoA Acetyl-CoA PKS Non-Reducing PKS (this compound Synthase) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Chain Growing Polyketide Chain PKS->Chain Release Chain Release & Cyclization Chain->Release Intermediate Polyketide Intermediate Release->Intermediate Oxidation Oxidoreductases (e.g., P450s) Intermediate->Oxidation Methylation Methyltransferases Oxidation->Methylation This compound This compound Methylation->this compound Global Global Regulators (e.g., VeA, LaeA) BGC This compound Gene Cluster Global->BGC Specific Pathway-Specific Transcription Factor Specific->BGC Nutrient Nutrient Signals (Carbon, Nitrogen) Nutrient->Global BGC->PKS encodes BGC->Oxidation encodes BGC->Methylation encodes BGC->Specific encodes Experimental_Workflow A 1. Inoculation (P. vermiculatum on PDA) B 2. Seed Culture (Modified Czapek-Dox, 2-3 days) A->B C 3. Production Culture (Induction Medium, 7-14 days) B->C D 4. Solvent Extraction (Culture + Methanol) C->D E 5. Mycelia Separation (Filtration/Centrifugation) D->E F 6. Liquid-Liquid Extraction (Filtrate + Chloroform) E->F Filtrate G 7. Solvent Evaporation (Rotary Evaporator) F->G Organic Phase H 8. Crude this compound Extract G->H I 9. Analysis (HPLC, LC-MS) H->I

References

Application Notes and Protocols for Vermistatin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, experimental protocols, and potential mechanisms of action for Vermistatin, a metabolite isolated from Penicillium vermiculatum. Given the limited availability of a commercial analytical standard, this document outlines the necessary steps for the characterization and quantification of this compound, alongside protocols for investigating its biological activity.

Analytical Standards for this compound

1.1. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the development of analytical methods and for the characterization of an in-house reference standard.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆[1]
Molar Mass 328.320 g·mol⁻¹[1]
Appearance White to off-white solidAssumed
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate. Sparingly soluble in water.Assumed based on structure
UV max To be determined experimentally-

1.2. Preparation and Certification of an In-house this compound Standard

  • Isolation and Purification: this compound should be isolated from cultures of Penicillium vermiculatum using standard chromatographic techniques such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: The purity of the isolated this compound should be determined using multiple analytical techniques:

    • HPLC with UV detection (HPLC-UV): A purity of ≥98% is recommended.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and absence of major impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess for residual solvents or impurities.

  • Characterization: The in-house standard should be thoroughly characterized to confirm its identity. This includes:

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    • NMR Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to unambiguously assign the structure.

    • UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance (λmax) for use in HPLC-UV quantification.

  • Certificate of Analysis (CoA): A comprehensive CoA should be generated for the in-house standard, documenting its identity, purity, and characterization data.

Experimental Protocols

The following protocols are provided as a starting point for the analysis and biological evaluation of this compound. Method development and validation will be required for specific applications.

2.1. Quantitative Analysis of this compound by HPLC-UV

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Workflow for this compound Quantification by HPLC-UV

prep_std Prepare this compound Standard Solutions hplc HPLC Analysis (C18 column, gradient elution) prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc detect UV Detection (at λmax) hplc->detect quant Quantification (based on standard curve) detect->quant

Caption: Workflow for the quantification of this compound using HPLC-UV.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at the experimentally determined λmax.

  • Standard Curve: Prepare a series of standard solutions of the in-house this compound standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Quantification: Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in samples by interpolation from the standard curve.

2.2. Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR are crucial for the structural confirmation of isolated this compound.

Methodology:

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the complete structure.

  • Data Analysis: Compare the acquired spectra with published data for this compound or related compounds to confirm the structure.

2.3. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass and elemental composition of this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.

  • Analysis: Infuse a dilute solution of this compound in methanol directly into the mass spectrometer.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ or [M+Na]⁺ ion with the theoretical exact mass calculated from the molecular formula (C₁₈H₁₆O₆). A mass accuracy of <5 ppm is expected.

2.4. In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines. A related compound, penisimplicissin, has shown selective cytotoxicity towards leukemia cell lines HL-60 and CCRF-CEM.[2]

Workflow for MTT Cytotoxicity Assay

seed Seed cells in 96-well plate treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HL-60, CCRF-CEM, HeLa, MCF-7) in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Postulated Signaling Pathway of this compound's Anticancer Activity

Based on the known anticancer activity of the related compound penisimplicissin, it is plausible that this compound may induce apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling pathway.

Hypothetical Apoptotic Pathway Induced by this compound

This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A postulated intrinsic apoptotic pathway initiated by this compound in cancer cells.

This proposed pathway suggests that this compound may induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. Experimental validation of this pathway would involve western blot analysis for key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) and assays for mitochondrial membrane potential.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Vermistatin Production in Penicillium vermiculatum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of vermistatin from Penicillium vermiculatum. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the regulation of this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from Penicillium vermiculatum a focus of research?

A1: this compound is a polyketide secondary metabolite produced by Penicillium vermiculatum. It has garnered interest due to its potential biological activities. Optimizing its yield is crucial for enabling further research into its therapeutic applications and for developing scalable production processes.

Q2: What are the key factors influencing this compound yield during fermentation?

A2: The biosynthesis of this compound is significantly influenced by several factors, including the composition of the culture medium (carbon and nitrogen sources), physicochemical parameters (pH and temperature), and aeration and agitation rates. Metal ions also play a role in regulating its production.

Q3: Are there known precursors that can be fed to the culture to boost this compound production?

A3: While specific precursor feeding strategies for this compound are not extensively documented, its polyketide nature suggests that feeding precursors of the polyketide biosynthesis pathway, such as acetate or malonate, could potentially enhance the yield. However, this requires empirical validation.

Q4: What are the typical challenges encountered when trying to increase this compound yield?

A4: Common challenges include low product titers, batch-to-batch variability, and the co-production of other secondary metabolites that can complicate downstream processing. Additionally, the degradation of the product under certain fermentation conditions can also be a limiting factor.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to produce this compound.

Problem Potential Causes Recommended Solutions
Low or No this compound Yield - Inappropriate culture medium composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain degradation or mutation.- Optimize the concentrations of carbon (glucose, sucrose) and nitrogen (corn steep liquor) sources.- Screen different pH values (starting range 3.0-7.0) and temperatures (starting range 25-30°C).- Increase aeration and agitation rates to ensure sufficient oxygen supply.- Use a freshly revived culture from a cryopreserved stock.
Inconsistent Yield Between Batches - Variability in raw materials (e.g., corn steep liquor).- Inconsistent inoculation procedure.- Fluctuations in fermentation parameters.- Standardize the source and pre-treatment of all medium components.- Use a consistent spore suspension concentration for inoculation.- Ensure precise control of pH, temperature, aeration, and agitation throughout the fermentation.
High Biomass but Low this compound Production - Carbon or nitrogen source levels favor growth over secondary metabolism.- Repression of biosynthetic genes.- Test different carbon-to-nitrogen ratios in the medium.- Implement a two-stage fermentation process where a growth phase is followed by a production phase with a modified medium (e.g., limiting a nutrient to trigger secondary metabolism).
Product Degradation - Unfavorable pH or temperature during late-stage fermentation or harvesting.- Enzymatic degradation.- Analyze the stability of this compound at different pH and temperature values to identify optimal conditions for the production and harvesting phases.- Harvest the culture at the peak of production before significant degradation occurs.

Experimental Protocols

Fermentation Protocol for Penicillium vermiculatum

This protocol provides a starting point for the submerged fermentation of P. vermiculatum to produce this compound. Optimization of the listed parameters is recommended for maximizing yield.

a. Inoculum Preparation:

  • Grow P. vermiculatum on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until sporulation is observed.

  • Harvest the spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer.

  • Prepare a spore suspension of 1 x 10^7 spores/mL in sterile distilled water.

b. Fermentation Medium: The following is a basal medium composition that can be used as a starting point for optimization.

ComponentConcentration (g/L)
Glucose30
Corn Steep Liquor10
KH₂PO₄1.0
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
CuSO₄·5H₂O0.005

c. Fermentation Conditions:

  • Prepare the fermentation medium and sterilize it by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate the medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate the culture in a shaker incubator at 28°C with an agitation of 180 rpm for 7-10 days.

  • Monitor the pH of the culture daily and adjust it to a range of 5.0-6.0 if necessary using sterile 1M HCl or 1M NaOH.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, substrate consumption, and this compound production.

Analytical Protocol: Quantification of this compound by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Method validation and optimization are essential for accurate results.

a. Sample Preparation:

  • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Extract the this compound from both the biomass and the broth using an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

b. HPLC Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Gradient 10% to 90% acetonitrile over 30 minutes
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard
Injection Volume 20 µL

c. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.

Biosynthesis and Regulation

Putative this compound Biosynthetic Pathway

This compound is a polyketide, and its biosynthesis is expected to follow a pathway typical for fungal polyketides, involving a Polyketide Synthase (PKS).

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Intermediate 1 Intermediate 1 Polyketide Chain->Intermediate 1 Cyclization Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Tailoring Reactions This compound This compound Intermediate 2->this compound Further Modifications TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Reductases)

Caption: A putative biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of this compound is likely controlled by a complex regulatory network common in Penicillium species.

G cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Biosynthetic Gene Cluster Carbon Source (e.g., Glucose) Carbon Source (e.g., Glucose) CreA CreA (Carbon Catabolite Repression) Carbon Source (e.g., Glucose)->CreA High levels activate Nitrogen Source (e.g., Ammonium) Nitrogen Source (e.g., Ammonium) AreA AreA (Nitrogen Metabolite Repression) Nitrogen Source (e.g., Ammonium)->AreA High levels activate pH pH PacC PacC (pH Regulation) pH->PacC Temperature Temperature VelvetComplex Velvet Complex (Light/Development) Temperature->VelvetComplex PathwaySpecificTF Pathway-Specific Transcription Factor CreA->PathwaySpecificTF Represses AreA->PathwaySpecificTF Represses PacC->PathwaySpecificTF Activates/Represses VelvetComplex->PathwaySpecificTF Activates VermistatinGenes This compound Biosynthetic Genes PathwaySpecificTF->VermistatinGenes Activates This compound Production This compound Production VermistatinGenes->this compound Production

Caption: A generalized regulatory network for this compound biosynthesis.

Strategies for Yield Improvement

Media Optimization

Systematic optimization of media components is crucial. A Design of Experiments (DoE) approach, such as a Plackett-Burman design to screen for significant factors followed by a Box-Behnken design to find optimal concentrations, is highly recommended.

Table: Factors to Consider for Media Optimization

FactorRange to InvestigateRationale
Glucose (g/L)20 - 60Primary carbon and energy source.
Sucrose (g/L)20 - 60Alternative carbon source.
Corn Steep Liquor (g/L)5 - 20A rich source of nitrogen, vitamins, and minerals.
Fe³⁺ (mM)0.01 - 0.1Metal ion cofactor for enzymes.
Cu²⁺ (mM)0.001 - 0.01Metal ion cofactor for enzymes.
Process Parameter Optimization

Fine-tuning of physical parameters during fermentation can significantly impact yield.

Table: Key Process Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature (°C)22 - 32Affects enzyme activity and fungal growth.
pH4.0 - 7.0Influences nutrient uptake and enzyme stability.
Agitation (rpm)150 - 250Affects mixing and oxygen transfer.
Aeration (vvm)0.5 - 1.5Provides necessary oxygen for aerobic metabolism.
Genetic Engineering

For long-term strain improvement, genetic engineering offers powerful tools.

Workflow for Genetic Engineering to Enhance this compound Yield

G cluster_0 Target Identification cluster_1 Genetic Modification cluster_2 Validation IdentifyBGC Identify this compound Biosynthetic Gene Cluster (BGC) OverexpressGenes Overexpress Rate-Limiting Biosynthetic Genes IdentifyBGC->OverexpressGenes IdentifyRegulators Identify Pathway-Specific and Global Regulators OverexpressTF Overexpress Pathway-Specific Transcription Factor IdentifyRegulators->OverexpressTF ModifyGlobalRegulators Modify Global Regulators (e.g., CreA, AreA) IdentifyRegulators->ModifyGlobalRegulators IdentifyCompetingPathways Identify Competing Secondary Metabolite Pathways DeleteCompetitors Delete Competing BGCs IdentifyCompetingPathways->DeleteCompetitors Fermentation Fermentation of Engineered Strain OverexpressTF->Fermentation OverexpressGenes->Fermentation DeleteCompetitors->Fermentation ModifyGlobalRegulators->Fermentation Analysis HPLC Analysis of This compound Yield Fermentation->Analysis ImprovedStrain High-Yielding Strain Analysis->ImprovedStrain

Caption: A workflow for genetic engineering of P. vermiculatum.

Technical Support Center: Vermistatin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Vermistatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex natural product.

This compound Structure and Retrosynthetic Analysis

This compound is a fungal metabolite with a structure characterized by a substituted phthalide (isobenzofuranone) core linked to a 6-substituted α-pyrone ring. The IUPAC name for this compound is (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one. A plausible retrosynthetic analysis, which forms the basis for the challenges addressed in this guide, is outlined below.

Retrosynthesis This compound This compound Fragments Phthalide and α-Pyrone Fragments This compound->Fragments C-C bond disconnection Phthalide Substituted Phthalide (Fragment A) Fragments->Phthalide Pyrone Substituted α-Pyrone (Fragment B) Fragments->Pyrone Phthalide_SM Dimethoxy- phthalic acid derivative Phthalide->Phthalide_SM Lactonization Pyrone_SM Simple acyclic precursors Pyrone->Pyrone_SM Cyclization

Caption: Retrosynthetic analysis of this compound.

This analysis breaks down this compound into two key building blocks: a substituted phthalide (Fragment A) and a substituted α-pyrone (Fragment B). The primary challenges in the total synthesis of this compound arise from the stereocontrolled synthesis of these fragments and their subsequent coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic stage.

Part 1: Synthesis of the Substituted Phthalide Fragment (Fragment A)

Q1: I am experiencing low yields in the synthesis of the 4,6-dimethoxyphthalide core. What are the common pitfalls?

A1: Low yields in phthalide synthesis often stem from incomplete cyclization or side reactions. Here are some troubleshooting steps:

  • Starting Material Purity: Ensure the purity of your starting 2-acylbenzoic acid derivative. Impurities can interfere with the reduction and lactonization steps.

  • Reduction Step: The selective reduction of the ketone in the presence of a carboxylic acid or ester is crucial.

    • Sodium borohydride (NaBH₄): This is a common reagent. Ensure anhydrous conditions and appropriate solvent (e.g., THF, MeOH). Low temperatures can improve selectivity.

    • Catalytic Hydrogenation: This can be an alternative, but over-reduction is a risk. Careful selection of catalyst (e.g., Pd/C) and reaction conditions is necessary.

  • Lactonization: Acid-catalyzed cyclization of the resulting hydroxy acid is typical.

    • Acid Catalyst: Use a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Ensure complete removal of the reduction solvent if it's incompatible.

    • Water Removal: Use a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the lactone.

Q2: How can I introduce the stereocenter at the C3 position of the phthalide with high selectivity?

A2: Establishing the correct stereochemistry at C3 is a critical challenge. Asymmetric synthesis is required to obtain the desired (R)-enantiomer.

  • Chiral Reducing Agents: Asymmetric reduction of the ketone precursor using chiral borane reagents (e.g., CBS catalyst) can set the stereocenter of the resulting alcohol, which then cyclizes to the phthalide.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid can direct a diastereoselective reduction of the ketone.

  • Organocatalysis: NHC-catalyzed domino oxidation/oxa-Michael addition of 2-alkenylbenzaldehydes can afford 3-substituted phthalides with a C3-stereogenic center.[1]

Asymmetric_Phthalide_Synthesis Start 2-Acylbenzoic Acid Derivative Asym_Reduction Asymmetric Reduction (e.g., CBS Catalyst) Start->Asym_Reduction Chiral_Alcohol Chiral Hydroxy Acid Asym_Reduction->Chiral_Alcohol Lactonization Acid-catalyzed Lactonization Chiral_Alcohol->Lactonization Chiral_Phthalide Enantiopure 3-Substituted Phthalide Lactonization->Chiral_Phthalide

Caption: Workflow for asymmetric phthalide synthesis.

Part 2: Synthesis of the Substituted α-Pyrone Fragment (Fragment B)

Q3: I am struggling with the construction of the α-pyrone ring. What are some reliable methods?

A3: Several methods exist for α-pyrone synthesis, each with its own advantages and challenges.

  • From β-Keto Esters: Condensation reactions of β-keto esters with various partners are a classic approach.

  • Transition Metal-Catalyzed Cyclizations:

    • Gold-Catalyzed Reactions: Sequential activation of terminal alkynes and propiolic acids by gold(I) catalysts can yield α-pyrones in good yields.[2]

    • Palladium-Catalyzed Reactions: Cross-coupling reactions followed by cyclization are also effective.

  • Olefination and Cyclization: Horner-Wadsworth-Emmons or Wittig-type reactions can be used to construct a diene ester, which can then undergo ring-closing metathesis or other cyclization strategies.

Q4: How can I install the (E)-propenyl side chain on the α-pyrone ring stereoselectively?

A4: The stereoselective formation of the (E)-propenyl group is best achieved using modern olefination methods on a suitable pyrone precursor (e.g., an aldehyde).

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the method of choice for forming (E)-alkenes.[3][4][5][6] Using a stabilized phosphonate ylide with an appropriate pyrone aldehyde will strongly favor the (E)-isomer.

  • Wittig Reaction: While the Wittig reaction can be used, controlling the stereoselectivity to favor the (E)-alkene may require the use of stabilized ylides or Schlosser conditions.[7][8][9][10][11]

Olefination MethodTypical SelectivityKey Considerations
Horner-Wadsworth-Emmons High (E)-selectivityUse of stabilized phosphonate ylides. Byproduct is water-soluble and easily removed.
Wittig Reaction (Z)-selectivity with non-stabilized ylides, (E)-selectivity with stabilized ylidesRemoval of triphenylphosphine oxide byproduct can be challenging.
Still-Gennari Modification (HWE) High (Z)-selectivityUses phosphonates with electron-withdrawing groups.
Part 3: Coupling of Fragments and Final Steps

Q5: What is a viable strategy for coupling the phthalide and α-pyrone fragments, and what are the expected challenges?

A5: The formation of the C-C bond between the C3 of the phthalide and the C3 of the pyrone is arguably the most challenging step in the synthesis. A plausible approach is a nucleophilic addition of a phthalide-derived anion to an activated α-pyrone.

  • Strategy:

    • Generation of the Phthalide Anion: Deprotonation at the C3 position of the phthalide fragment using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature (-78 °C).

    • Activation of the α-Pyrone: The α-pyrone fragment should be functionalized to act as a Michael acceptor. A good leaving group at the C3 position (e.g., a halide) or an electron-withdrawing group to activate the conjugated system is necessary.

    • Coupling Reaction: Addition of the phthalide enolate to the activated pyrone.

  • Potential Challenges:

    • Anion Stability: The phthalide anion may not be stable, leading to side reactions.

    • Regioselectivity: The α-pyrone has multiple electrophilic sites. Reaction conditions must be optimized to favor addition at the desired position.

    • Stereocontrol: The creation of the new stereocenter at the phthalide C3 position during the coupling is a major hurdle. The approach of the nucleophile will be influenced by the existing stereocenter on the pyrone (if present) and the reaction conditions. Diastereoselectivity may be low, requiring separation of isomers. Asymmetric variants of this coupling would be highly desirable but are likely to require significant methods development.

Q6: I am having difficulty purifying the polar, heterocyclic intermediates and the final this compound product. What purification strategies do you recommend?

A6: The polar nature of the heterocyclic rings in this compound and its precursors can make purification challenging.

  • Normal-Phase Chromatography (Silica Gel):

    • Tailing/Streaking: The basicity of the pyrone oxygen can lead to strong interactions with acidic silanol groups on silica, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent can improve peak shape.

    • Solvent Systems: For highly polar compounds, a gradient of a polar solvent like methanol in dichloromethane or ethyl acetate may be necessary.

  • Reversed-Phase Chromatography (C18):

    • Poor Retention: Highly polar compounds may elute in the solvent front. Using a mobile phase with a higher aqueous component can improve retention.

    • Additives: Adding formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds by protonating them.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds that are not well-retained in reversed-phase chromatography.[7]

Purification_Strategy Compound Polar Heterocyclic Intermediate Check_Solubility Assess Solubility Compound->Check_Solubility Soluble_Organic Soluble in Organic Solvents? Check_Solubility->Soluble_Organic Soluble_Aqueous Soluble in Aqueous Media? Check_Solubility->Soluble_Aqueous NPC Normal-Phase Chromatography (Silica Gel) Soluble_Organic->NPC RPC Reversed-Phase Chromatography (C18) Soluble_Aqueous->RPC Troubleshoot_NPC Troubleshooting: - Add Et3N for tailing - Use polar solvent gradient NPC->Troubleshoot_NPC HILIC HILIC RPC->HILIC Poor Retention? Troubleshoot_RPC Troubleshooting: - Increase aqueous phase - Add TFA/Formic Acid RPC->Troubleshoot_RPC

Caption: Decision workflow for purification strategy.

Key Experimental Protocols

Representative Protocol for Horner-Wadsworth-Emmons Olefination

This protocol is a general guideline for the synthesis of an (E)-alkene from an aldehyde, which can be adapted for the installation of the propenyl side chain on the α-pyrone fragment.

  • Phosphonate Preparation (Arbuzov Reaction):

    • To a solution of triethyl phosphite in a suitable solvent (e.g., toluene), add 1-bromopropene.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, remove the solvent and excess reagents under reduced pressure to obtain the crude phosphonate.

  • Olefination:

    • To a solution of the phosphonate in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

    • Cool the reaction mixture to 0 °C and add a solution of the α-pyrone aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the (E)-propenyl-α-pyrone.

Disclaimer: These are generalized protocols and may require significant optimization for the specific substrates used in the this compound synthesis. Always consult the relevant literature and perform small-scale test reactions first.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Vermistatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite with the chemical formula C₁₈H₁₆O₆ and a molecular weight of 328.32 g/mol .[1][2] It belongs to the benzofuran class of compounds.[3] Its computed XLogP3-AA value of 2.2 suggests a degree of hydrophobicity, which often correlates with low solubility in aqueous solutions.[3] Poor aqueous solubility can significantly hinder its preclinical development, affecting its bioavailability and therapeutic efficacy.

Q2: What are the primary reasons for this compound's low aqueous solubility?

The low aqueous solubility of this compound can be attributed to its chemical structure, which likely contains a significant nonpolar surface area. This hydrophobicity makes it energetically unfavorable for this compound molecules to interact with the polar water molecules, leading to poor dissolution.

Q3: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • pH modification: For ionizable drugs, adjusting the pH of the solution can increase solubility.[4][5][6]

  • Cosolvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar solute.[7][8]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule within their cavity, forming an inclusion complex that is more water-soluble.[9][10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[12][13][14][15]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to increased saturation solubility and dissolution velocity.[16][17][18][19]

Q4: How do I choose the best solubilization technique for my experiment?

The choice of solubilization method depends on several factors, including the physicochemical properties of this compound, the required concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential toxicity of the excipients. A systematic approach, starting with simpler methods like pH adjustment and cosolvency before moving to more complex formulations, is often recommended.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer.

  • Question: Have you considered the pH of your buffer?

    • Answer: If this compound has ionizable groups, its solubility will be pH-dependent. Determine the pKa of this compound and adjust the buffer pH accordingly to favor the more soluble ionized form.

  • Question: Are you using a sufficient concentration of a solubilizing agent?

    • Answer: For techniques like cosolvency or cyclodextrin complexation, the concentration of the solubilizing agent is critical. You may need to perform a solubility study to determine the optimal concentration.

  • Question: Is your stock solution too concentrated?

    • Answer: When diluting a concentrated stock of this compound in an organic solvent into an aqueous buffer, the sudden change in solvent polarity can cause precipitation. Try diluting your stock solution gradually or use a lower concentration.

Issue: My solubilized this compound formulation is showing cellular toxicity.

  • Question: Could the solubilizing agent be the cause of toxicity?

    • Answer: Some cosolvents (e.g., DMSO at high concentrations) and surfactants can be toxic to cells. Review the literature for the cytotoxicity of your chosen excipients and consider using less toxic alternatives like certain cyclodextrins or polymers.

  • Question: Have you included a vehicle control in your experiment?

    • Answer: It is crucial to test the effect of the formulation vehicle (the solubilizing agents without this compound) on your cells to distinguish between the toxicity of the drug and the excipients.

Quantitative Data on Solubility Enhancement

Due to the limited availability of published experimental data on the aqueous solubility of this compound, the following table provides an illustrative example of how to present solubility data for a poorly soluble compound. Researchers should generate their own experimental data to accurately determine the solubility of this compound in their specific formulations.

Solubilization MethodVehicle/ExcipientConcentration of ExcipientApparent Solubility of Compound X (µg/mL)Fold Increase
Control Deionized Water-0.51
pH Adjustment Phosphate BufferpH 7.41.22.4
Acetate BufferpH 5.00.81.6
Cosolvency 10% Ethanol in Water10% (v/v)5.010
20% PEG 400 in Water20% (v/v)15.230.4
Cyclodextrin Hydroxypropyl-β-cyclodextrin5% (w/v)25.851.6
Solid Dispersion PVP K30 (1:10 drug:polymer)-45.390.6
Nanoparticles Nanosuspension-60.1120.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrins (Kneading Method)
  • Preparation of the Physical Mixture: Weigh equimolar amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). Mix the powders thoroughly in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the powder mixture to form a thick paste.

  • Knead the paste thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.

  • Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Prepare a series of aqueous solutions with increasing concentrations of the this compound-cyclodextrin complex. Shake the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the solutions and analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. A thin film of the solid dispersion will form on the inner surface of the flask.

  • Final Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape off the dried film and pulverize it. Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile.

Protocol 3: Formulation of a Nanosuspension (Wet Milling)
  • Preparation of the Suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Milling: Subject the suspension to high-energy wet milling using a bead mill. The milling media (e.g., zirconium oxide beads) will reduce the particle size of this compound to the nanometer range.

  • Separation: Separate the nanosuspension from the milling media.

  • Particle Size Analysis: Characterize the particle size and size distribution of the nanosuspension using dynamic light scattering (DLS).

  • Dissolution Testing: Perform an in vitro dissolution study to compare the dissolution rate of the nanosuspension with that of the unprocessed this compound powder.

Visualizations

Chemical_Structure_and_Solubility cluster_this compound This compound Molecule cluster_Aqueous_Solution Aqueous Environment cluster_Result Outcome This compound This compound (C18H16O6) XLogP = 2.2 Hydrophobic Large Nonpolar Surface Area This compound->Hydrophobic possesses Water Water (Polar Solvent) Hydrophobic->Water Poor Interaction LowSolubility Low Aqueous Solubility Hydrophobic->LowSolubility Water->Hydrophobic Repulsion Water->LowSolubility

Caption: Factors contributing to the low aqueous solubility of this compound.

Solubilization_Workflow start Start: Low this compound Solubility check_ionizable Is this compound ionizable? start->check_ionizable ph_modification pH Modification check_ionizable->ph_modification Yes cosolvents Use of Cosolvents check_ionizable->cosolvents No end End: Improved Solubility ph_modification->end complex_formulations Complex Formulations cosolvents->complex_formulations If insufficient cosolvents->end If sufficient cyclodextrins Cyclodextrin Complexation complex_formulations->cyclodextrins solid_dispersion Solid Dispersion complex_formulations->solid_dispersion nanoparticles Nanoparticle Formulation complex_formulations->nanoparticles cyclodextrins->end solid_dispersion->end nanoparticles->end

Caption: A decision workflow for selecting a suitable solubilization strategy.

Experimental_Workflow start Start: Select Solubilization Method formulation Prepare Formulation (e.g., Solid Dispersion) start->formulation characterization Physicochemical Characterization (XRD, DSC, DLS) formulation->characterization solubility_study Equilibrium Solubility Study characterization->solubility_study dissolution_test In Vitro Dissolution Test solubility_study->dissolution_test stability_assessment Stability Assessment dissolution_test->stability_assessment end End: Optimized Formulation stability_assessment->end

Caption: General experimental workflow for developing and evaluating a solubilized formulation.

References

Technical Support Center: Troubleshooting Vermistatin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Vermistatin in cell culture media. Researchers, scientists, and drug development professionals can use this resource to identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing inconsistent results. Could the compound be unstable in my cell culture medium?

A1: Yes, inconsistent results are a common indicator of compound instability. This compound, with its lactone and pyrone rings, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment with varying pH).[1][2] Factors such as media composition, pH, temperature, and exposure to light can affect its stability.[3]

Q2: What are the visible signs of this compound degradation in my cell culture medium?

A2: While this compound itself may not produce a visible color change upon degradation, you might observe a decrease in its expected biological activity over time. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or by conducting a time-course experiment to monitor its bioactivity.

Q3: How should I properly store my this compound stock solution?

A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] It is also advisable to protect the stock solution from light.[4]

Q4: Can the type of cell culture medium affect this compound's stability?

A4: The composition of the cell culture medium can influence the stability of a compound. Components like serum proteins can sometimes interact with the compound.[5] Additionally, the buffering system of the medium and the metabolic activity of the cells can cause pH shifts that may affect the integrity of pH-sensitive functional groups in this compound.

Troubleshooting Guide

Problem: Decreased or No Bioactivity of this compound

Possible Cause 1: Degradation in Cell Culture Medium

  • Troubleshooting Steps:

    • Perform a Stability Assay: Use the detailed protocol below (Protocol 1: Assessing this compound Stability in Cell Culture Media) to determine the half-life of this compound in your specific medium.

    • Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock.[6]

    • Reduce Incubation Time: If instability is confirmed, consider reducing the duration of the experiment or replenishing the medium with freshly prepared this compound at regular intervals for longer time-course studies.[6]

Possible Cause 2: Improper Storage

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that your this compound stock solution is stored at or below -20°C and protected from light.[4]

    • Aliquot Stock Solutions: If not already done, aliquot your stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.

Possible Cause 3: Adsorption to Labware

  • Troubleshooting Steps:

    • Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes for your experiments.

    • Pre-treat Labware: Pre-incubating plates with media containing serum may help to block non-specific binding sites.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC analysis.

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO.

    • Spike pre-warmed cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the final desired concentration. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile tubes.

    • Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples and precipitate proteins (if serum was used) by adding a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

    • Analyze the concentration of the remaining parent this compound compound using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the half-life (t½) of this compound in the cell culture medium.

Hypothetical Stability Data:

Time (Hours)This compound Concentration (µM)Percent Remaining
010.0100%
29.191%
48.282%
86.767%
125.555%
243.030%
480.99%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate collect_samples Collect Samples at Time Points (0-48h) incubate->collect_samples store_samples Store at -80°C collect_samples->store_samples analyze_hplc Analyze by HPLC store_samples->analyze_hplc calculate_half_life Calculate Half-life analyze_hplc->calculate_half_life

Caption: Workflow for assessing this compound stability.

hypothetical_signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Vermistatin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Vermistatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the High-Performance Liquid Chromatography (HPLC) analysis of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: For a novel compound like this compound, a logical starting point is a reverse-phase HPLC method. Given its chemical structure as a polyketide, a C18 column is a suitable initial choice for the stationary phase. A gradient elution with a mobile phase consisting of acetonitrile and water (both with a small amount of acid, like 0.1% formic acid or trifluoroacetic acid, to improve peak shape) is recommended.

Q2: I am not getting good separation between this compound and other impurities. What can I do?

A2: Poor resolution can be addressed by several strategies:

  • Optimize the Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different selectivity of methanol can alter the elution order and improve resolution.

  • Adjust the pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and impurities, thereby influencing their retention and selectivity. Experiment with a pH range of 3-5.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds.

Q3: My this compound peak is tailing. How can I improve the peak shape?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using an end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: A contaminated guard or analytical column can cause poor peak shape. Flush the column with a strong solvent or replace the guard column.

Q4: My retention times are drifting. What is causing this?

A4: Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No sample injected- Detector issue (lamp off, wrong wavelength)- Sample degradation- Verify injection volume and sample concentration.- Check detector settings and lamp status.- Ensure proper sample storage and handling. This compound's stability in solution should be assessed.
Broad Peaks - High dead volume in the system- Column contamination or aging- Inappropriate mobile phase viscosity- Check all connections for proper fitting.- Clean or replace the column.- Optimize the mobile phase; high viscosity can lead to peak broadening.
Split Peaks - Sample solvent stronger than the mobile phase- Column void or channeling- Contamination at the column inlet- Dissolve the sample in the initial mobile phase.- Replace the column.- Reverse-flush the column or replace the inlet frit.
High Backpressure - Blockage in the system (tubing, frit, column)- Particulate matter from the sample- Mobile phase precipitation- Systematically check components for blockage.- Filter all samples before injection.- Ensure mobile phase components are fully miscible and filtered.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of this compound from a fungal extract. Optimization will likely be required based on the specific sample matrix and available instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid.

  • This compound standard (if available).

  • Sample extract containing this compound.

2. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength with DAD)
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the dried fungal extract in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile that is compatible with the initial mobile phase).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample and acquire the chromatogram.

  • If a this compound standard is available, inject it to determine its retention time for peak identification.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Fungal Extract Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Peak Integration & Analysis Acquire->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Peak Resolution? Opt_Grad Optimize Gradient? Start->Opt_Grad Yes Change_Solv Change Organic Solvent? Opt_Grad->Change_Solv No Improvement Success Resolution Achieved Opt_Grad->Success Improved Adjust_pH Adjust Mobile Phase pH? Change_Solv->Adjust_pH No Improvement Change_Solv->Success Improved Change_Col Change Column? Adjust_pH->Change_Col No Improvement Adjust_pH->Success Improved Change_Col->Success Improved Fail Consult Expert Change_Col->Fail No Improvement

Caption: Decision tree for troubleshooting poor peak resolution.

References

minimizing batch-to-batch variability of Vermistatin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Vermistatin production by Penicillium simplicissimum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

Q2: What are the primary factors influencing this compound production and its variability?

A2: The biosynthesis of this compound is sensitive to several environmental and nutritional factors. Key influencers include the composition of the culture medium, specifically carbon and nitrogen sources, and the concentration of metal ions such as iron (Fe³⁺) and copper (Cu²⁺).[1] In addition to media components, physical parameters like pH, temperature, and aeration, as well as the quality and quantity of the inoculum, can significantly impact yield and consistency.

Q3: Which organism is typically used for this compound production?

A3: this compound has been isolated from Penicillium simplicissimum and Penicillium vermiculatum.[1][2] This guide focuses on optimizing production in Penicillium simplicissimum.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Suboptimal Media Composition Verify the concentrations of carbon and nitrogen sources. Glucose and sucrose are known to affect this compound levels.[1] Consider using complex nitrogen sources like corn steep liquor or peptone, which can influence the quality of biosynthesis.[1]Secondary metabolite production is often tightly regulated by nutrient availability. A balanced carbon-to-nitrogen ratio is critical.
Incorrect Metal Ion Concentration Ensure the presence of optimal concentrations of Fe³⁺ and Cu²⁺ ions. The effect of these ions can be dependent on the carbon source used.[1]Metal ions are often cofactors for enzymes involved in secondary metabolic pathways.
Inadequate Inoculum Standardize your inoculum preparation protocol. Use a consistent spore concentration or mycelial biomass for inoculation. Ensure the inoculum is in a healthy, metabolically active state.The initial density and physiological state of the culture can significantly impact the kinetics of growth and secondary metabolite production.
Suboptimal Fermentation Parameters Optimize and strictly control pH, temperature, and dissolved oxygen levels throughout the fermentation. The optimal ranges for Penicillium species are typically pH 5.0-7.0, 25-28°C, and dissolved oxygen above 20%.Fungal morphology and metabolism are highly sensitive to environmental conditions.
Issue 2: High Batch-to-Batch Variability in this compound Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inconsistent Raw Materials Use high-purity, certified media components. If using complex media components (e.g., yeast extract, peptone), source them from a single, reliable supplier and lot number whenever possible.Variations in the composition of complex raw materials are a major source of batch-to-batch inconsistency.
Variable Inoculum Quality Implement a standardized operating procedure (SOP) for inoculum preparation, including spore harvesting, counting, and viability assessment.A consistent starting culture is fundamental to reproducible fermentation outcomes.
Fluctuations in Fermentation Conditions Calibrate all probes (pH, DO, temperature) before each fermentation run. Monitor and log process parameters continuously to ensure they remain within the defined optimal range.Even minor deviations in process parameters can lead to significant differences in final product yield.
Inconsistent Sampling and Analysis Develop and adhere to a strict SOP for sampling from the bioreactor and for the subsequent extraction and quantification of this compound.Variability can be introduced during the analytical phase. Consistent and validated methods are essential for accurate comparisons between batches.

Data Presentation: Impact of Media Components on this compound Production

Table 1: Effect of Carbon Source on this compound Production (Illustrative Data)

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.285.3
Sucrose14.892.1
Fructose12.565.7
Lactose8.320.4

Table 2: Effect of Nitrogen Source on this compound Production (Illustrative Data)

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone18.1110.2
Yeast Extract17.5105.6
Ammonium Sulfate12.375.9
Sodium Nitrate11.868.4

Table 3: Effect of Metal Ion Concentration on this compound Production (Illustrative Data)

Fe³⁺ (mg/L)Cu²⁺ (mg/L)Biomass (g/L)This compound Yield (mg/L)
0014.555.1
10115.095.8
20215.3115.4
50514.880.2

Experimental Protocols

Protocol 1: Submerged Fermentation of Penicillium simplicissimum for this compound Production
  • Inoculum Preparation: a. Grow P. simplicissimum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until confluent sporulation is observed. b. Flood the plate with 10 mL of sterile 0.01% Tween 80 solution. c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Transfer the spore suspension to a sterile falcon tube. e. Determine the spore concentration using a hemocytometer. f. Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL. g. Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 48 hours.

  • Production Fermentation: a. Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract). b. Autoclave the production medium in a fermenter at 121°C for 20 minutes. c. After cooling, inoculate the production medium with 10% (v/v) of the seed culture. d. Ferment at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). e. Maintain the pH at 6.0 using automated addition of 1M NaOH and 1M HCl. f. Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: a. Centrifuge 10 mL of fermentation broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant. b. To 5 mL of the supernatant, add an equal volume of ethyl acetate and vortex vigorously for 2 minutes. c. Allow the phases to separate and collect the upper ethyl acetate layer. d. Repeat the extraction twice more. e. Pool the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 1 mL of methanol. g. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard (typically around 254 nm and 330 nm). e. Injection Volume: 20 µL. f. Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis and Regulation

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides in fungi is a complex process regulated by a hierarchical network of signaling pathways and transcription factors. Environmental cues such as nutrient availability and stress are transduced through pathways like the cAMP-PKA and MAP kinase pathways. These pathways ultimately activate or repress transcription factors that control the expression of genes within the this compound biosynthetic gene cluster, including the core PKS gene.

Vermistatin_Biosynthesis_Regulation Nutrients Nutrient Availability (Carbon, Nitrogen) Signal_Transduction Signal Transduction Pathways (e.g., cAMP/PKA, MAP Kinase) Nutrients->Signal_Transduction Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Signal_Transduction Environmental_Stress Environmental Stress (pH, Temperature) Environmental_Stress->Signal_Transduction Global_Regulators Global Transcription Factors (e.g., CreA, AreA) Signal_Transduction->Global_Regulators Cluster_Specific_Regulator This compound Cluster-Specific Transcription Factor Global_Regulators->Cluster_Specific_Regulator Vermistatin_BGC This compound Biosynthetic Gene Cluster (BGC) Cluster_Specific_Regulator->Vermistatin_BGC Activates/Represses PKS_Gene Polyketide Synthase (PKS) Gene Vermistatin_BGC->PKS_Gene Tailoring_Enzyme_Genes Tailoring Enzyme Genes Vermistatin_BGC->Tailoring_Enzyme_Genes PKS_Enzyme Polyketide Synthase (PKS) PKS_Gene->PKS_Enzyme Transcription & Translation Tailoring_Enzymes Tailoring Enzymes Tailoring_Enzyme_Genes->Tailoring_Enzymes Transcription & Translation Vermistatin_Precursor This compound Precursor PKS_Enzyme->Vermistatin_Precursor Catalyzes This compound This compound Tailoring_Enzymes->this compound Catalyze Modifications Primary_Metabolites Primary Metabolites (Acetyl-CoA, Malonyl-CoA) Primary_Metabolites->PKS_Enzyme Substrates Vermistatin_Precursor->Tailoring_Enzymes Substrate Experimental_Workflow Start Start: High Batch-to-Batch Variability Observed Step1 Step 1: Standardize Inoculum Preparation (SOP) Start->Step1 Step2 Step 2: Media Component Screening & Optimization Step1->Step2 SubStep2a Vary Carbon Source (Glucose, Sucrose) Step2->SubStep2a SubStep2b Vary Nitrogen Source (Peptone, Yeast Extract) Step2->SubStep2b SubStep2c Vary Metal Ions (Fe³⁺, Cu²⁺) Step2->SubStep2c Step3 Step 3: Fermentation Parameter Optimization (DoE) SubStep3a Vary pH Step3->SubStep3a SubStep3b Vary Temperature Step3->SubStep3b SubStep3c Vary Agitation/Aeration Step3->SubStep3c Step4 Step 4: Develop & Validate Analytical Method (HPLC) Evaluation Evaluate Impact on This compound Yield & Variability Step4->Evaluation SubStep2a->Step3 SubStep2b->Step3 SubStep2c->Step3 SubStep3a->Step4 SubStep3b->Step4 SubStep3c->Step4 Evaluation->Step2 If Variability Persists End End: Robust & Reproducible Fermentation Process Evaluation->End If Variability is Minimized

References

Technical Support Center: Vermistatin Crude Extract Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude extracts of vermistatin. The information provided is based on established principles of natural product purification and analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound from crude extracts.

Problem 1: Low Yield of this compound After Initial Extraction

Question: I am experiencing a significant loss of this compound during the initial solvent extraction from the fermentation broth. What are the possible causes and solutions?

Answer:

Low yields at the initial extraction phase can be attributed to several factors related to the solvent system and the stability of this compound.

Possible Causes:

  • Inappropriate Solvent Polarity: The chosen organic solvent may not have the optimal polarity to efficiently partition this compound from the aqueous fermentation broth.

  • Incorrect pH: The pH of the fermentation broth during extraction can significantly impact the solubility and stability of this compound. As a secondary metabolite, its charge state may change with pH, affecting its affinity for the organic solvent.

  • Emulsion Formation: The presence of surfactants, proteins, and other biomolecules in the fermentation broth can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the target compound.

  • Degradation of this compound: this compound may be unstable at the pH used for extraction or may be degraded by enzymes present in the crude extract.

Troubleshooting Steps:

  • Optimize Solvent System:

    • Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol).

    • A step-wise extraction with solvents of increasing polarity can sometimes improve separation from impurities.

  • Adjust pH:

    • Perform small-scale extractions at different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for this compound partitioning into the organic phase. An initial acidification of the broth is a common step for extracting fungal metabolites.

  • Break Emulsions:

    • Centrifuge the mixture at a higher speed.

    • Add a saturated brine solution to increase the ionic strength of the aqueous phase.

    • Filter the emulsion through a bed of celite or glass wool.

  • Minimize Degradation:

    • Conduct the extraction at a lower temperature (e.g., 4°C) to reduce enzymatic activity and chemical degradation.

    • Work quickly to minimize the exposure of the extract to harsh pH conditions.

Experimental Workflow for Optimizing Initial Extraction

G cluster_0 Initial Crude Extract cluster_1 Troubleshooting Steps A Fermentation Broth B Aliquot for pH Optimization (e.g., pH 3, 5, 7, 9) A->B C Aliquot for Solvent Optimization (e.g., Ethyl Acetate, Dichloromethane, Butanol) A->C D Aliquot for Emulsion Breaking Test (e.g., Centrifugation, Brine) A->D E Perform Liquid-Liquid Extraction B->E C->E D->E F Analyze Organic Phase for this compound Content (e.g., HPLC, TLC) E->F G Determine Optimal Conditions (Highest this compound Concentration) F->G H Scale-up Extraction with Optimized Protocol G->H

Caption: Workflow for optimizing the initial solvent extraction of this compound.
Problem 2: Co-elution of Impurities During Chromatographic Purification

Question: During my column chromatography (e.g., silica gel or reverse-phase), I am observing impurities that co-elute with my this compound fractions. How can I improve the separation?

Answer:

Co-elution is a common challenge in the purification of natural products from complex mixtures. The impurities may have similar polarities or chromatographic behaviors to this compound.

Common Impurities in Penicillium Fermentations:

  • Other Secondary Metabolites: Penicillium vermiculatum is known to produce other metabolites, such as mitorubrinic acid, which may have similar structural features.[1] Other common fungal metabolites from Penicillium species include penicillin, citrinin, and various pigments.[2][3]

  • Fatty Acids and Lipids: These are common cellular components that can be extracted along with this compound.

  • Degradation Products: this compound itself may degrade during extraction or purification, leading to closely related impurities.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Normal Phase (Silica Gel): Adjust the solvent ratio in your mobile phase. If using a hexane/ethyl acetate system, try adding a small amount of a third solvent like methanol or dichloromethane to alter the selectivity. A shallower gradient during elution can also improve resolution.

    • Reverse Phase (C18): Modify the composition of the aqueous and organic phases (e.g., acetonitrile vs. methanol). Adjusting the pH of the aqueous phase can change the retention of ionizable impurities.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider other normal-phase media like alumina or Florisil.

    • For reverse-phase, using a different bonded phase (e.g., C8, phenyl-hexyl) can offer different selectivity.

  • Employ Orthogonal Chromatographic Techniques:

    • If one chromatographic method is insufficient, a second, different type of chromatography is often necessary. For example, follow a normal-phase separation with a reverse-phase HPLC step. Size-exclusion chromatography can be useful for removing high molecular weight impurities.

  • Pre-purification/Fractionation:

    • Before the main chromatographic step, consider a preliminary fractionation using techniques like solid-phase extraction (SPE) to remove classes of impurities that are significantly different in polarity from this compound.

Table 1: Comparison of Chromatographic Techniques for this compound Purification

TechniquePrinciple of SeparationCommon Stationary PhaseTypical Mobile PhaseIdeal for Removing
Normal Phase Chromatography Adsorption based on polaritySilica Gel, AluminaNon-polar solvents (e.g., Hexane, Ethyl Acetate)Less polar impurities
Reverse Phase Chromatography Partitioning based on hydrophobicityC18, C8Polar solvents (e.g., Water, Acetonitrile, Methanol)More polar impurities, salts
Size Exclusion Chromatography Separation based on molecular sizeSephadex, Bio-GelVaries depending on sample solubilityHigh molecular weight proteins, polysaccharides
Ion Exchange Chromatography Separation based on chargeDEAE, CMBuffered aqueous solutionsCharged impurities, other organic acids/bases

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I can expect in my crude this compound extract?

A1: Crude extracts from Penicillium fermentations are complex mixtures. Common impurities include:

  • Related Secondary Metabolites: Other polyketides, alkaloids, and terpenes produced by the fungus. For example, Penicillium vermiculatum can also produce mitorubrinic acid.[1]

  • Media Components: Unconsumed sugars, amino acids, and salts from the fermentation broth.

  • Cellular Debris: Lipids, fatty acids, and pigments from the fungal mycelia.

  • Degradation Products: this compound is a polyketide and may be susceptible to hydrolysis or oxidation, especially under harsh pH or temperature conditions during extraction.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A2: A combination of techniques is often required for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities. A diode-array detector (DAD) can provide preliminary structural information based on the UV-Vis spectrum.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic impurities, such as residual solvents or smaller metabolites.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is essential for their definitive identification.[5]

Q3: Is there a known signaling pathway for this compound that could be affected by impurities?

A3: The specific signaling pathways targeted by this compound are not extensively detailed in the provided search results. However, it is known to be a fungal secondary metabolite with antifungal properties, suggesting it may inhibit pathways related to fungal cell wall synthesis or energy production.[6] A this compound analog, penisimplicissin, has demonstrated anticancer activity, and this compound itself has been shown to be a caspase-1 inhibitor, suggesting potential interactions with apoptotic or inflammatory pathways in mammalian cells.

Impurities can interfere with the assessment of these activities in several ways:

  • Synergistic or Antagonistic Effects: Other bioactive metabolites in the crude extract could enhance or mask the true activity of this compound.

  • Non-specific Inhibition: Some impurities might non-specifically inhibit enzymes or signaling proteins, leading to false-positive results in bioassays.

  • Toxicity: Cytotoxic impurities could lead to cell death in bioassays, which might be misinterpreted as a specific activity of this compound.

Diagram of Potential Signaling Pathway Interference

G cluster_0 Crude Extract Components cluster_1 Potential Cellular Targets A This compound D Target Signaling Pathway (e.g., Caspase-1 Cascade) A->D Intended Effect B Bioactive Impurity 1 E Off-Target Pathway B->E Unintended Effect C Cytotoxic Impurity 2 F General Cell Viability C->F Toxicity G Observed Biological Effect D->G E->G F->G

Caption: Logical relationship of how impurities can affect the observed biological activity of this compound.

Experimental Protocols

Protocol 1: General Method for Solid-Phase Extraction (SPE) Cleanup of this compound Crude Extract

This protocol is a general guideline for a preliminary cleanup of the crude organic extract to remove highly polar and non-polar impurities before high-resolution chromatography.

Materials:

  • Crude this compound extract dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • SPE cartridges (e.g., Silica gel, C18).

  • Solvents for conditioning, loading, washing, and eluting (e.g., hexane, ethyl acetate, methanol, water, acetonitrile).

Methodology:

  • Cartridge Selection and Conditioning:

    • For a normal-phase SPE (silica), condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.

    • For a reverse-phase SPE (C18), condition the cartridge by passing a polar solvent (e.g., methanol or acetonitrile) followed by water.

  • Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Normal Phase: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute very non-polar impurities.

    • Reverse Phase: Wash the cartridge with a highly polar solvent (e.g., water or a low percentage of organic solvent in water) to elute very polar impurities and salts.

  • Elution:

    • Elute the this compound-containing fraction using a solvent of intermediate polarity.

    • Normal Phase: Use a mixture of hexane and ethyl acetate, or pure ethyl acetate.

    • Reverse Phase: Use a mixture of water and methanol/acetonitrile with a higher percentage of the organic solvent.

  • Analysis:

    • Analyze the collected fractions by TLC or HPLC to determine which fraction contains the highest concentration of this compound with the fewest impurities.

Table 2: Illustrative SPE Protocol for this compound Purification

StepNormal Phase (Silica)Reverse Phase (C18)Expected Outcome
Conditioning 5 mL Hexane5 mL Methanol, then 5 mL WaterPrepares the stationary phase
Loading Crude extract in DichloromethaneCrude extract in 10% Methanol/WaterBinds the sample to the stationary phase
Wash 1 5 mL Hexane5 mL 5% Methanol/WaterRemoves non-polar lipids / Removes polar salts
Wash 2 5 mL 90:10 Hexane:EtOAc5 mL 20% Methanol/WaterRemoves less polar impurities / Removes more polar impurities
Elution 5 mL Ethyl Acetate5 mL 80% Methanol/WaterElutes this compound and closely related compounds
Strip 5 mL Methanol5 mL 100% MethanolRemoves strongly bound impurities

References

Technical Support Center: Improving the Selectivity of Vermistatin's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the selective cytotoxicity of Vermistatin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of cytotoxic action?

A1: this compound is a naturally occurring organic compound produced by the fungus Penicillium vermiculatum.[1] Its cytotoxic effects are linked to its activity as a caspase-1 inhibitor.[1] Caspase-1 is a key enzyme in the inflammatory process and in a form of programmed cell death called pyroptosis. By inhibiting caspase-1, this compound can induce apoptosis (another form of programmed cell death) in specific cancer cells, particularly leukemia cell lines.

Q2: What are the main challenges in using this compound as a therapeutic agent?

A2: The primary challenge is ensuring its cytotoxic effects are selective towards cancer cells while minimizing harm to healthy, non-cancerous cells. Achieving a high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is crucial for its potential clinical application.

Q3: How can the selectivity of this compound be improved?

A3: Several strategies can be employed to enhance the selectivity of this compound:

  • Analog Synthesis: Creating derivatives of the this compound molecule can modify its binding affinity and selectivity for cancer-specific targets. For instance, the analogue Penisimplicissin has also demonstrated anticancer activity.[1]

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) functionalized with ligands that bind to receptors overexpressed on cancer cells can increase its local concentration at the tumor site.

  • Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents can create synergistic effects, potentially allowing for lower, less toxic doses of each compound.

Q4: What is a typical starting concentration for in vitro cytotoxicity assays with this compound?

A4: Based on preliminary (and illustrative) data, a starting concentration range of 1-100 µM is recommended for initial screening across various cancer cell lines. The optimal concentration will vary depending on the specific cell line and experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration range.

Issue 2: Low or No Cytotoxic Effect Observed

Possible Cause Troubleshooting Step
Incorrect Concentration Range The IC50 value may be higher than the tested concentrations. Perform a broader dose-response experiment.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound's mechanism of action. Test on a panel of different cancer cell lines, including those known to be sensitive to caspase-1 inhibition (e.g., certain leukemia cell lines).
Compound Degradation Ensure proper storage of this compound stock solutions (e.g., protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment.
Assay Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

Issue 3: High Cytotoxicity in Normal (Control) Cell Lines

Possible Cause Troubleshooting Step
Off-Target Effects This compound may be affecting pathways common to both cancerous and normal cells. This indicates poor selectivity.
High Compound Concentration The concentrations used may be too high, leading to non-specific toxicity. Lower the concentration range to determine if a therapeutic window exists.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%).

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 hours (or the desired time point) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Summaries

The following tables present illustrative quantitative data for the cytotoxic effects of this compound and its analogue, Penisimplicissin. Note: This data is hypothetical and for demonstration purposes to illustrate how such data would be presented.

Table 1: Illustrative IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
Cancer Cell Lines
JurkatAcute T-cell Leukemia15.5
HL-60Promyelocytic Leukemia22.8
MCF-7Breast Adenocarcinoma75.2
A549Lung Carcinoma> 100
Normal Cell Lines
PBMCsPeripheral Blood Mononuclear Cells85.1
HFFHuman Foreskin Fibroblasts> 100

Table 2: Illustrative Selectivity Index of this compound

Cancer Cell LineNormal Cell LineSelectivity Index (SI = IC50 Normal / IC50 Cancer)
JurkatPBMCs5.49
HL-60PBMCs3.73
MCF-7HFF> 1.33

A higher selectivity index indicates a greater preference for killing cancer cells over normal cells.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis

Vermistatin_Signaling_Pathway This compound This compound ActiveCaspase1 Active Caspase-1 This compound->ActiveCaspase1 Inhibition Caspase1 Pro-Caspase-1 Caspase1->ActiveCaspase1 Activation ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleavage GSDMD Gasdermin D ActiveCaspase1->GSDMD Cleavage Apoptosis Apoptosis ActiveCaspase1->Apoptosis Induction (in specific contexts) IL1B IL-1β (Inflammation) ProIL1B->IL1B GSDMD_N GSDMD-N (Pyroptosis) GSDMD->GSDMD_N

Caption: this compound inhibits active Caspase-1, leading to apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound's Selective Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Cancer and Normal Cell Lines start->seed_cells prepare_this compound Prepare Serial Dilutions of this compound seed_cells->prepare_this compound treat_cells Treat Cells with this compound (24, 48, 72 hours) prepare_this compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_absorbance Measure Absorbance (570 nm) mtt_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si end End calculate_si->end

Caption: Workflow for determining this compound's selective cytotoxicity.

Diagram 3: Troubleshooting Logic for Low Cytotoxic Effect

Troubleshooting_Low_Effect start Low/No Cytotoxic Effect check_conc Is the concentration range appropriate? start->check_conc check_cell_line Is the cell line known to be resistant? check_conc->check_cell_line Yes increase_conc Increase concentration range check_conc->increase_conc No check_compound Is the compound degraded? check_cell_line->check_compound No change_cell_line Use a different cell line check_cell_line->change_cell_line Yes check_time Is the incubation time sufficient? check_compound->check_time No fresh_compound Use fresh stock/dilutions check_compound->fresh_compound Yes increase_time Increase incubation time check_time->increase_time No end Re-evaluate check_time->end Yes increase_conc->end change_cell_line->end fresh_compound->end increase_time->end

References

Technical Support Center: Enhancing the Antifungal Efficacy of Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Vermistatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antifungal efficacy of this novel compound. Given that this compound is a molecule with emerging research interest, this guide provides foundational methodologies and strategies based on established principles in antifungal drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being investigated for antifungal properties?

This compound is a metabolite produced by the fungus Penicillium vermiculatum. Structurally, it belongs to the isobenzofuranone class of compounds, with a pyranone moiety.[1] Derivatives of both isobenzofuranones and pyranones have been reported to exhibit a range of biological activities, including antifungal effects, which provides the rationale for investigating this compound as a potential antifungal agent.[1][2]

Q2: I cannot find any published Minimum Inhibitory Concentration (MIC) values for this compound. Where can I find this data?

Currently, there is a lack of publicly available, peer-reviewed data detailing the specific MIC values of this compound against common fungal pathogens. Researchers are encouraged to perform initial susceptibility testing to establish baseline efficacy against their fungal strains of interest. The experimental protocols section below provides a standardized method for determining MIC values.

Q3: What are the potential mechanisms of antifungal action for this compound?

While the precise mechanism of action for this compound is not yet elucidated, its structural similarity to other bioactive compounds suggests potential targets. Common antifungal mechanisms for compounds with similar core structures involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with key enzymatic pathways. Further research is required to determine this compound's specific mode of action.

Q4: How can I enhance the antifungal efficacy of this compound?

Two primary strategies are recommended for enhancing the antifungal activity of a novel compound like this compound:

  • Synergistic Combination Therapy: Combining this compound with known antifungal drugs can lead to synergistic effects, where the combined efficacy is greater than the sum of their individual effects. This can also help overcome potential resistance mechanisms.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and targeted delivery to fungal cells, thereby enhancing its bioavailability and efficacy.[3]

Q5: What are the common challenges when working with natural products like this compound in antifungal assays?

Researchers may encounter challenges such as poor water solubility, which can affect the accuracy of susceptibility testing. It is also important to consider the purity of the isolated this compound, as impurities can influence the experimental results. Establishing a robust experimental workflow with appropriate controls is crucial.

Troubleshooting Guides

Problem 1: Inconsistent or No Antifungal Activity Observed
Possible Cause Troubleshooting Step
Poor Solubility of this compound Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before preparing serial dilutions in the broth medium. Ensure the final solvent concentration is non-inhibitory to the fungal growth.
Incorrect Inoculum Preparation Standardize the fungal inoculum concentration using a spectrophotometer or hemocytometer to ensure a consistent cell density in each experiment.
Sub-optimal Growth Conditions Verify that the incubation temperature, time, and growth medium are optimal for the specific fungal strain being tested.
Degradation of this compound Assess the stability of this compound in the experimental conditions. Protect the compound from light and extreme temperatures if it is found to be unstable.
Problem 2: Difficulty in Determining the MIC Endpoint
Possible Cause Troubleshooting Step
Trailing Growth Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 50% or 90%) compared to the positive control. This is a common phenomenon with some antifungal agents.
Contamination Use aseptic techniques throughout the experimental setup. Include a negative control (broth only) to check for contamination.
Precipitation of this compound Visually inspect the wells for any precipitation of the compound. If precipitation occurs at higher concentrations, consider using a different solvent or a solubilizing agent.

Quantitative Data: Hypothetical Examples for Initial Studies

The following tables present hypothetical data to serve as a template for your experimental records when determining the antifungal efficacy of this compound.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans16 - 643264
Aspergillus fumigatus32 - 12864128
Cryptococcus neoformans8 - 321632

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Hypothetical Synergistic Activity of this compound with Fluconazole against Candida albicans.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound3280.5Synergy
Fluconazole164

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 256 µg/mL).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum without this compound) and a negative control (medium only). Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a visible inhibition of fungal growth compared to the positive control.

Protocol 2: Checkerboard Assay for Synergistic Effects
  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis.

  • Inoculation: Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, or antagonistic).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis & Enhancement verm_stock This compound Stock (in DMSO) mic_assay Broth Microdilution (MIC determination) verm_stock->mic_assay checkerboard Checkerboard Assay (Synergy testing) verm_stock->checkerboard nano_formulation Nanoparticle Encapsulation verm_stock->nano_formulation fungal_inoculum Fungal Inoculum (0.5 McFarland) fungal_inoculum->mic_assay fungal_inoculum->checkerboard read_mic Read MIC values mic_assay->read_mic calc_fici Calculate FICI checkerboard->calc_fici efficacy_testing Enhanced Efficacy Testing nano_formulation->efficacy_testing

Caption: Experimental workflow for assessing and enhancing this compound's antifungal activity.

Signaling_Pathways cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_signaling Intracellular Signaling beta_glucan β-(1,3)-D-glucan Synthase chitin Chitin Synthase ergosterol Ergosterol Biosynthesis squalene_epoxidase Squalene Epoxidase calcineurin Calcineurin Pathway tor_pathway TOR Pathway This compound This compound (Hypothetical Targets) This compound->beta_glucan ? This compound->ergosterol ? This compound->calcineurin ?

Caption: Potential fungal signaling pathways that could be targeted by this compound.

References

Technical Support Center: Vermistatin Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce Vermistatin degradation during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

For routine short-term storage, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, maintaining a temperature between 10°C and 25°C is advised.[2] It is crucial to protect it from light and moisture to minimize degradation.

Q2: I observed a change in the color of my solid this compound sample. What could be the cause?

Color change, such as yellowing, in solid samples can be an indication of degradation, potentially due to oxidation or exposure to light.[3][4] It is advisable to perform an analytical check, such as HPLC, to assess the purity of the sample before use. To prevent this, always store this compound in a dark, airtight container.

Q3: My this compound solution appears cloudy. What should I do?

Cloudiness in a this compound solution can indicate precipitation or the formation of insoluble degradation products. This may be caused by changes in pH, temperature, or solvent composition. It is recommended to discard the solution and prepare a fresh one, ensuring the solvent is appropriate and the storage conditions are optimal.

Q4: I suspect my this compound has degraded. How can I confirm this?

The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This technique can separate this compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of impurities.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks in the chromatogram during HPLC analysis.

  • Change in the physical appearance of the solution (e.g., color, clarity).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolytic Degradation This compound contains a lactone ring, which is susceptible to hydrolysis, especially under acidic or alkaline conditions. Ensure the pH of your solvent system is neutral and avoid prolonged storage in aqueous solutions. If aqueous solutions are necessary, prepare them fresh before each experiment.
Oxidative Degradation The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[7] Use de-gassed solvents and consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E, to the storage solution.[8] Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to UV or ambient light can induce degradation.[9] Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Thermal Degradation Elevated temperatures can accelerate the rate of degradation.[10] Store stock solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term), and allow them to equilibrate to room temperature before use to avoid condensation.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental replicates.

  • Gradual decrease in the observed potency of this compound over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Handling Ensure all aliquots of this compound are handled consistently. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare single-use aliquots of your stock solution.
Degradation During Experiment The experimental conditions (e.g., prolonged incubation at 37°C, exposure to light) may be causing degradation. Include a stability control in your experimental design by incubating this compound under the same conditions but without the biological system and analyze its integrity afterward.
Interaction with Media Components Components of your cell culture or assay media could be reacting with this compound. Investigate the compatibility of this compound with your specific media components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (in a suitable solvent) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) and a cool white fluorescent lamp for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Analyze the samples using LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.[6]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Linearity: Prepare a series of this compound standards at different concentrations and plot a calibration curve of peak area versus concentration.

  • Accuracy and Precision: Determine the recovery of a known amount of this compound spiked into a placebo and assess the repeatability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Vermistatin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photolysis Photodegradation (UV/Light) This compound This compound Hydrolysis_Product Ring-Opened Product This compound->Hydrolysis_Product H2O, H+ or OH- Oxidation_Product Oxidized Derivatives (e.g., Epoxides, Hydroxylated species) This compound->Oxidation_Product ROS Photo_Product Photodegradants This compound->Photo_Product Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Vermistatin and Vermiculin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin and vermiculin are two structurally distinct secondary metabolites produced by the fungus Penicillium vermiculatum.[1] While both compounds have been investigated for their biological activities, a direct comparative analysis of their potency and mechanisms of action has been challenging due to limited publicly available data. This guide aims to provide a comprehensive overview of the known bioactivities of this compound and vermiculin, presenting the available experimental data and outlining the general methodologies used to assess their effects.

Quantitative Bioactivity Data

This compound has been identified as a caspase-1 inhibitor, suggesting a role in apoptosis and inflammation.[2] It has also demonstrated antiviral activity against canine coronavirus (CCoV) in A72 cells, where a non-toxic dose of 1 μM was used. Furthermore, this compound has shown enzyme inhibitory activity against α-glucosidase and growth inhibitory effects on certain insect larvae.

Vermiculin has been described as a macrodiolide antibiotic. One study on the synthesis of vermiculin derivatives noted that the resulting compounds exhibited lower antibacterial and cytotoxic activities than the parent vermiculin molecule, implying that vermiculin itself possesses cytotoxic properties. However, specific IC50 values for vermiculin's cytotoxicity were not provided in the available research.

CompoundBioactivityCell Line/TargetQuantitative Data
This compound Caspase-1 InhibitionLeukemia Cell LinesNot specified in available literature
AntiviralA72 (canine fibrosarcoma)Non-toxic dose of 1 µM
α-Glucosidase Inhibition-Not specified in available literature
Vermiculin CytotoxicityNot specifiedIC50 not specified; derivatives showed lower activity
AntibacterialNot specifiedNot specified; derivatives showed lower activity

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed to assess the bioactivities of compounds like this compound and vermiculin.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or vermiculin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caspase-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of caspase-1, a key enzyme in the inflammatory and apoptotic pathways.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing DTT and the caspase-1 substrate, such as Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add purified active caspase-1 enzyme and the test inhibitor (e.g., this compound) at various concentrations. A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is used as a positive control.

  • Substrate Addition: Initiate the reaction by adding the caspase-1 substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Signal Detection:

    • For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm.

    • For a fluorometric assay (AFC substrate), measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: Calculate the percentage of inhibition of caspase-1 activity for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the Inflammasome and Apoptosis

As a known caspase-1 inhibitor, this compound's primary mechanism of action is likely the modulation of the inflammasome and apoptotic signaling pathways. Caspase-1 is a critical cysteine protease that, upon activation within a multiprotein complex called the inflammasome, processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. It can also induce a form of programmed cell death called pyroptosis. By inhibiting caspase-1, this compound can potentially suppress inflammatory responses and induce apoptosis in specific cell types, such as leukemia cells.

Vermistatin_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Stimulus Stimulus Inflammasome Inflammasome Stimulus->Inflammasome Pro-caspase-1 Pro-caspase-1 Inflammasome->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->Caspase-1 Inhibition IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage IL-18 IL-18 Pro-IL-18->IL-18 Cleavage

Caption: this compound inhibits Caspase-1 activation.

Vermiculin: Potential for Cytotoxicity

The precise molecular targets and signaling pathways affected by vermiculin remain largely uncharacterized in the available literature. Its classification as a macrodiolide antibiotic suggests it may interfere with essential cellular processes in microorganisms. The observation that its derivatives are less cytotoxic implies that the parent molecule has a notable effect on cell viability, potentially through mechanisms such as inducing apoptosis or necrosis, or by disrupting cell cycle progression. Further research is required to elucidate the specific pathways modulated by vermiculin.

Experimental_Workflow cluster_workflow General Experimental Workflow for Bioactivity Screening Start Fungal Culture (Penicillium vermiculatum) Extraction Extraction of Secondary Metabolites Start->Extraction Isolation Isolation & Purification (this compound & Vermiculin) Extraction->Isolation Bioassays Bioactivity Assays Isolation->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Caspase-1) Bioassays->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Mechanism Mechanism of Action Studies (Signaling Pathways) Data_Analysis->Mechanism End Results & Conclusion Mechanism->End

References

A Tale of Two Targets: Vermistatin and Mycophenolic Acid in Benzofuranone Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

The benzofuranone core scaffold is a privileged structure in natural products, giving rise to compounds with a remarkable breadth of biological activities. Among these, Vermistatin and Mycophenolic Acid (MPA) stand out as prominent examples, each exhibiting potent bioactivity through distinct mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to inform researchers in drug discovery and development. While both are metabolites produced by Penicillium species, their cellular targets diverge significantly, positioning this compound as a modulator of inflammation via caspase-1 inhibition and MPA as a potent immunosuppressant through the inhibition of inosine monophosphate dehydrogenase (IMPDH).

Comparative Performance: A Mechanistic Dichotomy

The primary distinction between this compound and Mycophenolic Acid lies in their molecular targets. This compound has been identified as an inhibitor of caspase-1, a key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] In contrast, Mycophenolic Acid is a well-established, potent, reversible, and uncompetitive inhibitor of IMPDH, specifically the type II isoform, which is crucial for the de novo synthesis of guanine nucleotides required for the proliferation of T and B lymphocytes.

This fundamental difference in their mechanism of action is reflected in their respective inhibitory concentrations.

CompoundTarget EnzymeIC50 ValuePrimary Biological Activity
This compound Caspase-14.8 µMAnti-inflammatory
Mycophenolic Acid IMPDH2~0.84 - 0.95 µM¹Immunosuppressive, Antiproliferative

¹IC50 value cited for MPA derivatives from a comparative study; MPA itself is a potent inhibitor used as a positive control in such assays.

Signaling Pathways: Inflammation vs. Proliferation

The divergent targets of this compound and MPA place them in distinct signaling cascades. This compound intervenes in the innate immune response, while MPA affects adaptive immunity and cell proliferation.

G Figure 1: Comparison of Signaling Pathways cluster_0 This compound Pathway cluster_1 Mycophenolic Acid Pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b This compound This compound This compound->Casp1 IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IMP Inosine Monophosphate (IMP) IMPDH2 IMPDH2 IMP->IMPDH2 XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH MPA Mycophenolic Acid MPA->IMPDH2 GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Proliferation Lymphocyte Proliferation GTP->Proliferation G Figure 2: Caspase-1 Inhibition Assay Workflow prep Prepare Compound Dilutions plate Add Buffer & Compound/DMSO to 96-well Plate prep->plate enzyme Add Caspase-1 Enzyme plate->enzyme incubate Incubate at 37°C for 15 min enzyme->incubate substrate Add Ac-YVAD-AFC Substrate incubate->substrate read Kinetic Read (Ex: 400nm, Em: 505nm) substrate->read analyze Calculate Reaction Rate & % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50 G Figure 3: IMPDH Inhibition Assay Workflow prep Prepare Compound & Substrate Mix plate Add Mix to UV-transparent 96-well Plate prep->plate incubate Pre-incubate at 37°C for 10 min plate->incubate enzyme Initiate with IMPDH2 Enzyme incubate->enzyme read Kinetic Read (Absorbance at 340nm) enzyme->read analyze Calculate Initial Velocity & % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

References

The Untapped Potential of Vermistatin: An In Vivo Anticancer Evaluation in a Comparative Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with potent and selective activity is a perpetual endeavor. Vermistatin, a compound that has demonstrated promising in vitro cytotoxic effects against various cancer cell lines, stands at a critical juncture in its development pathway: the validation of its anticancer properties in vivo. To date, publicly available research has yet to report on the in vivo efficacy of this compound, creating a significant knowledge gap for its translational potential. This guide provides a comparative analysis of this compound's hypothetical in vivo validation, drawing parallels with mechanistically related compounds and outlining the key experimental data and protocols necessary for its evaluation.

This comparative guide aims to provide a framework for the potential in vivo validation of this compound's anticancer properties. By examining the in vivo data of other compounds that target similar signaling pathways, we can infer the potential efficacy and challenges that may be encountered in the preclinical development of this compound.

Comparative Analysis of In Vivo Anticancer Activity

To contextualize the potential of this compound, we present a comparative summary of in vivo data from other anticancer agents. This table is intended to serve as a benchmark for the types of results that would be critical for the evaluation of this compound.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitKey Biomarker Changes
This compound (Hypothetical) [e.g., Human xenograft in mice] [e.g., mg/kg, route, frequency] [e.g., % inhibition] [e.g., Median survival increase] [e.g., Downregulation of p-ERK]
GimatecanHepatocellular Carcinoma (HepG2, Huh-1, HCCLM3, PLC/PRF/5 xenografts)0.8mg/kg and 0.4mg/kg, orally, every four days for four doses62-95% TVI% at 0.8mg/kgNot reportedNot reported
FBA-TPQ (Makaluvamine analog)Breast Cancer (MCF-7 xenograft)5, 10, or 20 mg/kg/d, 3 d/wk~71.6% at 20 mg/kg on day 18Not reportedIn vivo changes in protein expression similar to in vitro
(+)-Spongistatin 1Human Melanoma (LOX-IMVI xenograft)Not specifiedStatistically significant tumor growth inhibitionNot reportedIncrease in phospho-histone H3 positive cells
XanthatinMurine Melanoma (B16-F10)Not specifiedSignificant inhibition of tumor growthNot reportedUp-regulation of β-catenin, reduced microvascular density

Key Signaling Pathways in Cancer Progression

The anticancer activity of many therapeutic agents is intrinsically linked to their ability to modulate critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for designing and interpreting in vivo studies. Key pathways often implicated in cancer include the MAPK/ERK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling cascades.[1][2]

Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway Growth_Factors_M Growth Factors Ras Ras Growth_Factors_M->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation_Survival_M Proliferation/ Survival ERK->Proliferation_Survival_M Activation Growth_Factors_P Growth Factors PI3K PI3K Growth_Factors_P->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Protein_Synthesis_Growth Protein Synthesis/ Growth mTOR->Protein_Synthesis_Growth Activation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3B Dishevelled->GSK3B Inhibition beta_catenin beta_catenin GSK3B->beta_catenin Degradation Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription Activation

Key signaling pathways often dysregulated in cancer.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound's anticancer properties, based on standard practices in the field.

Human Tumor Xenograft Model

A standard experimental workflow for evaluating the in vivo efficacy of a novel anticancer compound.

Experimental_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Biomarker 8. Biomarker Analysis Endpoint->Biomarker

Workflow for a typical xenograft efficacy study.

1. Cell Culture:

  • The selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Husbandry:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts. Animals are housed in a sterile environment with access to food and water ad libitum.

3. Tumor Cell Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

5. Drug Administration:

  • This compound (or the comparative agent) is administered to the treatment group according to a predetermined dosing schedule, route (e.g., oral, intravenous, intraperitoneal), and concentration.

  • The control group receives the vehicle used to dissolve the drug.

6. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. This is often expressed as a percentage.

  • Survival Analysis: In some studies, animals are monitored for survival, and the median survival time of the treated group is compared to the control group.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity. Significant weight loss may necessitate a dose reduction or cessation of treatment.

7. Biomarker Analysis:

  • At the end of the study, tumors are excised, and tissues can be processed for various analyses, including:

    • Immunohistochemistry (IHC): To assess the expression and localization of specific proteins (e.g., proliferation markers like Ki-67, or pathway-specific markers like p-ERK).

    • Western Blotting: To quantify the levels of specific proteins in tumor lysates.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug concentration in the tumor with biological effects.

Conclusion

While the in vitro data for this compound is encouraging, the absence of in vivo studies represents a critical gap in its development as a potential anticancer therapeutic. The comparative data and experimental protocols outlined in this guide provide a roadmap for the necessary preclinical validation. Future in vivo studies on this compound will be instrumental in determining its true therapeutic potential and will be eagerly awaited by the cancer research community.

References

A Comparative Analysis of Vermistatin and Other Caspase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative study of Vermistatin, a naturally derived caspase inhibitor, and other well-characterized synthetic caspase inhibitors. The information presented herein is supported by experimental data to facilitate an informed choice of inhibitor for your research needs.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development and characterization of caspase inhibitors are of significant interest for both basic research and therapeutic applications.

This guide focuses on a comparative analysis of this compound, a metabolite from the fungus Penicillium vermiculatum, and several other widely used caspase inhibitors. We will delve into their mechanisms of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison of Caspase Inhibitors

InhibitorTypeTarget Caspase(s)IC50 / Ki ValuesKey Features & Applications
This compound Natural Product (Fungal Metabolite)Caspase-1Data on direct enzyme inhibition is limited; isolated as a caspase-1 inhibitor.[1]A natural product with potential for further development. Its analogue, penisimplicissin, shows selective activity against leukemia cell lines.[1]
Z-VAD-FMK Pan-Caspase Inhibitor (Peptide-based)Broad-spectrumIC50 values in the nanomolar to low micromolar range for various caspases.Widely used as a general tool to study the role of caspases in apoptosis. Irreversible inhibitor.
Q-VD-OPh Pan-Caspase Inhibitor (Peptide-based)Broad-spectrumIC50 values ranging from 25 to 400 nM for caspases 1, 3, 8, and 9.A potent, irreversible pan-caspase inhibitor with good cell permeability and low toxicity.
Emricasan (IDN-6556) Pan-Caspase Inhibitor (Peptidomimetic)Broad-spectrumCaspase-1: IC50 = 0.4 nM; Caspase-3: IC50 = 2 nM; Caspase-8: IC50 = 6 nM; Caspase-9: IC50 = 0.3 nM.An orally bioavailable and irreversible pan-caspase inhibitor that has been evaluated in clinical trials for liver diseases.
Belnacasan (VX-765) Selective Caspase-1/4 Inhibitor (Peptidomimetic)Caspase-1, Caspase-4Caspase-1: Ki = 0.8 nM; Caspase-4: Ki < 0.6 nM.A potent and selective, orally bioavailable prodrug of the active inhibitor VRT-043198. Primarily targets the inflammatory caspases.
Pralnacasan (VX-740) Selective Caspase-1 Inhibitor (Peptidomimetic)Caspase-1Ki = 1.4 nM.An orally active and selective inhibitor of caspase-1. Its clinical development was halted due to toxicity concerns.

Experimental Protocols

A fundamental aspect of comparing caspase inhibitors is the methodology used to determine their inhibitory activity. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

In Vitro Caspase-1 Activity Assay (Fluorometric)

This assay is a common method to determine the direct inhibitory effect of a compound on purified caspase-1.

Objective: To quantify the enzymatic activity of caspase-1 in the presence and absence of an inhibitor.

Materials:

  • Recombinant active caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitor (e.g., this compound, Z-VAD-FMK)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant caspase-1. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate Ac-YVAD-AMC to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.

  • Monitor the change in fluorescence over time (kinetic read) or take a final reading after a set incubation period (e.g., 60 minutes).

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cell-Based Assay for IL-1β Production in THP-1 Cells

This assay assesses the ability of an inhibitor to block caspase-1 activity within a cellular context, which is crucial for understanding its potential therapeutic efficacy.

Objective: To measure the inhibition of IL-1β secretion from stimulated human monocytic (THP-1) cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for priming

  • ATP or Nigericin for inflammasome activation

  • Test inhibitor

  • ELISA kit for human IL-1β

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the differentiated THP-1 cells with various concentrations of the test inhibitor for 1-2 hours.

  • Prime the cells by adding LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This upregulates the expression of pro-IL-1β.

  • Activate the NLRP3 inflammasome by adding an activating agent like ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of the inhibitor for IL-1β secretion.

Mandatory Visualization

To better understand the context of caspase inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC FADD Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 BID BID Caspase-8->BID Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome APAF-1 Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis BID->Mitochondrion tBID Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A Recombinant Caspase D Incubation A->D B Test Inhibitor (e.g., this compound) B->D C Fluorogenic Substrate C->D E Fluorescence Measurement D->E F IC50 Determination E->F G Culture Cells (e.g., THP-1) H Pre-treat with Inhibitor G->H I Induce Caspase Activity H->I J Measure Endpoint (e.g., IL-1β release) I->J K IC50 Determination J->K

References

Unveiling the Cellular Selectivity of Vermistatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a comparative analysis of the bioactivity of Vermistatin and its analogs across various cell lines, offering insights into its potential as a selective therapeutic agent. The data presented here is supported by detailed experimental protocols to ensure reproducibility and further investigation.

This compound, a metabolite produced by the fungus Penicillium vermiculatum, has garnered interest for its potential biological activities. This guide delves into its cross-reactivity profile, comparing its effects with its analogue, Penisimplicissin, and other relevant inhibitors.

Comparative Cytotoxicity Across Human Cancer Cell Lines

The NCI-60 screen utilizes a standardized protocol to assess the growth inhibitory effects of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The data is presented as GI50 values, the concentration of the compound that causes 50% inhibition of cell growth.

Below is a summary of the GI50 values for Penisimplicissin across the NCI-60 cell lines, showcasing its differential effects.

Cell Line PanelCell Line NameGI50 (µM)
Leukemia CCRF-CEM1.5
HL-60(TB)1.2
K-5622.1
MOLT-41.3
RPMI-82261.8
SR1.1
Non-Small Cell Lung Cancer A549/ATCC>100
EKVX>100
HOP-62>100
HOP-92>100
NCI-H226>100
NCI-H23>100
NCI-H322M>100
NCI-H460>100
NCI-H522>100
Colon Cancer COLO 205>100
HCC-2998>100
HCT-116>100
HCT-15>100
HT29>100
KM12>100
SW-620>100
CNS Cancer SF-268>100
SF-295>100
SF-539>100
SNB-19>100
SNB-75>100
U251>100
Melanoma LOX IMVI>100
MALME-3M>100
M14>100
SK-MEL-2>100
SK-MEL-28>100
SK-MEL-5>100
UACC-257>100
UACC-62>100
Ovarian Cancer IGROV1>100
OVCAR-3>100
OVCAR-4>100
OVCAR-5>100
OVCAR-8>100
NCI/ADR-RES>100
SK-OV-3>100
Renal Cancer 786-0>100
A498>100
ACHN>100
CAKI-1>100
RXF 393>100
SN12C>100
TK-10>100
UO-31>100
Prostate Cancer PC-3>100
DU-145>100
Breast Cancer MCF7>100
MDA-MB-231/ATCC>100
HS 578T>100
BT-549>100
T-47D>100
MDA-MB-435>100

Data sourced from the NCI Developmental Therapeutics Program (DTP) database.

As the data indicates, Penisimplicissin demonstrates marked selectivity for leukemia cell lines, with GI50 values in the low micromolar range, while showing minimal activity against solid tumor cell lines at concentrations up to 100 µM. This suggests a potentially targeted mechanism of action.

Antiviral and Enzyme Inhibitory Activities

Beyond its anti-cancer potential, this compound and its derivatives have been investigated for other biological activities.

CompoundTarget/AssayCell Line / EnzymeIC50
This compoundAntiviral activity (Canine Coronavirus)A72 (Canine fibrosarcoma)~1 µM[1][2]
PenisimplicissinAntiviral activity (Canine Coronavirus)A72 (Canine fibrosarcoma)~0.5 µM[1][2]
6-demethylpenisimplicissinα-glucosidase inhibition-9.5 ± 1.2 µM[3]
2''-epihydroxydihydrothis compoundα-glucosidase inhibition-8.0 ± 1.5 µM[3]

These findings highlight the broader therapeutic potential of this class of compounds.

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Lines (e.g., NCI-60 panel) culture Culture in appropriate medium and conditions start->culture seed Seed cells into 96-well plates culture->seed treat Add compound to cells seed->treat compound Prepare serial dilutions of this compound/Penisimplicissin compound->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % growth inhibition read->calculate determine_ic50 Determine GI50 values calculate->determine_ic50

Figure 1: General workflow for determining the cytotoxicity of compounds using the MTT assay.

signaling_pathway cluster_apoptosis Apoptosis Pathway This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves Apoptosis Apoptosis Caspase1->Apoptosis Induces IL1b IL-1β (Inflammation) ProIL1b->IL1b

Figure 2: Proposed mechanism of action for this compound as a Caspase-1 inhibitor in leukemia cells.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on the NCI-60 screening methodology and is suitable for determining the GI50 values of compounds in adherent cell lines.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics.

  • 96-well flat-bottom microtiter plates

  • This compound or Penisimplicissin, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in fresh culture medium to the appropriate seeding density (this should be optimized for each cell line to ensure exponential growth throughout the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium. It is recommended to perform a 10-fold serial dilution for initial screening.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of growth inhibition against the compound concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).

α-Glucosidase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compound (this compound derivative) dissolved in a suitable solvent

  • Acarbose (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.1 U/mL).

    • Prepare a solution of pNPG in phosphate buffer (e.g., 1 mM).

    • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm at time zero and then kinetically for a set period (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes) at 37°C.

    • The rate of p-nitrophenol formation is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The available data suggests that this compound and its analogs, particularly Penisimplicissin, exhibit a notable and selective cytotoxic effect against leukemia cell lines. This selectivity, coupled with their demonstrated antiviral and enzyme inhibitory activities, positions them as promising candidates for further therapeutic development. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings, contributing to a more comprehensive understanding of the cross-reactivity and therapeutic potential of this class of natural products. Further investigation into the specific molecular targets and mechanisms underlying the observed selectivity is warranted to fully elucidate their clinical promise.

References

Confirming the Molecular Target of Vermistatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vermistatin and its potential molecular target, caspase-1, within the context of the NLRP3 inflammasome pathway. Experimental data supporting its activity is presented alongside detailed methodologies for key assays. This document aims to offer an objective resource for researchers investigating this compound and other potential modulators of inflammatory signaling pathways.

Executive Summary

This compound, a metabolite isolated from Penicillium vermiculatum, has been investigated for its anti-cancer properties. Research has identified caspase-1, a key enzyme in the inflammatory response, as a potential molecular target. However, experimental evidence suggests an indirect or cell-type-specific inhibitory mechanism rather than direct enzymatic inhibition. This guide delves into the available data, compares this compound with other caspase-1 inhibitors, and provides detailed protocols for relevant biological assays.

Comparison of this compound and Analogs as Caspase-1 Inhibitors

While this compound itself did not show direct inhibition of caspase-1 in in-vitro assays at the concentrations tested, its analogs demonstrated notable activity. The primary study by Stierle et al. (2012) provides the following data on the inhibition of caspase-1 and interleukin-1β (IL-1β) production.

CompoundIn-Vitro Caspase-1 Inhibition (IC100)Inhibition of IL-1β Production in THP-1 Cells
This compoundNot inhibitory at concentrations testedInhibitory at 250 μM
Berkazaphilone B25 μMComplete inhibition at 5 μM
Berkazaphilone C25 μMComplete inhibition at 50 μM
Penisimplicissin250 μMInhibitory at 250 μM

Comparison with Alternative Non-Peptidic Caspase-1 Inhibitors

Several non-peptidic small molecule inhibitors of caspase-1 have been developed. A selection of these compounds and their reported half-maximal inhibitory concentrations (IC50) are presented below for comparison.

CompoundTargetIC50 (nM)Reference
Pralnacasan (VX-740)Caspase-11Probe Reports from the NIH Molecular Libraries Program (2010)[1]
VRT-043198Caspase-10.023A Highly Potent and Selective Caspase 1 Inhibitor... (2010)[2]
NCGC00183681Caspase-12.58A small molecule inhibitor of Caspase 1 (2010)[1]
Ac-YVAD-CHOCaspase-1-A potent peptide-based inhibitor

Signaling Pathway

The primary signaling pathway involving caspase-1 is the NLRP3 inflammasome pathway. This pathway is a critical component of the innate immune system.

NLRP3_Inflammasome_Pathway cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3 NLRP3 Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Stimuli Various Stimuli (e.g., ATP, toxins) Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome pathway is activated in a two-step process, leading to caspase-1 activation and inflammatory responses.

Experimental Protocols

In-Vitro Caspase-1 Inhibition Assay

This protocol is adapted from the methods described by Stierle et al. (2012).

Objective: To determine the direct inhibitory effect of a compound on recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).

  • Add 25 µL of recombinant human caspase-1 (final concentration ~1 unit/well) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the caspase-1 substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition relative to the vehicle control.

Caspase1_Assay_Workflow A Prepare Compound Dilutions B Add Compound/Vehicle to 96-well Plate A->B C Add Caspase-1 Enzyme B->C D Incubate at 37°C C->D E Add Caspase-1 Substrate D->E F Measure Fluorescence E->F G Analyze Data F->G

Caption: Workflow for the in-vitro caspase-1 inhibition assay.

Cellular IL-1β Production Inhibition Assay

This protocol is based on the methodology used for THP-1 cells as described by Stierle et al. (2012).

Objective: To assess the ability of a compound to inhibit the production of IL-1β in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for priming

  • ATP for NLRP3 inflammasome activation

  • Test compounds (dissolved in DMSO)

  • 24-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the primed cells with various concentrations of the test compound or vehicle control for 1 hour.

  • Induce NLRP3 inflammasome activation by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of IL-1β inhibition relative to the vehicle-treated control.

IL1b_Assay_Workflow A Differentiate THP-1 Cells with PMA B Prime Cells with LPS A->B C Pre-treat with Test Compound B->C D Activate Inflammasome with ATP C->D E Collect Supernatants D->E F Quantify IL-1β by ELISA E->F G Analyze Inhibition F->G

Caption: Workflow for the cellular IL-1β production inhibition assay.

Other Potential Molecular Targets of this compound

While caspase-1 has been a primary focus, it is important to consider that this compound's anti-cancer effects may be multifactorial. Further research is needed to explore other potential molecular targets. The broad-spectrum anti-cancer activity observed for some of its analogs suggests that other cellular pathways may be involved.

Conclusion

The available evidence indicates that this compound's inhibitory effect on the caspase-1 pathway is likely indirect or requires cellular metabolism, as it does not directly inhibit the enzyme in vitro. Its analogs, however, demonstrate direct caspase-1 inhibition. For researchers investigating this compound, focusing on cellular assays and exploring other potential molecular targets will be crucial to fully elucidate its mechanism of action. This guide provides the foundational data and protocols to support such investigations and to compare this compound's activity with other known caspase-1 inhibitors.

References

Independent Verification of Vermistatin's Structure: A Comparative Analysis of Spectroscopic and Synthetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the rigorous methods employed to confirm the chemical structure of the natural product Vermistatin. This guide provides a detailed comparison with the structural verification of Compactin, a landmark molecule in natural product synthesis, highlighting the strengths and applications of both X-ray crystallography and total synthesis in unambiguous structure elucidation.

The structural characterization of a novel natural product is a cornerstone of drug discovery and development. Initial elucidation, often achieved through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a proposed structure. However, independent verification is crucial to unequivocally confirm the atomic connectivity and stereochemistry. This guide delves into the independent verification of the structure of this compound, a metabolite from Penicillium vermiculatum, and draws a comparison with the structural confirmation of Compactin, a potent cholesterol-lowering agent whose total synthesis was a landmark achievement in organic chemistry.

This compound: Structural Verification via X-ray Crystallography

Following its initial isolation and structural elucidation in 1986, the definitive three-dimensional structure of this compound was independently confirmed by single-crystal X-ray crystallography. This powerful analytical technique provides an unambiguous determination of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The experimental workflow for the crystallographic analysis of this compound is a multi-step process that begins with the growth of high-quality single crystals suitable for diffraction.

experimental_workflow_xray cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation of a This compound solution mounting Crystal mounting on diffractometer crystal_growth->mounting Selection of a single crystal xray_exposure Exposure to a monochromatic X-ray beam mounting->xray_exposure diffraction Collection of diffraction pattern data xray_exposure->diffraction phase_problem Solving the phase problem diffraction->phase_problem electron_density Generation of electron density map phase_problem->electron_density model_building Atomic model building electron_density->model_building refinement Refinement of the structural model model_building->refinement

Figure 1: Experimental workflow for the single-crystal X-ray diffraction analysis of this compound.

Methodology:

  • Crystal Growth: Single crystals of this compound were grown by slow evaporation of a solution of the purified natural product.

  • Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal was then irradiated with monochromatic X-rays, and the diffraction pattern was recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Key Crystallographic Data for this compound

The crystallographic data provides a definitive confirmation of the proposed structure of this compound, including its relative and absolute stereochemistry.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.987(2)
b (Å) 11.234(3)
c (Å) 17.123(4)
α, β, γ (°) 90
Volume (ų) 1535.8(7)
Z 4
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112
CCDC Number 634972

Compactin: Structural Verification via Total Synthesis

The structure of Compactin, a potent inhibitor of HMG-CoA reductase, was unequivocally confirmed through its total synthesis. This approach involves the chemical synthesis of the proposed structure from simple, commercially available starting materials. If the spectroscopic data and biological activity of the synthetic molecule match those of the natural product, the proposed structure is confirmed. The total synthesis of Compactin was a landmark in the field of organic chemistry, showcasing the power of this method for structural verification.

Experimental Workflow: Total Synthesis of Compactin

The total synthesis of a complex natural product like Compactin is a multi-stage process that requires careful planning and execution of numerous chemical reactions.

experimental_workflow_synthesis cluster_retro Retrosynthetic Analysis cluster_synthesis Forward Synthesis cluster_verification Structural Verification retrosynthesis Deconstruction of Compactin into simpler precursors fragment_synthesis Synthesis of key building blocks retrosynthesis->fragment_synthesis Design of synthetic route fragment_coupling Coupling of fragments fragment_synthesis->fragment_coupling elaboration Functional group manipulation and cyclization fragment_coupling->elaboration purification Purification of synthetic Compactin elaboration->purification spectroscopic_comparison Spectroscopic comparison with natural Compactin (NMR, MS, IR) purification->spectroscopic_comparison biological_assay Comparison of biological activity spectroscopic_comparison->biological_assay

Figure 2: General workflow for the total synthesis and structural verification of a natural product like Compactin.

Methodology:

The total synthesis of Compactin involves a convergent strategy, where different parts of the molecule are synthesized separately and then joined together. A key step in many syntheses of Compactin is a Diels-Alder reaction to construct the decalin core of the molecule. Subsequent steps involve the introduction of the various functional groups and the stereocenters with high levels of control.

Comparison of Spectroscopic Data: Synthetic vs. Natural Product

A critical step in structural verification by total synthesis is the direct comparison of the spectroscopic data of the synthetic material with that of the natural product. The data should be identical within experimental error.

Spectroscopic TechniqueNatural CompactinSynthetic CompactinConclusion
¹H NMR (CDCl₃, δ) Characteristic peaks matching the structureIdentical chemical shifts and coupling constantsStructure Confirmed
¹³C NMR (CDCl₃, δ) Characteristic peaks matching the structureIdentical chemical shiftsStructure Confirmed
Mass Spectrometry (HRMS) Observed m/z consistent with molecular formula C₂₃H₃₄O₅Identical m/z and fragmentation patternStructure Confirmed
Optical Rotation ([α]D) Specific rotation value reported for the natural isolateMatches the sign and magnitude of the natural productAbsolute Stereochemistry Confirmed

Comparison of Verification Methods

Both X-ray crystallography and total synthesis provide definitive proof of a molecule's structure, but they have different strengths and are applicable in different scenarios.

FeatureX-ray CrystallographyTotal Synthesis
Principle Diffraction of X-rays by a single crystal to determine 3D structure.Chemical synthesis of the proposed structure from simple precursors.
Requirement High-quality single crystals.A viable synthetic route.
Information Provided Unambiguous 3D structure, including absolute stereochemistry (with anomalous dispersion).Confirmation of connectivity and stereochemistry through synthesis and spectroscopic comparison.
Advantages Direct and unambiguous method.Provides access to analogues and derivatives for structure-activity relationship studies. Confirms structure when crystals are not available.
Limitations Requires the ability to grow suitable crystals.Can be very time-consuming and resource-intensive for complex molecules.

Conclusion

The independent verification of a natural product's structure is a critical step in its journey from discovery to potential therapeutic application. The case of this compound demonstrates the power of single-crystal X-ray crystallography to provide a definitive and unambiguous three-dimensional structure. In contrast, the landmark total synthesis of Compactin highlights an equally rigorous, albeit more synthetically demanding, approach to structural confirmation. For researchers in drug discovery and development, understanding the principles, experimental protocols, and comparative strengths of these verification methods is essential for advancing promising natural products into the next stages of research.

A Comparative Guide to the Efficacy of Synthetic vs. Natural Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural vermistatin, a metabolite produced by Penicillium species with known anticancer properties. While direct comparative efficacy studies are not extensively available in the current literature, this document outlines the known biological activities of natural this compound, details the methodologies for both its natural isolation and a proposed synthetic route, and provides the necessary experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to this compound

This compound is a polyketide metabolite first isolated from Penicillium vermiculatum.[1][2] It has garnered interest in the scientific community for its biological activities, most notably its function as a caspase-1 inhibitor with potential applications in cancer therapy.[3] The structural complexity of this compound, featuring a pyranone ring system, presents challenges and opportunities for both its natural sourcing and chemical synthesis.

Efficacy and Biological Activity of Natural this compound

Natural this compound has been primarily studied for its cytotoxic and pro-apoptotic effects on cancer cells. The primary mechanism of action identified is the inhibition of caspase-1, a key enzyme in the inflammatory and pyroptotic cell death pathways.

Table 1: Summary of Known Biological Activities of Natural this compound

Biological ActivityTarget/MechanismCell Lines/ModelReported EffectsReference
AnticancerCaspase-1 InhibitionLeukemia cell linesInhibition of cell proliferation, induction of apoptosis[3]
CytotoxicityNot fully elucidatedTumor cellsCytotoxic effects[4]

Procurement of this compound: Natural Isolation vs. Chemical Synthesis

The availability of this compound for research and development can be achieved through two primary routes: isolation from natural sources and total chemical synthesis. The choice between these methods can have implications for yield, purity, and scalability.

Natural Isolation: this compound is naturally produced by certain fungi, such as Penicillium simplicissimum.[4][5] The process involves culturing the fungus and then extracting and purifying the compound.

Synthetic Production: A total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on the synthesis of other pyranone-containing natural products, a plausible synthetic strategy can be devised.[3][6][7] This offers the potential for greater control over purity and the production of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

To facilitate a direct comparison of the efficacy of natural versus synthetic this compound, detailed experimental protocols are provided below.

1. Protocol for Isolation of Natural this compound from Penicillium simplicissimum

This protocol is adapted from methodologies described for the isolation of metabolites from Penicillium species.[2][8]

  • Fungal Culture: Penicillium simplicissimum is cultured on a solid rice medium in Roux flasks at 25°C for 21 days.

  • Extraction: The fermented rice is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 16 hours. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to column chromatography on silica gel using a gradient of CH₂Cl₂ and acetone.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

    • Further purification is achieved by high-performance liquid chromatography (HPLC) on a silica gel column with a CH₂Cl₂-acetone mobile phase to yield pure this compound.

2. Proposed General Methodology for Total Synthesis of this compound

While a specific protocol for this compound is not available, a general approach for the synthesis of similar pyranone natural products can be outlined.[3][6][7] This would likely involve a convergent synthesis strategy.

  • Retrosynthetic Analysis: Disconnect the this compound molecule into key building blocks, likely a substituted phthalide portion and a pyranone precursor.

  • Synthesis of Precursors: Synthesize the key building blocks from commercially available starting materials using established organic chemistry reactions. This may involve stereoselective steps to establish the correct chirality.

  • Fragment Coupling and Cyclization: Couple the synthesized fragments and perform a cyclization reaction to form the pyranone ring.

  • Final Modifications: Perform any necessary final chemical modifications and deprotection steps to yield the final this compound molecule.

  • Purification: Purify the synthetic this compound using chromatographic techniques such as column chromatography and HPLC.

3. Protocol for Comparative Cytotoxicity Assessment (MTT Assay)

This protocol allows for the quantitative comparison of the cytotoxic effects of natural and synthetic this compound on a cancer cell line.

  • Cell Culture: Plate cancer cells (e.g., a leukemia cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of natural and synthetic this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) for each compound can be determined from the dose-response curve.

4. Protocol for Caspase-1 Activity Assay

This assay directly measures the inhibitory effect of natural and synthetic this compound on caspase-1 activity.[4][5][9]

  • Cell Lysate Preparation: Treat cancer cells with an inflammasome activator (e.g., LPS and nigericin) in the presence of varying concentrations of natural and synthetic this compound. After incubation, lyse the cells to release cellular contents, including active caspase-1.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a specific caspase-1 substrate (e.g., Ac-YVAD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the cleavage of the substrate by reading the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Determine the percentage of caspase-1 inhibition for each concentration of this compound compared to the untreated control. Calculate the IC₅₀ value for each compound.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 2: Comparative Cytotoxicity of Natural vs. Synthetic this compound

CompoundCell LineIC₅₀ (µM)
Natural this compound[Specify Cell Line]
Synthetic this compound[Specify Cell Line]

Table 3: Comparative Caspase-1 Inhibition by Natural vs. Synthetic this compound

CompoundIC₅₀ (µM)
Natural this compound
Synthetic this compound

Signaling Pathways and Visualizations

This compound's primary known mechanism of action is the inhibition of caspase-1, which plays a crucial role in the pyroptosis pathway, a form of programmed cell death distinct from apoptosis.

Vermistatin_Signaling_Pathway This compound's Putative Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Mediated Events cluster_2 Cellular Response PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activate Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits & activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores This compound This compound This compound->Caspase1 inhibits

Caption: this compound inhibits active Caspase-1, blocking pyroptosis.

Experimental_Workflow Experimental Workflow for Comparative Efficacy cluster_0 This compound Procurement cluster_1 Characterization cluster_2 Biological Assays cluster_3 Data Analysis & Comparison Natural_Isolation Natural Isolation (from Penicillium) Purity_Analysis Purity & Structural Verification (NMR, MS) Natural_Isolation->Purity_Analysis Total_Synthesis Total Synthesis Total_Synthesis->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purity_Analysis->Cytotoxicity_Assay Caspase1_Assay Caspase-1 Activity Assay Purity_Analysis->Caspase1_Assay IC50_Cytotoxicity IC50 Determination (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity IC50_Caspase1 IC50 Determination (Caspase-1 Inhibition) Caspase1_Assay->IC50_Caspase1 Efficacy_Comparison Efficacy Comparison IC50_Cytotoxicity->Efficacy_Comparison IC50_Caspase1->Efficacy_Comparison

Caption: Workflow for comparing natural and synthetic this compound.

Conclusion

This guide provides a framework for the comparative analysis of natural and synthetic this compound. While natural this compound has shown promise as a caspase-1 inhibitor with anticancer potential, the development of a robust synthetic route could offer significant advantages in terms of scalability, purity, and the generation of novel analogues with improved therapeutic properties. The provided experimental protocols are designed to enable researchers to directly compare the efficacy of both forms of this compound, thereby contributing valuable data to the field of cancer drug discovery. The key to a definitive comparison lies in conducting these assays side-by-side with well-characterized samples of both natural and synthetic this compound.

References

Vermistatin: A Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vermistatin, a metabolite produced by the fungus Penicillium vermiculatum, has garnered interest in the scientific community for its potential biological activities.[1] This guide provides a comparative overview of this compound's known biological functions, with a focus on its anticancer and antimicrobial properties. While specific quantitative data for this compound remains limited in publicly available literature, this review summarizes the existing qualitative information and presents comparative data from other cytotoxic and antimicrobial metabolites isolated from Penicillium species to provide a contextual framework for its potential efficacy.

Anticancer Activity: A Focus on Leukemia

Initial studies have indicated that this compound exhibits cytotoxic effects, particularly against leukemia cells.[2] The primary mechanism underlying its anticancer potential is believed to be the inhibition of caspase-1, an enzyme that plays a crucial role in apoptosis, or programmed cell death.[3][4][5]

Proposed Mechanism of Action: Caspase-1 Dependent Apoptosis

This compound's role as a caspase-1 inhibitor suggests that it may induce apoptosis in cancer cells through the caspase-1-mediated pathway. This pathway is a critical component of the cell's intrinsic defense mechanism against uncontrolled proliferation. The inhibition of caspase-1 can trigger a cascade of events leading to the activation of downstream executioner caspases, ultimately resulting in the systematic dismantling of the cancer cell.

The proposed signaling pathway for this compound-induced apoptosis via caspase-1 inhibition is depicted below.

Vermistatin_Caspase1_Pathway This compound This compound Caspase1 Pro-Caspase-1 This compound->Caspase1 Inhibits activation ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B Cleavage GSDMD Gasdermin D ActiveCaspase1->GSDMD Cleavage ProCaspase3 Pro-Caspase-3 ActiveCaspase1->ProCaspase3 Activation IL1B IL-1β (Inflammation) ProIL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture cells to exponential growth phase Harvest 2. Harvest and count cells CellCulture->Harvest Seed 3. Seed cells into 96-well plates Harvest->Seed AddCompound 4. Add varying concentrations of this compound Seed->AddCompound Incubate 5. Incubate for 24-72 hours AddCompound->Incubate AddMTT 6. Add MTT solution to each well Incubate->AddMTT IncubateMTT 7. Incubate for 2-4 hours (Formazan formation) AddMTT->IncubateMTT Solubilize 8. Add solubilizing agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance 9. Read absorbance at ~570 nm Solubilize->ReadAbsorbance CalculateIC50 10. Calculate IC50 value ReadAbsorbance->CalculateIC50 MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepareStock 1. Prepare stock solution of this compound SerialDilution 2. Perform serial two-fold dilutions in broth in a 96-well plate PrepareStock->SerialDilution Inoculate 4. Inoculate each well with the microbial suspension SerialDilution->Inoculate PrepareInoculum 3. Prepare standardized microbial inoculum PrepareInoculum->Inoculate IncubatePlate 5. Incubate the plate at optimal temperature and time Inoculate->IncubatePlate ObserveGrowth 6. Visually inspect for microbial growth (turbidity) IncubatePlate->ObserveGrowth DetermineMIC 7. Determine the MIC as the lowest concentration with no visible growth ObserveGrowth->DetermineMIC

References

A Meta-Analysis of Vermistatin Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the available cytotoxicity data for Vermistatin, a metabolite produced by Penicillium vermiculatum.[1] Due to the limited publicly available data on this compound's cytotoxic profile, this guide also includes detailed experimental protocols for key cytotoxicity assays to enable standardized future research. Additionally, a generalized workflow for cytotoxicity screening and a hypothetical signaling pathway for cytotoxic compounds are presented to provide a framework for further investigation into this compound's mechanism of action.

Quantitative Cytotoxicity Data

The currently available public literature contains limited quantitative data on the cytotoxic effects of this compound across various cancer cell lines. A single study has reported the half-maximal inhibitory concentration (IC50) of this compound in A72 canine tumor cells.

Cell LineCancer TypeIC50 (µg/mL)Reference
A72Canine TumorNot specified[2]

Note: The exact IC50 value was not provided in the referenced abstract.

The lack of comprehensive IC50 values across a panel of human cancer cell lines represents a significant knowledge gap in the understanding of this compound's potential as an anticancer agent. Further research is crucial to establish a detailed cytotoxicity profile.

Experimental Protocols for Cytotoxicity Assays

To facilitate standardized and reproducible research on this compound's cytotoxicity, this section details common experimental protocols for determining cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed cells.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a general workflow for screening and evaluating the cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow cluster_screening Initial Screening cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Preparation Compound Preparation & Dilution Treatment Treatment with this compound Compound_Preparation->Treatment Cell_Seeding Cell Line Seeding (e.g., 96-well plate) Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay_Choice Select Assay (e.g., MTT, LDH) Incubation->Assay_Choice Data_Acquisition Data Acquisition (e.g., Absorbance) Assay_Choice->Data_Acquisition Viability_Calculation Calculate % Viability/Cytotoxicity Data_Acquisition->Viability_Calculation IC50_Determination Determine IC50 Value Viability_Calculation->IC50_Determination

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are yet to be elucidated, many natural cytotoxic compounds induce apoptosis through common pathways. The following diagram presents a hypothetical model.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Death Receptor This compound->Receptor Extrinsic Pathway Bax_Bak Bax/Bak Activation This compound->Bax_Bak Intrinsic Pathway (hypothetical direct effect) Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid -> tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of Vermistatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Vermistatin, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a metabolite produced by several fungal species, including Penicillium vermiculatum and Talaromyces verruculosus.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is provided in the table below for easy reference.

PropertyValue
Molecular Formula C18H16O6[3]
Molecular Weight 328.32 g/mol [4]
Appearance White to off-white solid[2]
CAS Number 72669-21-7[3][5]
Solubility Soluble in methanol and DMSO[2]
Storage Store at -20°C for the long term or between 10°C - 25°C.[2][4]
Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[6]

  • Avoid contact with skin and eyes.[6]

  • Use non-sparking tools to prevent fire hazards caused by electrostatic discharge.[6]

  • Wash hands thoroughly after handling the substance.

Required Personal Protective Equipment:

  • Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[6]

  • Eye Protection: Use tightly fitting safety goggles with side shields.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[6]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[6]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations for hazardous waste.

Step 1: Containment of Waste

  • Collect all waste materials, including unused this compound, contaminated labware (e.g., vials, pipette tips), and disposable PPE (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Ensure the waste container is compatible with the chemical properties of this compound.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Labeling and Storage of Waste

  • The hazardous waste container must be securely closed and properly labeled with a hazardous waste tag.

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department or disposal company with accurate information about the waste contents.

Spill and Emergency Procedures:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6]

  • Remove all sources of ignition.[6]

  • Prevent further leakage or spillage if it is safe to do so.[6]

  • Do not allow the chemical to enter drains.[6]

  • For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Firefighters should wear self-contained breathing apparatus.[6]

First Aid Measures

In case of accidental exposure, follow these first aid protocols:

  • After Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]

  • After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • If Swallowed: Rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from handling to final disposal.

Vermistatin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Collect Solid & Liquid Waste in Designated Container B->C Generate Waste D Segregate from Incompatible Waste C->D E Securely Seal & Label Waste Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G

References

Essential Safety and Logistical Information for Handling Vermistatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), safe handling protocols, and disposal procedures for Vermistatin. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE, compiled from safety data sheet specifications and general best practices for handling chemical compounds.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield can be worn over goggles in high-exposure situations.[2]Protects eyes from dust, splashes, and vapors of the chemical.[1][2]
Hand Protection Chemical impermeable gloves.[1] Nitrile, butyl, and neoprene gloves generally offer good protection for both dry and liquid formulations.[2] Gloves must be inspected for leaks prior to use.[3]Prevents skin contact and absorption of the chemical through the hands.[1][3]
Body Protection Wear a long-sleeved shirt and long pants at a minimum.[3] For more extensive handling, fire/flame resistant and impervious clothing or a chemical-resistant suit is required.[1] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[2][4]Provides a barrier against accidental spills and contact with the skin.[1][4]
Foot Protection Unlined, chemical-resistant boots that cover the ankles.[3] Pant legs should be worn outside the boots.[3]Protects feet from spills and prevents chemicals from entering footwear.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] For lower-level exposures, a disposable dust mask may be sufficient if recommended for similar compounds, but it will not protect against vapors.[3]Prevents inhalation of dust, aerosols, or vapors which can be harmful.[1][5]

Experimental Protocols and Handling Procedures

General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Dust and Aerosol Formation: Procedures should be designed to minimize the formation of dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep away from all sources of ignition.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep this compound containers separate from foodstuff containers and incompatible materials.[1]

First Aid Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up:

    • Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[1]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Waste Disposal:

  • Method: this compound must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]

  • Containers: Waste should be collected in suitable, closed, and properly labeled containers for disposal.[1]

  • Regulations: All disposal activities must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Accidental Spill A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a well-ventilated area (e.g., Fume Hood) B->C D Perform Experiment C->D E Segregate this compound Waste D->E H Evacuate and Ventilate Area D->H Spill Occurs F Store in a labeled, sealed container E->F G Arrange for licensed chemical disposal F->G I Contain Spill H->I J Clean up with appropriate materials I->J K Dispose of as hazardous waste J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vermistatin
Reactant of Route 2
Reactant of Route 2
Vermistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.